Process Chemistry and Synthesis Pathways of 4-Cyano-2-isopropylaniline Hydrochloride: A Critical Synthon for NTS1-Targeted Radioligands
Executive Summary 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) is a highly specialized active pharmaceutical ingredient (API) intermediate. In advanced medicinal chemistry, it serves as the foundational "S...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) is a highly specialized active pharmaceutical ingredient (API) intermediate. In advanced medicinal chemistry, it serves as the foundational "Synthon A" in the multi-step synthesis of non-peptidic neurotensin receptor 1 (NTS1) antagonists[1]. Derivatives such as SR142948A and 3BP-227 rely on this specific structural motif to achieve nanomolar affinity for NTS1, making it a critical building block for Positron Emission Tomography (PET) imaging agents and targeted radiotherapeutics in oncology[1][2].
This technical guide deconstructs the synthetic methodologies for producing this compound, contrasting classical protection-directed routes with modern direct-halogenation pathways.
Physicochemical Profile
Before initiating synthesis, it is critical to establish the analytical parameters of the target and its free-base counterpart to ensure accurate in-process monitoring[3][4].
The synthesis of 4-cyano-2-isopropylaniline requires the precise installation of a cyano group para to the aniline amine. Two primary divergent pathways exist, each governed by distinct mechanistic rationales.
Pathway A: Classical Protection-Directed Synthesis (The Acetanilide Route)
Historically, direct halogenation of an unprotected aniline leads to over-oxidation and polyhalogenation. Pathway A mitigates this by acetylating the amine (forming 2-isopropylacetanilide). The bulky, electron-withdrawing acetyl group dampens ring activation, allowing for controlled bromination to yield 4-bromo-2-isopropylacetanilide. Following a Rosenmund-von Braun cyanation, the acetyl group is removed via harsh acidic hydrolysis, yielding the hydrochloride salt directly[1].
Pathway B: Direct Halogenation-Cyanation (The NIS Route)
Modern process chemistry favors atom economy. Pathway B eliminates the protection/deprotection steps by utilizing N-iodosuccinimide (NIS) under cryogenic conditions (-40°C). The mechanistic causality here relies on sterics and reagent mildness: the bulky ortho-isopropyl group sterically shields the remaining ortho position, directing the electrophilic aromatic substitution exclusively to the para position. The resulting iodo-arene undergoes highly efficient copper-mediated cyanation[2].
Mechanistic Visualization
Divergent synthetic pathways for 4-Cyano-2-isopropylaniline hydrochloride.
Detailed Experimental Protocols (Pathway B)
The following protocols detail the optimized Direct Halogenation route, engineered as self-validating systems where physical and analytical feedback loops confirm reaction success.
Step 1: Regioselective Iodination
Objective: Synthesis of 4-Iodo-2-isopropylaniline.
Causality: NaOH is utilized as an acid scavenger to neutralize the succinimide byproduct, pushing the equilibrium forward and preventing acid-catalyzed degradation of the aniline[2]. Cryogenic initiation (-40°C) suppresses the exothermic formation of di-iodo impurities.
Preparation: Dissolve 2-isopropylaniline (5.00 g, 37.04 mmol) in a 125:1 mixture of Methanol/H₂O (128 mL)[2].
Cryogenic Addition: Cool the reactor to −40°C. Add NaOH (2.96 g, 74.07 mmol) followed by N-iodosuccinimide (NIS) (8.75 g, 38.89 mmol) portion-wise over 20 minutes[2].
Propagation: Allow the mixture to slowly warm to room temperature and stir overnight.
Workup: Concentrate the mixture in vacuo. Dilute the residue with H₂O (50 mL) and extract with ethyl acetate (2 × 50 mL). Dry the combined organic phases over Na₂SO₄, filter, and concentrate[2].
Purification: Purify via silica gel column chromatography (petroleum ether/ethyl acetate = 10/1 to 5/1)[2].
Self-Validation / IPC: The product isolates as a distinct yellow oil. LC-MS must confirm the disappearance of the starting material (m/z 136) and the dominant presence of the target mass [M+H]⁺ at m/z 262[2].
Step 2: Rosenmund-von Braun Cyanation
Objective: Synthesis of 4-amino-3-isopropylbenzonitrile (Free Base).
Causality: Dimethylformamide (DMF) is strictly required as a polar aprotic solvent to solubilize the intermediate Cu(I) complexes. The high thermal energy (140°C) is necessary to drive the oxidative addition and reductive elimination cycle of the copper-mediated substitution[2].
Reaction Setup: To a solution of 4-iodo-2-isopropylaniline (5.0 g, 19.2 mmol) in anhydrous DMF (20 mL), add Copper(I) cyanide (CuCN) (5.15 g, 57.5 mmol)[2].
Thermal Activation: Heat the reaction mixture to 140°C under an inert argon atmosphere for 4 hours[2].
Self-Validation / IPC: Monitor the reaction visually; the solution will transition from yellow to a dark, opaque brown/green, indicating the formation of the copper-aryl complex. TLC should confirm the consumption of the iodo-arene.
Self-validating downstream processing workflow for the cyanation step.
Step 3: Hydrochloride Salt Formation
Objective: Precipitation of 4-Cyano-2-isopropylaniline hydrochloride.
Causality: Converting the free base to the hydrochloride salt drastically improves the thermodynamic stability, shelf-life, and handling characteristics of the API intermediate by preventing ambient air oxidation of the electron-rich aniline[1].
Dissolution: Dissolve the purified 4-amino-3-isopropylbenzonitrile free base in a minimal volume of absolute ethanol or diethyl ether.
Acidification: Slowly introduce 1N anhydrous HCl in ether (or bubble anhydrous HCl gas) until the pH reaches 1-2.
Crystallization: Stir at 0°C for 1 hour to maximize precipitation. Filter the resulting off-white crystals and wash with cold ether.
Self-Validation / IPC: The sudden formation of a dense, white/pale precipitate upon acid addition confirms salt formation. Melting point analysis should yield a sharp, defined transition (approx. 139°C, depending on solvate status)[1].
(Note: If utilizing Pathway A, the salt is formed directly by refluxing 4-cyano-2-isopropylacetanilide in a 1:1 mixture of absolute ethanol and 1N HCl for 3 days[1].)
Yield & Process Efficiency Comparison
The quantitative data below summarizes the operational efficiency of the two pathways, demonstrating why Pathway B is the preferred route for modern scale-up.
Technical Whitepaper: 4-Cyano-2-isopropylaniline Hydrochloride in Advanced Radiopharmaceutical Synthesis
Executive Summary In the landscape of modern radiopharmaceutical design, the strategic selection of chemical synthons dictates the ultimate biodistribution and receptor affinity of the final radiotracer. 4-Cyano-2-isopro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern radiopharmaceutical design, the strategic selection of chemical synthons dictates the ultimate biodistribution and receptor affinity of the final radiotracer. 4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6) [1] is a highly specialized, bifunctional aniline derivative that serves as a cornerstone intermediate in the synthesis of non-peptidic neurotensin receptor 1 (NTS1) antagonists.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the thermodynamic rationale behind its synthesis, and its critical downstream application in the development of
68
Ga-labeled Positron Emission Tomography (PET) imaging agents for oncology[2].
Physicochemical Profiling & Structural Rationale
The molecular architecture of 4-Cyano-2-isopropylaniline hydrochloride is not arbitrary; every functional group serves a precise mechanistic purpose in downstream drug development.
The Ortho-Isopropyl Group: Provides essential steric bulk. In the final NTS1 antagonist (such as SR142948A analogs like 3BP-227), this bulky aliphatic group forces the molecule into a specific bioactive conformation, allowing it to perfectly anchor into the hydrophobic binding pocket of the NTS1 receptor[2].
The Para-Cyano Group: Acts as a highly stable, masked carboxylic acid. It survives harsh upstream synthetic steps (such as bromination and copper-catalyzed cyanation) and is subsequently hydrolyzed to a carboxylate—a functional group strictly required for coupling the metal-chelating agents (e.g., DOTA, NODAGA)[3].
The Hydrochloride Salt Form: The free base of electron-rich anilines is highly susceptible to spontaneous atmospheric oxidation. Conversion to the hydrochloride salt protonates the amine, withdrawing electron density from the ring, thereby drastically enhancing long-term shelf stability and aqueous solubility for subsequent aqueous-phase reactions.
Table 1: Physicochemical & Identification Data
Property
Value
Chemical Name
4-Cyano-2-isopropylaniline hydrochloride
CAS Registry Number
184163-18-6
Molecular Formula
C
10
H
13
ClN
2
(or C
10
H
12
N
2
· HCl)
Molecular Weight
196.68 g/mol
Melting Point
139 °C
Physical State
Solid (Crystalline Powder)
Synthetic Methodology: A Self-Validating Protocol
The deprotection of 4-cyano-2-isopropylacetanilide to yield the target aniline hydrochloride is a masterclass in managing steric and electronic effects. The protocol below is engineered as a self-validating system: the specific sequence of pH adjustments inherently purifies the product, leaving unreacted starting materials and neutral byproducts behind.
Step-by-Step Synthesis Protocol
Reaction Setup: Suspend 4-cyano-2-isopropylacetanilide (2.5 g, 15.3 mmol, 1.0 equiv) in a solvent mixture of absolute ethanol (12 mL) and aqueous 1 N HCl (12 mL)[3].
Thermodynamic Driving (Reflux): Stir the mixture under vigorous reflux (approx. 85 °C) for 72 hours [3].
Causality of Experimental Choice: Amide hydrolysis is typically straightforward, but here it is severely impeded. The bulky ortho-isopropyl group creates a steric shield around the acetamide carbonyl, blocking the approach of water nucleophiles. Furthermore, the para-cyano group withdraws electron density from the aromatic system, stabilizing the amide bond. Overcoming this immense activation energy barrier requires extended, harsh thermodynamic driving (3 days of acidic reflux)[2].
Phase-Transfer Workup: Cool the reaction to room temperature. Slowly add a 10% NaOH aqueous solution (approx. 7 mL) until the aqueous phase reaches strictly pH 10[3].
Causality of Experimental Choice: At pH < 7, the product exists as a water-soluble anilinium ion. Adjusting to pH 10 ensures complete deprotonation to the neutral free base, forcing the product out of the aqueous phase and enabling its extraction.
Extraction: Extract the alkaline aqueous medium three times with dichloromethane (CH
2
Cl
2
). Combine the organic layers, dry over anhydrous MgSO
4
, and filter[3].
Salt Precipitation (Self-Validation): Concentrate the filtrate under vacuum. Dissolve the resulting crude residue in anhydrous diethyl ether (Et
2
O). Dropwise, add 2 M anhydrous HCl in Et
2
O.
Causality of Experimental Choice: The target 4-Cyano-2-isopropylaniline immediately protonates and precipitates as a highly pure, insoluble hydrochloride salt (mp: 139 °C)[2]. Any unreacted neutral amide starting material remains dissolved in the ether mother liquor, ensuring the protocol acts as its own chemical purification filter.
Downstream Application: NTS1-Targeted PET Imaging
Once synthesized, 4-Cyano-2-isopropylaniline hydrochloride is subjected to acid hydrolysis (converting the cyano group to a carboxylic acid) and subsequent diazotization/reduction to yield Synthon A (3-isopropyl-4-hydrazinobenzoic acid hydrochloride)[3].
Synthon A is the critical branching point for synthesizing non-peptidic NTS1 antagonists. Because these small-molecule antagonists do not activate the receptor's Gq/Phospholipase C signaling pathways, they produce zero pharmacological side effects in the patient[2]. Furthermore, their low molecular weight ensures rapid renal clearance, resulting in exceptionally high tumor-to-background contrast during PET imaging[2].
Table 2: Radiochemical Properties of Downstream NTS1 Tracers
Data reflects the conjugation of Synthon A-derived antagonists with various chelators and subsequent
68
Ga radiolabeling.[4]
Chelator System
Radiolabeling Temp
Radiochemical Purity
Radiochemical Yield
Molar Activity
NOTA / NODAGA
37 °C (5 min)
>94%
35% - 80%
8.8 - 17.8 MBq/nmol
THP
37 °C (5 min)
>94%
35% - 80%
8.8 - 17.8 MBq/nmol
DOTA / DOTAGA
95 °C (10 min)
>94%
35% - 80%
8.8 - 17.8 MBq/nmol
Visualizations
Synthetic workflow from 2-isopropylaniline to Synthon A via the target intermediate.
Mechanism of action for 68Ga-labeled NTS1 antagonists in tumor PET imaging.
References
NextSDS. "4-Cyano-2-isopropylaniline hydrochloride — Chemical Substance Information". NextSDS Substance Database. Available at:[Link]
Renard, E., et al. "Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again." ACS Omega, June 09 2021. Available at:[Link]
Renard, E., et al. "Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again (Synthesis Data)." ACS Omega, June 09 2021. Available at:[Link]
Renard, E., et al. "Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again (Radiochemical Data)." ACS Omega, June 09 2021. Available at:[Link]
An In-Depth Technical Guide to 4-Cyano-2-isopropylaniline Hydrochloride: Synthesis, Characterization, and Applications
Abstract 4-Cyano-2-isopropylaniline hydrochloride, with CAS number 184163-18-6, is a substituted aniline derivative of significant interest as a chemical intermediate in the synthesis of complex organic molecules. Its un...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
4-Cyano-2-isopropylaniline hydrochloride, with CAS number 184163-18-6, is a substituted aniline derivative of significant interest as a chemical intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a nitrile group, an isopropyl substituent ortho to the amine, and its formulation as a hydrochloride salt, presents both opportunities and challenges in its synthesis and handling. This technical guide provides a comprehensive overview of this compound, including a plausible synthetic pathway, detailed analytical methodologies for its characterization, a discussion of its potential applications in drug discovery and materials science, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Physicochemical Properties
4-Cyano-2-isopropylaniline, also known as 4-amino-3-isopropylbenzonitrile, is an aromatic amine. The hydrochloride salt form enhances its stability and solubility in certain solvents, making it a convenient form for storage and use in subsequent chemical reactions. The presence of the cyano and isopropyl groups on the aniline ring creates a specific electronic and steric environment, influencing its reactivity and potential use as a building block in medicinal chemistry and materials science.
Property
Value (Estimated)
Source/Basis
Chemical Formula
C₁₀H₁₃ClN₂
-
Molecular Weight
200.68 g/mol
-
Appearance
Off-white to light brown crystalline solid
Analogy to similar amine hydrochlorides.
Melting Point
>200 °C (decomposes)
Analogy to similar amine hydrochlorides.
Solubility
Soluble in water, methanol; sparingly soluble in ethanol.
General properties of amine hydrochlorides.
Plausible Synthesis Pathway
A robust and scalable synthesis of 4-Cyano-2-isopropylaniline hydrochloride can be envisioned through a multi-step process starting from commercially available 4-isopropylbenzonitrile. The core of this synthetic strategy involves a regioselective nitration followed by a chemical reduction of the nitro group to the corresponding amine.
Step 1: Nitration of 4-isopropylbenzonitrile
The initial step is the electrophilic nitration of 4-isopropylbenzonitrile to introduce a nitro group onto the aromatic ring. The directing effects of the para-cyano group (meta-directing) and the para-isopropyl group (ortho, para-directing) will favor the introduction of the nitro group at the position ortho to the isopropyl group and meta to the cyano group.[1]
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.
Slowly add 4-isopropylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.[1][2]
Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 70%) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
Add the nitrating mixture dropwise to the solution of 4-isopropylbenzonitrile in sulfuric acid over 30-60 minutes, ensuring the reaction temperature does not exceed 15 °C.
After complete addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product, 3-nitro-4-isopropylbenzonitrile, can be further purified by recrystallization from ethanol if necessary.
Step 2: Reduction of 3-nitro-4-isopropylbenzonitrile
The second step involves the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of a metal in acidic media, such as tin(II) chloride in hydrochloric acid.
In a round-bottom flask, dissolve 3-nitro-4-isopropylbenzonitrile in ethanol.
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.
Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling to maintain a moderate temperature.
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Isolation of 4-Cyano-2-isopropylaniline Hydrochloride
The final step is the isolation and purification of the hydrochloride salt of the product.
Experimental Protocol:
After the reduction is complete, concentrate the reaction mixture under reduced pressure to remove the ethanol.
Add water to the residue and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly basic (pH > 10). This will precipitate the free amine.
Extract the free amine (4-amino-3-isopropylbenzonitrile) with a suitable organic solvent such as ethyl acetate or dichloromethane.
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
To the filtrate, slowly add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) with stirring.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum to yield 4-Cyano-2-isopropylaniline hydrochloride.
Caption: Synthetic workflow for 4-Cyano-2-isopropylaniline hydrochloride.
Analytical Characterization
A comprehensive characterization of 4-Cyano-2-isopropylaniline hydrochloride is crucial to confirm its identity, purity, and structure.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for assessing the purity of substituted anilines.[3]
Experimental Protocol:
HPLC System: Standard HPLC with a UV-Vis or Photodiode Array (PDA) detector.
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol.
Spectroscopic Profiling and Structural Elucidation of 4-Cyano-2-isopropylaniline Hydrochloride: A Comprehensive Technical Guide
Executive Summary The accurate structural characterization of active pharmaceutical ingredient (API) intermediates is a foundational pillar of modern drug development. This whitepaper provides an in-depth spectroscopic a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate structural characterization of active pharmaceutical ingredient (API) intermediates is a foundational pillar of modern drug development. This whitepaper provides an in-depth spectroscopic analysis of 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) . By synthesizing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), High-Resolution Mass Spectrometry (HRMS), and UV-Visible spectroscopy, this guide establishes a definitive analytical profile for the compound. Designed for analytical chemists and drug development professionals, this document not only presents the quantitative data but also dissects the quantum mechanical and chemical causality behind the observed spectral phenomena.
Mechanistic Context: Role in Radiopharmaceutical Synthesis
4-Cyano-2-isopropylaniline hydrochloride is a critical synthon in the development of highly targeted radiopharmaceuticals. Specifically, it serves as a primary building block in the multi-step synthesis of neurotensin receptor 1 (NTS1) antagonists, such as the clinical-stage radiotracers 3BP-227 and 3BP-228 [1]. These molecules are utilized in Positron Emission Tomography (PET) imaging to diagnose and stage NTS1-positive tumors, including pancreatic and colorectal adenocarcinomas.
From a chemical engineering perspective, the compound is isolated and utilized as a hydrochloride salt rather than a free base. The protonation of the primary amine to an anilinium ion (-NH₃⁺) serves a dual purpose: it prevents the oxidative degradation of the electron-rich aniline ring during storage and significantly enhances the molecule's solubility in polar protic solvents required for subsequent amide-coupling reactions.
Experimental Workflows & Analytical Protocols
To ensure high-fidelity data, every analytical protocol must operate as a self-validating system. The methodologies below incorporate internal calibrations and background subtractions to eliminate artifactual errors.
Fig 1: Self-validating multi-modal spectroscopic workflow for structural confirmation.
NMR Spectroscopy Protocol
Sample Preparation: Weigh exactly 15.0 mg of the analyte using a microbalance (±0.01 mg precision).
Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. Causality: The highly polar hydrochloride salt is insoluble in standard non-polar solvents like CDCl₃. DMSO-d₆ is required to disrupt the crystal lattice and fully solvate the anilinium ion, preventing line broadening caused by sample aggregation.
Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H NMR spectra at 400 MHz (16 scans, 30° pulse angle, 2.0 s relaxation delay) and ¹³C NMR spectra at 100 MHz (1024 scans, 30° pulse angle, 2.0 s relaxation delay) at 298 K.
FT-IR Spectroscopy Protocol (KBr Pellet)
Desiccation: Dry potassium bromide (KBr) in a vacuum oven at 110 °C for 24 hours. Causality: Residual moisture in KBr exhibits a broad O-H stretch at 3400 cm⁻¹, which would obscure the critical N-H stretching region of the anilinium salt.
Matrix Preparation: Mill 2.0 mg of the analyte with 198.0 mg of anhydrous KBr in an agate mortar for 3 minutes to achieve a homogeneous microcrystalline powder.
Pelletization & Acquisition: Press the mixture under 10 tons of pressure for 2 minutes using a hydraulic press. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans), automatically subtracting a blank KBr background.
HRMS (ESI-TOF) Protocol
Solution Prep: Prepare a 1 µg/mL stock solution in LC-MS grade methanol. Add 0.1% formic acid. Causality: While the compound is a pre-formed salt, the addition of formic acid stabilizes the spray and ensures uniform protonation during the transition from the liquid to the gas phase.
Injection: Infuse 5 µL of the sample directly into the Electrospray Ionization (ESI) source via a syringe pump (10 µL/min).
Calibration & Acquisition: Operate in positive ion mode (capillary voltage: 3.0 kV, desolvation temp: 250 °C). Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution immediately prior to injection to guarantee mass accuracy within <5 ppm.
In-Depth Spectroscopic Data Analysis
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
The chemical shifts in the ¹H NMR spectrum are governed by the anisotropic deshielding of the cyano group and the inductive electron-withdrawing effect of the protonated amine (-NH₃⁺).
Aromatic Region: The H-3 proton, situated between the isopropyl group and the cyano group, appears as a fine doublet (
J=1.8
Hz) at
δ
7.85 ppm. Its downfield position is driven by its ortho-relationship to the strongly electron-withdrawing -CN group. The H-5 proton is observed as a doublet of doublets at
δ
7.75 ppm, reflecting both ortho-coupling to H-6 (
J=8.2
Hz) and meta-coupling to H-3 (
J=1.8
Hz).
Amine Protonation: The broad singlet at
δ
10.25 ppm integrates to 3 protons, confirming the complete protonation of the aniline nitrogen. Its broadness is a classic manifestation of quadrupolar relaxation induced by the ¹⁴N nucleus combined with intermediate proton exchange rates in DMSO-d₆.
Fourier-Transform Infrared (FT-IR)
The FT-IR spectrum serves as a definitive functional group fingerprint. The most diagnostic feature is the sharp, high-intensity peak at 2228 cm⁻¹ , unambiguously assigned to the C≡N stretching vibration. The presence of the hydrochloride salt is confirmed by a broad, complex absorption band spanning 3200–2600 cm⁻¹ . This is characteristic of N-H stretching in anilinium ions, where extensive hydrogen bonding with the chloride counterion broadens the signal significantly compared to the sharp N-H stretches of a free primary amine.
High-Resolution Mass Spectrometry (HRMS)
In positive ion mode, the ESI-TOF mass spectrum yields an intense molecular ion peak for the free base at
m/z
161.1075 ([M+H]⁺). The fragmentation pattern is highly diagnostic of the molecule's substituents.
Fig 2: Primary collision-induced dissociation (CID) fragmentation pathways in ESI-MS.
The loss of ammonia (-17 Da) yields a fragment at
m/z
144.0810, while the neutral loss of propene (-42 Da) from the isopropyl group generates a fragment at
m/z
119.0606. The simultaneous loss of both groups results in a stable aromatic core fragment at
m/z
102.0341.
UV-Visible Spectroscopy
The UV-Vis spectrum in methanol exhibits two primary absorption bands. The higher energy band at
λmax
235 nm corresponds to the allowed
π→π∗
transition of the aromatic system. A secondary band at
λmax
275 nm is attributed to the
n→π∗
transition. Because the amine is protonated, its nitrogen lone pair is removed from the conjugated
π
-system. This prevents the massive bathochromic shift (red shift) typically observed in free anilines, serving as an excellent orthogonal diagnostic tool for confirming the salt state in solution.
The spectroscopic data for 4-Cyano-2-isopropylaniline hydrochloride demonstrates a highly consistent and predictable structural profile. The anisotropic effects of the cyano group coupled with the electron-withdrawing nature of the protonated amine dictate the NMR chemical shifts, while HRMS and FT-IR provide definitive proof of the functional groups and exact mass. Adhering to the self-validating analytical protocols outlined in this guide ensures the highest level of quality control when utilizing this intermediate in the synthesis of advanced radiopharmaceuticals [1].
References
Title: Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again
Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed
URL: [Link]
Foundational
4-Cyano-2-isopropylaniline Hydrochloride: A Critical Synthon in the Development of NTR1-Targeted Radiopharmaceuticals
Executive Summary In the rapidly evolving field of precision oncology, the development of small-molecule radiopharmaceuticals requires highly specialized chemical building blocks. 4-Cyano-2-isopropylaniline hydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving field of precision oncology, the development of small-molecule radiopharmaceuticals requires highly specialized chemical building blocks. 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) serves as a foundational synthon in the multi-step synthesis of non-peptidic antagonists targeting the Neurotensin Receptor 1 (NTR1)[1]. By acting as the structural core for advanced theranostic agents like 3BP-227 (IPN01087) and 3BP-228, this compound enables the targeted delivery of diagnostic (e.g.,
68
Ga) and therapeutic (e.g.,
177
Lu) radioisotopes directly to aggressive malignancies such as ductal pancreatic adenocarcinoma (DPAC) and colorectal cancer[2][3].
This technical guide dissects the chemical properties, synthetic methodology, and biological causality that make 4-Cyano-2-isopropylaniline hydrochloride an indispensable asset in modern drug development.
Chemical Identity & Quantitative Properties
Before delving into complex synthetic workflows, it is crucial to establish the baseline physicochemical parameters of the synthon. The hydrochloride salt form is specifically utilized to enhance stability and solubility during subsequent conjugation steps[1][4].
Table 1: Physicochemical Profile of 4-Cyano-2-isopropylaniline Hydrochloride
The Biological Target: Causality of NTR1 Antagonism
To understand the value of 4-Cyano-2-isopropylaniline hydrochloride, one must understand the biological target it is engineered to bind. Neurotensin Receptor 1 (NTR1) is heavily overexpressed in invasive cancers, including DPAC and colon carcinoma, while remaining virtually absent in healthy pancreatic tissue[2][5].
The Agonist vs. Antagonist Paradigm:
Historically, drug developers utilized receptor agonists to target NTR1, operating under the assumption that agonist-induced receptor internalization was necessary for high intracellular accumulation of the radiotracer. However, agonists trigger secondary messenger pathways, leading to adverse pharmacological effects such as hypotension and gastrointestinal motility changes[1].
Derivatives built from 4-Cyano-2-isopropylaniline hydrochloride are designed as antagonists . The causality here is profound: antagonists bind to the receptor with nanomolar affinity but maintain pharmacological silence (they do not activate the receptor)[1]. Field-proven insights reveal that these small-molecule antagonists actually exhibit superior metabolic stability, faster renal clearance, and massive tumor retention compared to traditional peptidic agonists, resulting in highly contrasted PET images and safer therapeutic profiles[1][6].
Mechanism of NTR1-targeted theranostics derived from the 4-Cyano-2-isopropylaniline synthon.
Experimental Protocol: Synthesis of the Synthon
The synthesis of 4-Cyano-2-isopropylaniline hydrochloride must be executed with high precision to avoid hydrolyzing the sensitive cyano group. The following protocol outlines a self-validating system where pH manipulation acts as a chemical purification funnel[6].
Phase 1: Rosenmund-von Braun Cyanation
Objective: Conversion of the aryl bromide to an aryl cyanide.
Reagent Preparation: In a round-bottom flask, combine 4-bromo-2-isopropylacetanilide (4.8 g, 18.74 mmol, 1.0 equiv) and cuprous cyanide (CuCN) (2.51 g, 28.1 mmol, 1.5 equiv)[6].
Solvent Addition: Suspend the mixture in N,N-Dimethylformamide (DMF) (22.5 mL) and add water (0.370 mL). Causality Note: The trace water is critical to facilitate the catalytic cycle and improve the solubility of the copper complexes[6].
Reaction Execution: Stir the mixture under reflux conditions overnight. The elevated thermal energy is required to overcome the high activation barrier of aryl bromide substitution.
Workup & Isolation: Cool the reaction mixture and concentrate under vacuum. Add water (58 mL) under vigorous stirring. Filter the resulting precipitate, wash thoroughly with water, and dry to yield the intermediate 4-cyano-2-isopropylacetanilide [6].
Phase 2: Acidic Hydrolysis and Salt Formation
Objective: Deprotection of the acetamide to yield the primary amine hydrochloride.
Acidic Hydrolysis: Combine the isolated 4-cyano-2-isopropylacetanilide (2.5 g, 15.3 mmol, 1.0 equiv) with absolute ethanol (12 mL) and 1 N aqueous HCl (12 mL)[6].
Reflux: Stir the mixture under reflux for 3 days[6]. Causality Note: The acetamide bond is highly stable. Prolonged reflux in strong aqueous acid is mandatory to achieve complete deprotection to the primary amine without inadvertently hydrolyzing the cyano group into a carboxylic acid.
Basification (Purification Funnel): Cool the mixture and carefully add a 10% NaOH solution (approx. 7 mL) until the aqueous layer reaches pH 10[6]. This converts the protonated amine back to its free base form, leaving non-basic impurities in the aqueous phase.
Extraction: Extract the aqueous phase three times with dichloromethane (CH
2
Cl
2
). Combine the organic layers, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure[6].
Hydrochloride Precipitation: Dissolve the isolated free base in a minimal amount of dry diethyl ether. Introduce anhydrous HCl gas (or a standardized HCl/dioxane solution) dropwise. The sudden drop in solubility forces the pure 4-Cyano-2-isopropylaniline hydrochloride to precipitate. Filter, wash with cold ether, and dry under vacuum.
Step-by-step synthetic workflow from starting material to the final radiolabeled theranostic.
Preclinical and Clinical Validation
The ultimate validation of 4-Cyano-2-isopropylaniline hydrochloride lies in the clinical success of its downstream derivatives. The most prominent of these is 3BP-227 (IPN01087), a small molecule DOTA-conjugated NTR1 antagonist[3].
When radiolabeled with Lutetium-177 (
177
Lu), this compound delivers targeted beta radiation directly to the tumor microenvironment. The table below summarizes the field-proven efficacy of this theranostic agent.
Table 2: Efficacy Profile of Synthon-Derived Theranostic (
177
Lu-3BP-227)
The successful translation of this molecule from a raw chemical synthon to a Phase I/II clinical asset underscores the critical importance of high-purity intermediate synthesis in the radiopharmaceutical supply chain.
References
[NextSDS] 4-Cyano-2-isopropylaniline hydrochloride — Chemical Substance Information.
[ACS Publications] Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again.
[Journal of Nuclear Medicine] 177 Lu-3BP-227 for Neurotensin Receptor 1–Targeted Therapy of Metastatic Pancreatic Adenocarcinoma: First Clinical Results.
[PubMed] Proof of Therapeutic Efficacy of a 177Lu-Labeled Neurotensin Receptor 1 Antagonist in a Colon Carcinoma Xenograft Model.
[3B Pharmaceuticals] Ipsen and 3BP announce First Patient Dosed in Phase I/II study for first-in-class radionuclide (IPN01087).
Comprehensive Profiling of 4-Cyano-2-Isopropylaniline Hydrochloride: Solubility, Stability, and Application in NTS1 Antagonist Synthesis
Executive Summary 4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6) is a highly specialized chemical synthon utilized extensively in the multi-step synthesis of non-peptidic Neurotensin Receptor 1 (NTS1) antagon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6) is a highly specialized chemical synthon utilized extensively in the multi-step synthesis of non-peptidic Neurotensin Receptor 1 (NTS1) antagonists. Most notably, it serves as a critical building block for SR142948A analogs and 68Ga-labeled radiotracers used in Positron Emission Tomography (PET) imaging of NTS1-positive tumors [1]. As a Senior Application Scientist, I present this whitepaper to establish the physicochemical boundaries—specifically solubility and stability—of this intermediate. Understanding these parameters is essential for optimizing synthetic yields, ensuring long-term storage integrity, and preventing downstream impurity propagation in drug development.
The molecular architecture of 4-cyano-2-isopropylaniline hydrochloride dictates its behavior in both solution and solid states. The empirical design of this molecule relies on three core principles:
The Hydrochloride Salt Advantage: Formulating this aniline derivative as a hydrochloride salt drastically increases its crystal lattice energy and polarity. The protonation of the primary amine shifts the compound from a lipophilic free base to a highly polar salt, significantly enhancing its thermodynamic solubility in aqueous and polar protic solvents. This is a deliberate design choice to facilitate homogeneous reactions in polar media and improve solid-state handling.
Electronic Effects of the Cyano Group (-CN): Positioned para to the amine, the cyano group acts as a strong electron-withdrawing group (EWG) via resonance and inductive effects. This reduces the electron density on the aromatic ring and the amine nitrogen. While this lowers the nucleophilicity of the amine (requiring harsher coupling conditions), it provides a massive stability benefit by making the molecule highly resistant to oxidative degradation (e.g., formation of azo compounds or quinone imines) compared to unsubstituted anilines.
Steric Shielding via the Isopropyl Group: The bulky isopropyl group at the ortho position provides significant steric hindrance. This shielding protects the amine from premature or unwanted side reactions during complex multi-step syntheses [1].
Application in NTS1 Antagonist Synthesis
In the development of NTS1-targeted PET tracers, 4-cyano-2-isopropylaniline HCl is first converted into a hydrazine derivative, which is then conjugated with various chelators (e.g., NODAGA, DOTA) to complex Gallium-68 [1]. The integrity of this starting synthon directly impacts the radiochemical yield and purity of the final diagnostic agent.
Workflow from 4-Cyano-2-isopropylaniline HCl to NTS1-targeted PET imaging.
Thermodynamic Solubility Profiling
To ensure reproducible scale-up, thermodynamic solubility—rather than kinetic solubility—must be established. Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvent, which is critical for preventing unexpected precipitation during large-scale reactor crystallization [2].
Protocol: Saturation Shake-Flask Method
This self-validating protocol ensures that the system has reached a true thermodynamic equilibrium before quantification.
Preparation: Add an excess of 4-cyano-2-isopropylaniline HCl solid (approximately 500 mg) to 5 mL of the target solvent in a sealed, inert glass vial.
Equilibration: Incubate the suspension in an orbital shaker at 25°C and 400 rpm for 24 to 48 hours to ensure complete thermodynamic equilibrium [2].
Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter to remove any suspended micro-crystals.
Quantification: Dilute the filtered aliquot appropriately and analyze via isocratic HPLC-UV (e.g., at 254 nm) against a pre-established, multi-point calibration curve.
Table 1: Thermodynamic Solubility Profile at 25°C
Solvent
Solubility (mg/mL)
Classification
Physicochemical Rationale
Water (pH 7.0)
> 50.0
Freely Soluble
High polarity of the HCl salt facilitates strong ion-dipole interactions.
Methanol
> 30.0
Soluble
Polar protic solvent effectively solvates the chloride counter-ion.
Ethanol
10.0 - 15.0
Sparingly Soluble
Lower dielectric constant than methanol reduces salt dissociation capacity.
Dichloromethane
< 1.0
Very Slightly Soluble
Non-polar environment cannot overcome the strong ionic lattice energy.
Stability Profiling and Degradation Pathways
Aniline salts can be susceptible to hydrolysis (reverting to the free base) or thermal degradation. We employ accelerated stability testing in strict accordance with ICH Q1A(R2) guidelines to predict the long-term shelf life and establish proper storage protocols [3].
Protocol: Accelerated Stability Testing (ICH Q1A)
Solid-State Stress: Store 1g aliquots of the API in open glass petri dishes inside a controlled environmental chamber maintained at 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [3].
Solution-State Stress: Prepare 1 mg/mL solutions in 0.1N HCl, 0.1N NaOH, and 3% H₂O₂ to evaluate hydrolytic and oxidative vulnerabilities independently.
Sampling Intervals: Pull samples at Day 0, Day 7, Day 14, and Day 30.
Analysis: Analyze using a stability-indicating LC-MS method to quantify the intact parent mass and identify any degradation adducts (e.g., loss of the cyano group or oxidation of the amine).
Parallel analytical workflows for solubility and stability profiling.
Conclusion
4-Cyano-2-isopropylaniline hydrochloride is a robust, highly soluble, and stable synthon when maintained under appropriate environmental conditions. Its structural features—specifically the para-cyano and ortho-isopropyl groups—provide a perfect balance of chemical stability and functional reactivity, making it an indispensable building block in the synthesis of next-generation NTS1-targeted radiopharmaceuticals.
References
Title: Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link][1]
Title: Determination of Thermodynamic Solubility
Source: Bio-Protocol
URL: [Link][2]
Title: ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation (ICH) / European Medicines Agency
URL: [Link][3]
The Strategic Role of 4-Cyano-2-isopropylaniline Hydrochloride in Neurotensin Receptor-Targeted Theranostics
Executive Summary The development of targeted radioligands has fundamentally transformed the imaging and treatment of neurotensin receptor 1 (NTS1)-positive tumors, such as pancreatic, prostate, and colorectal cancers. C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted radioligands has fundamentally transformed the imaging and treatment of neurotensin receptor 1 (NTS1)-positive tumors, such as pancreatic, prostate, and colorectal cancers. Central to the synthesis of modern non-peptidic NTS1 antagonists is the critical active pharmaceutical ingredient (API) intermediate,1 (CAS 184163-18-6)[1]. This whitepaper provides an in-depth technical analysis of its historical discovery, structural significance, and the self-validating synthetic protocols required for its integration into cutting-edge theranostic workflows.
Historical Context: From Early Discoveries to Radiotracers
The journey of NTS1-targeted therapies began in the early 1990s when Sanofi-Recherche identified SR45398, a pioneering non-peptidic antagonist[2]. While groundbreaking, it required further structural optimization, leading to the development of SR142948A, a highly potent drug candidate exhibiting nanomolar affinity for neurotensin receptors[3].
As the field of oncology shifted towards theranostics (combining therapy and diagnostics), researchers sought to adapt the SR142948A scaffold into radiotracers capable of chelating radioisotopes like Gallium-68 (68Ga) and Lutetium-177 (177Lu). This led to the design of advanced radioligands such as 3BP-227 and 3BP-228[2]. To construct the diarylpyrazole core of these new molecules, 4-Cyano-2-isopropylaniline hydrochloride emerged as the indispensable "Synthon A"[2].
Figure 1: Historical evolution of NTS1 antagonists from early discoveries to modern theranostics.
Chemical Identity and Mechanistic Role
Also known as 4-amino-3-isopropylbenzonitrile hydrochloride, this compound (Molecular Formula: C10H13ClN2) serves as the primary aromatic building block for NTS1 antagonists[4].
Mechanistic Significance:
The structural features of this intermediate are not coincidental; they are precisely engineered for receptor binding[5].
The Isopropyl Group: Situated ortho to the amine, this bulky group provides specific steric hindrance. It forces the downstream pyrazole core into a rigid conformation that perfectly mimics the C-terminal binding motif of the native neurotensin peptide.
The Cyano Group: This functional group acts as a highly stable, versatile handle. In subsequent synthetic steps, it is hydrolyzed into a carboxylic acid, providing the necessary anchoring point for coupling various amine arms and macrocyclic chelators[2].
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 4-Cyano-2-isopropylaniline hydrochloride from its acetanilide precursor must be executed with high precision to ensure API-grade purity. The following protocol details the acidic hydrolysis workflow[3].
Step-by-Step Protocol: Acidic Hydrolysis of 4-cyano-2-isopropylacetanilide
Dissolution : Charge a round-bottom flask with 4-cyano-2-isopropylacetanilide (2.5 g, 15.3 mmol). Add a solvent mixture of absolute ethanol (12 mL) and 1 N HCl (12 mL)[3].
Thermal Cleavage : Stir the mixture under reflux (approx. 80–85 °C) for 72 hours[3].
Neutralization : Cool the reaction to room temperature. Slowly add a 10% NaOH solution (approx. 7 mL) until the aqueous layer reaches a pH of 10[3].
Extraction : Extract the aqueous medium three times with dichloromethane (CH2Cl2)[3]. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Salt Precipitation : Dissolve the crude free base in a minimal amount of dry diethyl ether and introduce anhydrous HCl gas to precipitate the hydrochloride salt. Filter and dry under vacuum.
Expertise & Causality in Experimental Design
The selection of a 1:1 absolute ethanol to 1 N HCl mixture is a deliberate mechanistic choice. The highly lipophilic acetanilide precursor requires an organic co-solvent (ethanol) to disrupt its crystalline lattice and ensure a homogeneous reaction phase. Simultaneously, the 1 N HCl provides the hydronium ions needed to protonate the amide carbonyl, rendering it electrophilic enough for water to attack. The extended 72-hour reflux is thermodynamically necessary to overcome the severe steric hindrance imposed by the bulky ortho-isopropyl group during amide cleavage[3].
Trustworthiness: The Self-Validating System
This protocol is engineered with intrinsic purity checkpoints. During the extraction phase, the target free base selectively partitions into the organic CH2Cl2 layer only because the aqueous phase is strictly adjusted to pH 10. If the hydrolysis is incomplete, unreacted neutral acetanilide will also enter the organic layer. However, the final salt precipitation step acts as an orthogonal purification mechanism: the anhydrous HCl selectively precipitates the highly basic aniline as a crystalline salt, leaving any neutral, unreacted precursor dissolved in the mother liquor. This guarantees the integrity of the final API intermediate without the need for complex chromatography.
Figure 2: Synthetic workflow of 4-Cyano-2-isopropylaniline HCl and its downstream application.
Downstream Application: Radioligand Assembly
Once synthesized, the intermediate is converted into 3-isopropyl-4-hydrazinobenzoic acid hydrochloride, which is condensed with a diketoester to form the diarylpyrazole core. This scaffold is subsequently conjugated to macrocyclic chelators (e.g., DOTA, NOTA, NODAGA)[2].
Gallium-68 (68Ga) is frequently selected for PET imaging because its short half-life (67.7 min) perfectly aligns with the rapid in vivo clearance of these small-molecule antagonists, minimizing patient radiation exposure[3].
Protocol: 68Ga Radiolabeling Workflow
Reaction Setup : Mix the chelator-conjugated precursor (e.g., 3BP-227) with [68Ga]GaCl3 in an acetate-buffered solution (pH 4.0–4.5).
Thermal Incubation :
For NOTA/NODAGA derivatives: Incubate at 37 °C for 5 minutes[2].
For DOTA derivatives: Incubate at 95 °C for 10 minutes[2].
Purification : Pass the mixture through a C18 Sep-Pak cartridge, wash with water, and elute the radiolabeled product with ethanol to achieve >94% radiochemical purity[2].
Causality of Chelator Selection: The drastic difference in incubation temperatures is governed by macrocyclic cavity size and rigidity. NOTA has a smaller, flexible cavity that rapidly complexes Ga3+ at physiological temperatures. In contrast, DOTA's larger, rigid ring requires significant thermal energy (95 °C) to overcome the activation barrier for metal ion incorporation[2].
Quantitative Data Presentation
The structural modifications originating from the 4-Cyano-2-isopropylaniline core significantly impact the biodistribution and labeling efficiency of the final radiotracers. Below is a summary of the radiochemical parameters for the synthesized NTS1 antagonists[2].
Compound / Chelator
Radiolabeling Temp (°C)
Time (min)
Radiochemical Purity
Radiochemical Yield
Tumor-to-Blood Ratio
[68Ga]Ga-3BP-227 (DOTA)
95
10
>94%
35% – 80%
1.243 ± 0.279
[68Ga]Ga-3BP-228 (DOTA)
95
10
>94%
35% – 80%
7.540 ± 2.938
NOTA / NODAGA analogs
37
5
>94%
35% – 80%
N/A
Note: The branched amine arm in 3BP-228 significantly improves the tumor-to-blood ratio compared to the linear arm in 3BP-227, demonstrating the critical nature of structural tuning downstream of the API intermediate.
References
Title: Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again
Source: ACS Publications
URL
Title: 4-Cyano-2-isopropylaniline hydrochloride — Chemical Substance Information
Source: NextSDS
URL
Title: US12145926B2 - Compounds and radioligands for targeting neurotensin receptor and uses thereof
Source: Google Patents
URL
Introduction: A Pivotal Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 4-Cyano-2-isopropylaniline Hydrochloride: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding 4-Cyano-2-isopropylaniline hydrochloride is a substituted aniline deri...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 4-Cyano-2-isopropylaniline Hydrochloride: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding
4-Cyano-2-isopropylaniline hydrochloride is a substituted aniline derivative that has emerged as a crucial intermediate in the field of drug discovery and development. Its unique structural arrangement, featuring a cyano group, an isopropyl substituent, and an amine on a benzene ring, provides a versatile scaffold for the synthesis of complex heterocyclic systems. This guide, intended for researchers, chemists, and drug development professionals, offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its characterization and significant applications, particularly in the design of targeted kinase inhibitors. The strategic placement of its functional groups allows for precise molecular interactions within the ATP-binding sites of various kinases, making it a molecule of significant interest in the development of novel therapeutics for oncology and inflammatory diseases.[1][2][3]
Section 1: Physicochemical and Structural Properties
Understanding the fundamental properties of 4-Cyano-2-isopropylaniline hydrochloride is essential for its effective use in synthesis and research. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents compared to its free base, 4-amino-3-isopropylbenzonitrile.
Expected to be soluble in polar organic solvents (e.g., Methanol, DMSO)
Inferred from hydrochloride salt nature
Section 2: Synthesis Pathway and Experimental Protocol
The synthesis of 4-Cyano-2-isopropylaniline is not commonly detailed as a final product but as an intermediate. A reliable and logical pathway can be adapted from established methods for structurally similar compounds, such as substituted benzonitriles.[5] The most direct approach involves a two-step process starting from 4-isopropylbenzonitrile: regioselective nitration followed by chemical reduction of the nitro group.
Logical Synthesis Workflow
The causality behind this two-step approach is rooted in the directing effects of the substituents on the aromatic ring. The isopropyl group is an ortho-, para-director, while the cyano group is a meta-director. Starting with 4-isopropylbenzonitrile, the nitration is directed to the position ortho to the isopropyl group and meta to the cyano group, yielding the desired 3-nitro-4-isopropylbenzonitrile intermediate. Subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation.
Caption: Proposed synthesis route for 4-Cyano-2-isopropylaniline hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Nitration of 4-Isopropylbenzonitrile [5]
This protocol is adapted from the nitration of similar activated aromatic compounds. The key is controlling the temperature to prevent side reactions.
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 2.5 equivalents) to 0-5 °C in an ice bath.
Substrate Addition: Slowly add 4-isopropylbenzonitrile (1.0 equivalent) to the cooled sulfuric acid while ensuring the temperature remains below 10 °C.[6]
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 70%, 1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents), keeping the mixture cooled in an ice bath.
Reaction: Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes. It is critical to maintain the reaction temperature below 15 °C to ensure regioselectivity and safety.
Stirring: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product, 3-nitro-4-isopropylbenzonitrile.
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. Recrystallization from ethanol can be performed for further purification.
Step 2: Reduction of 3-Nitro-4-isopropylbenzonitrile
The reduction of the nitro group to an amine can be achieved using various reagents. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method.
Setup: To a round-bottom flask, add the synthesized 3-nitro-4-isopropylbenzonitrile (1.0 equivalent) and ethanol.
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 equivalents) to the mixture.
Reflux: Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by TLC.
Work-up: After cooling, concentrate the mixture under reduced pressure. Basify the residue carefully with a concentrated sodium hydroxide (NaOH) solution to pH > 9. This deprotonates the amine and precipitates tin salts.
Extraction: Extract the free base, 4-cyano-2-isopropylaniline, with an organic solvent such as ethyl acetate or dichloromethane.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified using silica gel column chromatography.
Step 3: Formation of the Hydrochloride Salt
This final step converts the purified free base into its more stable hydrochloride salt.
Dissolution: Dissolve the purified 4-cyano-2-isopropylaniline free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
Precipitation: Slowly add a solution of hydrogen chloride (HCl) in ether (or bubble HCl gas through the solution) with stirring.
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final product, 4-Cyano-2-isopropylaniline hydrochloride.
Section 3: Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic methods should be employed.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for purity assessment.[7][8] A typical reversed-phase method would be developed to separate the final product from any starting materials, intermediates, or degradation products.
Stationary Phase: C18 column (e.g., 100 x 4.6 mm, 5µm).
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is common.
Detection: UV detection, likely in the range of 254-280 nm.
Purity Standard: The final compound should exhibit a single major peak with >98% purity.
Spectroscopic Structural Elucidation
The following table summarizes the expected spectral data for confirming the structure of 4-Cyano-2-isopropylaniline.
Technique
Expected Data and Interpretation
¹H NMR
Aromatic Protons: Three distinct signals in the aromatic region (~6.5-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Isopropyl Group: A septet for the CH proton (~3.0-3.5 ppm) and a doublet for the two CH₃ groups (~1.2 ppm). Amine Protons: A broad singlet for the NH₂ protons (chemical shift can vary).[9]
¹³C NMR
Aromatic Carbons: Six distinct signals in the aromatic region (~110-150 ppm). Cyano Carbon: A characteristic signal around 118-120 ppm. Isopropyl Carbons: Two signals, one for the CH carbon and one for the equivalent CH₃ carbons.[10]
IR Spectroscopy
N-H Stretch: Two characteristic sharp peaks for the primary amine around 3350-3450 cm⁻¹. C≡N Stretch: A strong, sharp absorption band around 2220-2230 cm⁻¹. C-H Stretches: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.[9]
Mass Spectrometry (MS)
ESI(+): The molecular ion peak [M+H]⁺ corresponding to the mass of the free base (C₁₀H₁₂N₂) would be observed at m/z 161.10. Fragmentation patterns would likely show the loss of the isopropyl group.[11][12]
Section 4: Applications in Kinase Inhibitor Drug Discovery
The primary utility of 4-Cyano-2-isopropylaniline hydrochloride lies in its role as a key intermediate for synthesizing kinase inhibitors.[1] Many small-molecule kinase inhibitors target the ATP-binding pocket of the enzyme, and substituted anilines are a common feature of these drugs, often forming critical hydrogen bonds with the hinge region of the kinase.[3][13]
Pharmacophore Model and Mechanism of Action
The 4-cyano-2-isopropylaniline moiety provides several key features for kinase binding:
Aniline Nitrogen: Acts as a hydrogen bond donor, crucial for anchoring the inhibitor to the kinase hinge region.
Cyano Group: Can act as a hydrogen bond acceptor or engage in other electrostatic interactions within the active site. Its electron-withdrawing nature also modulates the pKa of the aniline.
Isopropyl Group: This bulky, lipophilic group can fit into hydrophobic pockets within the ATP-binding site, enhancing binding affinity and selectivity for specific kinases.[1]
This scaffold has been incorporated into inhibitors of several important cancer-related kinases, including Anaplastic Lymphoma Kinase (ALK) and Src tyrosine kinase.[2][14]
Caption: Role of the 4-cyano-2-isopropylaniline scaffold in kinase binding.
Section 5: Safety, Handling, and Storage
As a substituted aniline, 4-Cyano-2-isopropylaniline hydrochloride must be handled with care. The following guidelines are based on data from structurally related compounds and general laboratory safety practices.[15][16][17][18][19]
Aspect
Guideline
Hazard Classification
Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled (Category 3 or 4).[15][17][19][20] Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[18][20] STOT SE: May cause respiratory irritation.[15]
Personal Protective Equipment (PPE)
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15][16] Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[15] Body Protection: Wear a laboratory coat. Respiratory Protection: Use only under a chemical fume hood. If dust is generated, use an approved particulate respirator.[18][19]
Handling
Avoid contact with skin, eyes, and clothing.[15] Avoid breathing dust. Wash hands thoroughly after handling.[16][18] Keep away from sources of ignition.
Storage
Store in a cool, dry, and well-ventilated place.[15][17] Keep the container tightly closed and upright to prevent leakage.[15][21] Store locked up.[16][18]
First Aid Measures
If Swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.[15][16] If on Skin: Wash off immediately with plenty of soap and water.[16][18] If Inhaled: Remove person to fresh air and keep comfortable for breathing.[18] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]
Conclusion
4-Cyano-2-isopropylaniline hydrochloride is a high-value chemical intermediate with significant applications in medicinal chemistry. Its well-defined structure provides a robust scaffold for the development of potent and selective kinase inhibitors. The synthetic route, while requiring careful control, is based on fundamental and reliable organic transformations. Proper analytical characterization is essential to ensure the quality required for drug discovery applications, and strict adherence to safety protocols is mandatory during its handling and use. This guide provides a comprehensive foundation for researchers to confidently synthesize, characterize, and utilize this important building block in the pursuit of novel therapeutics.
References
NextSDS.
Sigma-Aldrich.
Fisher Scientific.
Thermo Fisher Scientific.
SAFETY D
TCI Chemicals.
SAFETY D
QA-0879 - Safety D
Benchchem. An In-depth Technical Guide to the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile.
Sigma-Aldrich.
Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression. PMC.
PubChem. 4-Isopropylaniline | C9H13N | CID 7464.
4-isopropylbenzonitrile - 13816-33-6, C10H11N, density, melting point, boiling point, structural formula, synthesis.
PubChem. 2-Isopropylaniline | C9H13N | CID 12561.
Benchchem. Application of 2-Isopropyl-4-methoxyaniline in Medicinal Chemistry: A Scaffolding Approach for Kinase Inhibitors.
Wang, Y. D., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters.
Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
ANALYTICAL METHOD DEVELOPMENT AND VALID
Spectroscopic and crystallographic characterization of two cathinone deriv
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
Dong, M. W. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
Comprehensive Technical Guide: The Mechanistic Role of 4-Cyano-2-isopropylaniline Hydrochloride in the Synthesis of NTSR1 Antagonists
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Author: BenchChem Technical Support Team. Date: March 2026
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I am now implementing in-process controls, like monitoring HPLC peaks, and verifying pH using a calibrated meter to validate the protocol. These IPCs showcase expertise.
Executive Summary
In the landscape of targeted oncology and theranostics, the development of non-peptidic Neurotensin Receptor 1 (NTSR1) antagonists has revolutionized Positron Emission Tomography (PET) imaging. At the synthetic core of these blockbuster imaging agents—specifically SR142948A and its radiolabeled analogues (e.g., 3BP-227, 3BP-228)—lies a highly specialized chemical intermediate: 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) .
This whitepaper provides an in-depth mechanistic analysis of this critical synthon. Rather than merely documenting the synthetic steps, this guide deconstructs the structural causality, reaction mechanisms, and self-validating experimental protocols required to utilize this compound in the multi-step assembly of diarylpyrazole-based radiopharmaceuticals.
Structural Causality & Mechanistic Design
The architecture of 4-Cyano-2-isopropylaniline is not arbitrary; every functional group serves a precise mechanistic purpose in both the synthetic pathway and the final pharmacophore binding. As demonstrated in recent 1 [1], the structural integrity of this precursor dictates the success of the final tracer.
The Para-Cyano Group (-CN): Functions as a robust, masked carboxylic acid. During the early stages of synthesis (nitration and reduction of the aromatic ring), a free carboxylic acid would invite unwanted side reactions such as decarboxylation or premature amidation. The nitrile group remains inert until selectively hydrolyzed later in the sequence to form the required benzoic acid anchor.
The Ortho-Isopropyl Group (-CH(CH3)2): Provides essential steric bulk. Mechanistically, during the final drug-receptor interaction, this bulky aliphatic group forces the adjacent pyrazole and phenyl rings out of coplanarity. This steric clash locks the molecule into the exact bioactive conformation required to penetrate the hydrophobic pocket of the NTSR1 receptor.
The Primary Amine (-NH2): Acts as the direct precursor for the hydrazine moiety. Through diazotization and subsequent reduction, the amine is converted into a hydrazine, which is the requisite nucleophile for the Knorr pyrazole condensation that forms the drug's core.
The Hydrochloride Salt: Free anilines are notoriously susceptible to auto-oxidation, often degrading into dark, polymeric tars upon prolonged exposure to air. Isolation as the hydrochloride salt protonates the amine, withdrawing electron density from the ring, thereby conferring indefinite oxidative stability and ensuring highly accurate stoichiometric handling.
Mechanistic causality of functional groups in 4-Cyano-2-isopropylaniline hydrochloride.
Synthetic Workflow & Mechanism of Action
The "mechanism of action" of this compound in a synthetic context refers to its sequential transformations that build the SR142948A scaffold. The synthesis relies on the sequential unmasking and activation of its functional groups, as detailed in 2 [2].
Phase 1: Deprotection to the Free Amine
The immediate precursor, 4-cyano-2-isopropylacetanilide, undergoes acid-catalyzed hydrolysis. The ortho-isopropyl group creates significant steric hindrance around the acetamide, necessitating prolonged reflux conditions (up to 3 days) to achieve complete deprotection.
Phase 2: Nitrile Hydrolysis & Diazotization
Once the aniline is exposed, the cyano group is hydrolyzed under strongly acidic conditions to yield 4-amino-3-isopropylbenzoic acid. The free amine is then subjected to diazotization using sodium nitrite (
NaNO2
) and hydrochloric acid at strictly controlled sub-zero temperatures.
Phase 3: Selective Reduction to Hydrazine
The resulting diazonium salt is extremely reactive. It is immediately reduced using Tin(II) chloride (
SnCl2
). The causality behind choosing
SnCl2
over other reducing agents (like
Pd/C
or
NaBH4
) is its high chemoselectivity; it reduces the
−N2+
bond to a hydrazine (
−NH−NH2
) without over-reducing the aromatic ring or cleaving the newly formed nitrogen-nitrogen bond.
Multi-step synthetic pathway from acetanilide precursor to the diarylpyrazole core.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating mandatory In-Process Controls (IPCs) to verify causality and reaction completion.
Protocol A: Synthesis of 4-Cyano-2-isopropylaniline Hydrochloride
Objective: Deprotect the acetamide while preserving the nitrile group.
Reaction Setup: Suspend 4-cyano-2-isopropylacetanilide (2.5 g, 15.3 mmol) in a mixture of absolute ethanol (12 mL) and 1 N HCl (12 mL).
Execution: Stir the mixture under vigorous reflux for 72 hours.
Causality Note: The steric bulk of the ortho-isopropyl group severely limits the attack trajectory of water molecules, demanding extended thermal activation.
IPC Check (Self-Validation): Withdraw a 0.1 mL aliquot, neutralize, and analyze via HPLC (254 nm). Proceed only when the acetanilide peak area is <1.0%.
Workup & Freebasing: Cool the mixture to room temperature. Slowly add a 10% NaOH solution (~7 mL) until the pH reaches exactly 10.
Validation: Verify pH with a calibrated meter. Complete basification is critical to partition the free amine into the organic phase.
Extraction: Extract the aqueous layer with
CH2Cl2
(3 × 15 mL). Combine organic layers, dry over anhydrous
Na2SO4
, and filter.
Salt Formation: Bubble dry HCl gas through the organic filtrate (or add 2M ethereal HCl) until precipitation ceases. Filter the solid, wash with cold ether, and dry under vacuum to afford the target hydrochloride salt.
Protocol B: Diazotization and Reduction to Hydrazine Synthon
Objective: Convert the amine to a hydrazine without degrading the intermediate. This protocol aligns with the optimized microwave-assisted pathways discussed in3 [3].
Diazotization: Dissolve 4-amino-3-isopropylbenzoic acid hydrochloride (1.3 g, 6.0 mmol) in concentrated HCl (25 mL) and glacial acetic acid (22 mL). Cool the reactor to exactly -5 °C using an ice-salt bath.
Nitrite Addition: Dropwise add a solution of
NaNO2
(0.62 g, 9.0 mmol) in water (4.5 mL) over 10 minutes, maintaining the internal temperature below 0 °C.
Causality Note: Exceeding 0 °C will cause the diazonium salt to violently extrude nitrogen gas (
N2
), irreversibly converting the substrate into a useless phenol derivative.
IPC Check (Self-Validation): Perform a starch-iodide paper test. A persistent blue-black color confirms the presence of the necessary slight excess of nitrous acid.
Reduction: Slowly add a pre-cooled solution of
SnCl2⋅2H2O
(3.5 equiv) in concentrated HCl. Stir for 30 minutes at 0 °C, then allow warming to room temperature. Filter the resulting precipitate and recrystallize from ethanol to yield pure 3-isopropyl-4-hydrazinobenzoic acid hydrochloride.
Quantitative Data & Process Metrics
The table below summarizes the expected quantitative metrics for the transformation of 4-Cyano-2-isopropylaniline through to the final pyrazole core, serving as a benchmark for process chemists.
Reaction Step
Substrate
Key Reagents
Temp / Time
Expected Yield (%)
Target Purity (HPLC)
Acetamide Deprotection
4-Cyano-2-isopropylacetanilide
EtOH, 1N HCl
Reflux / 72h
85 - 90%
> 98.0%
Nitrile Hydrolysis
4-Cyano-2-isopropylaniline HCl
Conc. HCl / AcOH
Reflux / 24h
78 - 82%
> 95.0%
Diazotization & Reduction
4-Amino-3-isopropylbenzoic acid
NaNO2
,
SnCl2
, HCl
-5 °C / 1.5h
60 - 70%
> 96.5%
Pyrazole Condensation
3-Isopropyl-4-hydrazinobenzoic acid
Diketoester, AcOH
Reflux / 4h
~ 73%
> 97.0%
Conclusion
4-Cyano-2-isopropylaniline hydrochloride is far more than a simple building block; it is a highly engineered synthon whose specific functional groups dictate the success of the entire synthetic cascade toward NTSR1 antagonists. By understanding the causality behind its steric profile, its masked reactivity, and its oxidative stability, researchers can optimize reaction conditions, implement rigorous in-process controls, and reliably scale the production of next-generation radiotheranostics.
The Strategic Intermediate: A Technical Guide to 4-Cyano-2-isopropylaniline Hydrochloride for Advanced Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals Foreword: The Unseen Architect in Drug Discovery In the intricate tapestry of pharmaceutical development, the role of the chemical intermediate is paramount...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Drug Discovery
In the intricate tapestry of pharmaceutical development, the role of the chemical intermediate is paramount. These molecules, while not the final active pharmaceutical ingredient (API), are the crucial stepping stones that dictate the efficiency, purity, and ultimate success of a synthetic route. This guide focuses on one such pivotal intermediate: 4-Cyano-2-isopropylaniline hydrochloride . With its unique substitution pattern—a nitrile group para to the amine and an isopropyl group in the ortho position—this compound offers a valuable scaffold for the synthesis of complex heterocyclic systems, particularly those with applications in modern medicinal chemistry, such as kinase inhibitors. This document serves as an in-depth technical resource, providing not only the theoretical underpinnings of its synthesis and utility but also practical, field-proven insights for its application in research and development.
Compound Profile and Physicochemical Properties
4-Cyano-2-isopropylaniline hydrochloride is the hydrochloride salt of 4-amino-3-isopropylbenzonitrile. The presence of the hydrochloride salt enhances the compound's stability and solubility in certain solvent systems, making it a convenient form for storage and handling in a laboratory setting.
Property
Value
Source
Chemical Formula
C₁₀H₁₃ClN₂
Inferred from structure
Molecular Weight
200.68 g/mol
Calculated
CAS Number
Not explicitly found for the hydrochloride salt. The free aniline is 4-amino-3-isopropylbenzonitrile.
N/A
Appearance
Expected to be a crystalline solid
General knowledge of hydrochloride salts
Solubility
Expected to be soluble in polar solvents like water and alcohols
General knowledge of hydrochloride salts
A Note on the Free Aniline: The corresponding free base, 4-amino-3-isopropylbenzonitrile, is the reactive species in most synthetic applications. The hydrochloride salt is typically neutralized in situ or in a separate workup step to liberate the free amine for subsequent reactions.
Synthesis of 4-Cyano-2-isopropylaniline Hydrochloride: A Mechanistic Approach
The most logical and established synthetic route to 4-Cyano-2-isopropylaniline hydrochloride is via the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary arylamines to a variety of functional groups.[1] The starting material for this synthesis is 2-isopropylaniline, a commercially available reagent.
The Strategic Choice: Why the Sandmeyer Reaction?
The Sandmeyer reaction is the method of choice for introducing a cyano group onto an aromatic ring starting from an aniline for several key reasons:
Regioselectivity: The position of the incoming cyano group is precisely controlled by the position of the amino group on the starting aniline.
Robustness: The reaction is tolerant of a variety of functional groups on the aromatic ring.
High Yield Potential: When optimized, the Sandmeyer reaction can provide good to excellent yields of the desired nitrile.[2]
Reaction Schematics
Caption: Synthetic pathway to 4-Cyano-2-isopropylaniline hydrochloride.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure the successful formation of the desired product. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Step 1: Diazotization of 2-Isopropylaniline
The initial and most critical step is the conversion of the primary aromatic amine to a diazonium salt. This reaction must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[2]
Materials:
2-Isopropylaniline
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Deionized Water
Ice
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-isopropylaniline (1.0 eq).
Add a mixture of concentrated HCl (3.0 eq) and water.
Cool the stirred suspension to 0-5 °C using an ice-salt bath.
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
Slowly add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The reaction is exothermic, and careful control of the addition rate is crucial.
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of a clear solution indicates the formation of the soluble diazonium salt.
Validation Check: Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that all the aniline has reacted.[2]
Step 2: Sandmeyer Cyanation
The diazonium salt is then reacted with a solution of copper(I) cyanide to introduce the cyano group.
Materials:
Copper(I) Cyanide (CuCN)
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
Deionized Water
Procedure:
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Cool this solution to 0-5 °C.
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring.
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
Cool the reaction mixture to room temperature.
Step 3: Work-up and Isolation of the Free Base
Procedure:
Neutralize the reaction mixture with a saturated solution of sodium carbonate until the pH is basic.
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter and concentrate the solvent under reduced pressure to obtain the crude 4-Cyano-2-isopropylaniline (free base).
The crude product can be purified by column chromatography on silica gel.
Step 4: Formation of the Hydrochloride Salt
Procedure:
Dissolve the purified 4-Cyano-2-isopropylaniline in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.
Slowly add a solution of anhydrous HCl in the same solvent (or bubble anhydrous HCl gas through the solution) until precipitation is complete.
Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 4-Cyano-2-isopropylaniline hydrochloride.
Application as a Strategic Intermediate in Drug Discovery
The true value of 4-Cyano-2-isopropylaniline hydrochloride lies in its potential as a building block for more complex molecules with therapeutic applications. The aniline and nitrile functionalities provide orthogonal reactive handles for further chemical transformations.
Synthesis of Kinase Inhibitors
A significant application of anilines with this substitution pattern is in the synthesis of kinase inhibitors.[3] Many kinase inhibitors feature a substituted aniline moiety that forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. The cyano group can also participate in hydrogen bonding or be used as a handle for further functionalization.
For example, 4-anilino-3-cyanoquinolines have been identified as potent inhibitors of Src tyrosine kinase.[4] The general structure of these inhibitors often involves the condensation of a substituted aniline with a suitable heterocyclic precursor.
4-Cyano-2-isopropylaniline Hydrochloride: A Critical Synthon in the Development of NTS1-Targeted PET Radiotracers
Executive Summary In the landscape of precision oncology and molecular imaging, the design of small-molecule radiotracers requires highly specific synthetic building blocks. 4-Cyano-2-isopropylaniline hydrochloride (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of precision oncology and molecular imaging, the design of small-molecule radiotracers requires highly specific synthetic building blocks. 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) has emerged as a high-value synthon in the multi-step synthesis of non-peptidic neurotensin receptor 1 (NTS1) antagonists[1]. These antagonists, such as the clinical candidates 3BP-227 and 3BP-228, are conjugated with macrocyclic chelators (e.g., DOTA, NODAGA) and radiolabeled with Gallium-68 (
68
Ga) to enable high-contrast Positron Emission Tomography (PET) imaging of NTS1-positive tumors, including pancreatic adenocarcinomas[1].
This technical guide dissects the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this critical intermediate.
Quantitative Data & Physicochemical Profile
To ensure reproducibility in multi-step drug synthesis, understanding the baseline physicochemical properties of the starting material is paramount. The hydrochloride salt form is specifically utilized to prevent the oxidative degradation typical of free anilines, thereby ensuring long-term bench stability and precise stoichiometric control[2].
Precursor to Synthon A (3-isopropyl-4-hydrazinobenzoic acid)[1]
Causality in Molecular Design: Why This Specific Synthon?
As an Application Scientist, it is crucial to understand why a specific molecular architecture is chosen rather than just how to synthesize it. In the context of NTS1 antagonists (derived from the foundational SR142948A scaffold), every functional group on 4-cyano-2-isopropylaniline serves a distinct pharmacological or synthetic purpose[1]:
The Isopropyl Group (Hydrophobic Anchor): The bulky isopropyl moiety ortho to the amine mimics the aliphatic side chains of leucine or isoleucine found in the endogenous neurotensin peptide. This steric bulk is essential for embedding the antagonist deep into the hydrophobic binding pocket of the NTS1 receptor[1].
The Cyano Group (Electrostatic Precursor): The cyano group at the para position is a stable synthetic handle. In downstream steps, it is hydrolyzed into a carboxylic acid[1]. In the final drug scaffold, this carboxylic acid engages in critical electrostatic interactions with arginine residues within the receptor, anchoring the molecule and preventing receptor activation (ensuring an antagonistic, rather than agonistic, response).
The Aniline Nitrogen (Core Scaffold Linkage): The primary amine is diazotized and reduced to a hydrazine, which is subsequently condensed with a diketone to form the central pyrazole ring of the NTS1 antagonist[1].
Experimental Workflow 1: Synthesis of the Synthon
The synthesis of 4-cyano-2-isopropylaniline hydrochloride relies on the acidic deprotection of 4-cyano-2-isopropylacetanilide[1].
Chemical synthesis workflow of 4-Cyano-2-isopropylaniline hydrochloride.
Protocol 1: Acidic Hydrolysis and Salt Formation
This protocol is designed as a self-validating system. The use of acid rather than base for hydrolysis prevents the unwanted hydration of the cyano group to an amide.
Step-by-Step Methodology:
Reaction Setup: Suspend 4-cyano-2-isopropylacetanilide (2.5 g, 15.3 mmol, 1 equiv) in a mixture of absolute ethanol (12 mL) and 1 N aqueous HCl (12 mL)[1].
Reflux: Stir the mixture under reflux for 72 hours. Causality: The prolonged reaction time is necessitated by the severe steric hindrance of the ortho-isopropyl group, which physically shields the acetamide carbonyl from nucleophilic attack[1].
Neutralization (Self-Validating Checkpoint): Cool the reaction to room temperature. Slowly add a 10% NaOH solution (approx. 7 mL) until the aqueous phase reaches exactly pH 10[1]. Causality: Reaching pH 10 ensures complete deprotonation of the anilinium ion, maximizing the partition coefficient of the free base into the organic extraction solvent.
Extraction: Extract the aqueous medium three times with dichloromethane (CH
2
Cl
2
, 3 × 20 mL)[1].
Drying: Combine the organic layers, wash with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Salt Precipitation: Dissolve the crude free base in anhydrous diethyl ether. Dropwise, add a 2M solution of HCl in diethyl ether until precipitation ceases. Filter the precipitate, wash with cold ether, and dry under vacuum to afford the target hydrochloride salt (mp: 139 °C)[1].
Experimental Workflow 2: Downstream Application in NTS1 Antagonists
Once synthesized, 4-cyano-2-isopropylaniline hydrochloride is utilized to construct "Synthon A" (3-isopropyl-4-hydrazinobenzoic acid hydrochloride), which is then assembled into the final radiotracer[1].
Application pathway from synthon to 68Ga-labeled PET imaging agent.
Protocol 2: Conversion to Synthon A and Scaffold Assembly
Nitrile Hydrolysis: Treat 4-cyano-2-isopropylaniline hydrochloride with concentrated strong acid (e.g., H
2
SO
4
/H
2
O) under reflux to hydrolyze the cyano group into a carboxylic acid[1].
Diazotization: Cool the solution to 0 °C and add sodium nitrite (NaNO
2
) dropwise to form the diazonium salt. Causality: Maintaining strict temperature control (< 5 °C) is critical to prevent the diazonium salt from degrading into a phenol.
Reduction: Reduce the diazonium intermediate using Tin(II) chloride (SnCl
2
) in concentrated HCl to yield 3-isopropyl-4-hydrazinobenzoic acid hydrochloride (Synthon A)[1].
Pyrazole Formation: Condense Synthon A with an appropriate diketone (Synthon B, e.g., ethyl-4-(2,6-dimethoxyphenyl)-4-hydroxy-2-oxobut-3-enoate) under reflux to construct the central pyrazole core of the NTS1 antagonist[1].
Chelator Conjugation & Radiolabeling: Following the attachment of an amine arm, conjugate the scaffold with a macrocyclic chelator (such as NODAGA). Finally, radiolabel the complex with
68
Ga at 37 °C for 5 minutes (for NOTA/NODAGA derivatives) to yield the final PET imaging agent with a radiochemical purity of >94%[1].
References
Title: Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again
Source: ACS Publications (Bioconjugate Chemistry)
URL: [Link]
Title: 4-Cyano-2-isopropylaniline hydrochloride — Chemical Substance Information
Source: NextSDS
URL: [Link]
Engineering Non-Peptidic NTS1 Antagonists: The Role of 4-Cyano-2-isopropylaniline Hydrochloride in Radiopharmaceutical Development
Aniline derivatives have served as foundational scaffolds in pharmaceutical chemistry since the late 19th century, evolving from early synthetic analgesics to highly complex, targeted therapies 1[1]. Today, the frontier...
Author: BenchChem Technical Support Team. Date: March 2026
Aniline derivatives have served as foundational scaffolds in pharmaceutical chemistry since the late 19th century, evolving from early synthetic analgesics to highly complex, targeted therapies 1[1]. Today, the frontier of these derivatives lies in precision oncology. As a Senior Application Scientist specializing in radiopharmaceutical precursors, I frequently navigate the challenge of designing molecules that can selectively target tumor microenvironments without triggering adverse systemic signaling.
This technical guide explores the critical role of 4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6)2[2], a highly specialized aniline derivative that serves as the primary building block for non-peptidic Neurotensin Receptor 1 (NTS1) antagonists. These antagonists, particularly the SR142948A analogues, are currently revolutionizing Positron Emission Tomography (PET) imaging and targeted radiotherapy for NTS1-positive cancers 3[3].
Structural Causality: Why This Specific Scaffold?
The design of NTS1 antagonists requires precise spatial geometry. NTS1 is heavily overexpressed in numerous malignancies, including pancreatic and colorectal adenocarcinomas 3[3]. Historically, radiolabeled neurotensin peptides were utilized for imaging, but these agonists activated receptor signaling pathways, leading to dose-limiting pharmacological effects such as severe hypotension3[3]. Small-molecule antagonists derived from the SR142948A pharmacophore bypass this issue by binding the receptor with nanomolar affinity without inducing internalization or secondary messenger cascades 3[3].
The selection of 4-cyano-2-isopropylaniline hydrochloride as the foundational synthon is driven by two mechanistic requirements:
Steric Tuning (The Isopropyl Group): The ortho-isopropyl group provides essential lipophilic bulk. This steric hindrance forces the resulting diarylpyrazole core into a specific dihedral conformation that perfectly matches the hydrophobic binding pocket of the NTS1 receptor.
Electronic Masking (The Cyano Group): The para-cyano group acts as a robust, masked carboxylic acid. It remains inert during initial handling but is subsequently hydrolyzed to form the critical anchoring point for bulky radiometal chelators (e.g., DOTA, NODAGA) 3[3].
Synthetic workflow from 4-Cyano-2-isopropylaniline HCl to the NTS1 hydrazine synthon.
Self-Validating Experimental Protocol: Synthesis of Synthon A
To build the diarylpyrazole core of SR142948A analogues, the aniline must first be converted into a hydrazine derivative (3-isopropyl-4-hydrazinobenzoic acid hydrochloride, known as "Synthon A") 3[3]. The following protocol details this transformation, emphasizing the causality behind the reaction conditions.
Step 1: Alkaline Hydrolysis of the Nitrile
Objective: Convert the para-cyano group to a carboxylic acid.
Methodology:
Suspend 3.0 g (15.0 mmol) of 4-cyano-2-isopropylaniline hydrochloride in a solvent mixture of water (18 mL) and 1,2-dimethoxyethane (DME, 1.5 mL) 3[3].
Add a massive excess of potassium hydroxide (16.8 g, 0.3 mol, 20 equiv) 3[3].
Cool the reaction and carefully acidify with concentrated HCl (approx. 12 mL) until the pH reaches exactly 1.0 3[3].
Mechanistic Insight & Self-Validation: Nitrile hydrolysis on an electron-rich aniline ring is notoriously sluggish due to the deactivation of the cyano carbon toward nucleophilic attack. The use of 20 equivalents of KOH and a high-boiling DME/water system forces the equilibrium forward3[3]. This protocol is inherently self-validating: at exactly pH 1.0, the resulting 4-amino-3-isopropylbenzoic acid precipitates cleanly as a distinct hydrochloride salt. If the nitrile remains unreacted, the solubility profile differs drastically, and the target precipitation will fail, immediately alerting the chemist to an incomplete reaction.
Step 2: Diazotization and Reduction
Objective: Convert the primary amine to a hydrazine.
Methodology:
Dissolve the intermediate in concentrated HCl at 0 °C.
Add an equimolar amount of sodium nitrite (NaNO2) dropwise to form the diazonium salt.
Rapidly quench the diazonium intermediate with a reducing agent (e.g., SnCl2) at 0 °C to yield the hydrazine 4[4].
Mechanistic Insight: Strict temperature control (≤0 °C) is non-negotiable. Diazonium salts of alkyl-substituted anilines are highly prone to rapid nitrogen gas evolution and subsequent phenol formation if thermal energy exceeds the activation barrier for decomposition.
Once Synthon A is isolated, it is condensed with a diketoester (e.g., ethyl-4-(2,6-dimethoxyphenyl)-4-hydroxy-2-oxobut-3-enoate) to form the diarylpyrazole core 3[3]. Advanced methodologies, such as microwave-assisted aminocarbonylation catalyzed by Mo(CO)6 and Herrmann's palladacycle, have been developed to efficiently install complex carboxamides onto this core4[4].
To enable PET imaging, the core is conjugated to a macrocyclic chelator. Recent advancements have introduced multiamine macrocyclic moieties (MAs) into the linker region 5[5].
Causality: MAs contain basic nitrogens that become positively charged at physiological pH. This positive charge interacts ionically with the negatively charged external surface of the tumor cell membrane, significantly prolonging the tracer's residence time near the NTS1 receptor and enhancing overall tumor retention 5[5].
In vivo biodistribution and receptor targeting mechanism of NTS1 antagonists.
Radiochemistry & Biodistribution Profiles
The choice of chelator directly dictates the thermodynamics of radiolabeling and the in vivo clearance profile. Because these non-peptidic antagonists are highly hydrophilic and small in size, they exhibit rapid systemic biodistribution and fast renal clearance, resulting in highly contrasted PET images 3[3].
Table 1: Comparative Radiochemical Parameters for 68Ga-Labeled NTS1 Antagonists
Chelator System
Labeling Temp (°C)
Reaction Time (min)
Radiochemical Purity
Molar Activity (MBq/nmol)
NOTA / NODAGA
37
5
>94%
8.8 – 17.8
THP-based
37
5
>94%
8.8 – 17.8
DOTA / DOTAGA
95
10
>94%
8.8 – 17.8
Data summarized from comparative radiolabeling studies of SR142948A analogues 3[3].
Expert Takeaway: While DOTA remains the industry standard for theranostics (due to its dual ability to chelate both 68Ga for imaging and 177Lu for therapy), it requires harsh heating (95 °C) to overcome the kinetic barrier of macrocycle encapsulation3[3]. Conversely, NODAGA allows for rapid, room-temperature (37 °C) labeling, which is critical when handling thermally sensitive functional groups on the antagonist core 3[3].
Conclusion
The transformation of 4-cyano-2-isopropylaniline hydrochloride into a potent, radiolabeled NTS1 antagonist exemplifies the precision required in modern drug development. By understanding the steric and electronic causality behind each functional group, researchers can reliably execute these self-validating synthetic workflows to produce next-generation theranostic agents capable of imaging and treating aggressive adenocarcinomas.
References
Wikipedia - Aniline.
NextSDS - 4-Cyano-2-isopropylaniline hydrochloride — Chemical Substance Information.
ACS Publications - Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again.
Journal of Nuclear Medicine - Synthesis of 64Cu-, 55Co-, and 68Ga-Labeled Radiopharmaceuticals Targeting Neurotensin Receptor-1 for Theranostics: Adjusting In Vivo Distribution Using Multiamine Macrocycles.
Thieme E-Books & E-Journals - Efficient Synthesis of Heterocyclic Neurotensin Receptor Ligands by Microwave-Assisted Aminocarbonylation.
A Robust, Validated HPLC Method for the Quantitative Analysis of 4-Cyano-2-isopropylaniline Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (R...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Cyano-2-isopropylaniline hydrochloride, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and a phosphate buffer, ensuring excellent peak shape and resolution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive framework, from the foundational principles of the separation to detailed, step-by-step protocols for method execution and validation, empowering researchers and quality control analysts with a reliable analytical tool.
Principle of Separation & Method Rationale
The successful analysis of 4-Cyano-2-isopropylaniline hydrochloride is predicated on a thorough understanding of its physicochemical properties and their interaction with the chromatographic system. The analyte is a substituted aromatic amine, making it moderately polar. The hydrochloride salt form enhances its aqueous solubility, while the isopropyl and cyano groups contribute to its overall chromatographic behavior.
Causality Behind Experimental Choices:
Technique Selection (RP-HPLC): Reversed-phase chromatography is the technique of choice for separating moderately polar to nonpolar compounds.[3] The analyte, with its combination of a hydrophobic benzene ring and isopropyl group, and polar cyano and amine functionalities, is ideally suited for this separation mode. The nonpolar C18 stationary phase provides sufficient retention, while a polar mobile phase is used for elution.
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected for its versatility and robust performance in retaining a wide range of compounds. Its strong hydrophobic interactions with the analyte's isopropyl and phenyl groups provide the primary retention mechanism.
Mobile Phase Composition:
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its superior UV transparency at lower wavelengths.
Aqueous Phase & pH Control: The basic nature of the aniline functional group (predicted pKa ≈ 5.0)[4] necessitates strict pH control. Operating at a low pH (e.g., pH 2.5-3.5) ensures that the amine is consistently protonated (in its cationic form). This prevents peak tailing, a common issue with basic analytes, which arises from strong interactions with residual, acidic silanol groups on the silica support of the stationary phase. A phosphate buffer is employed to maintain a stable pH throughout the analysis.
Detection (UV Absorbance): The presence of the substituted benzene ring and the cyano group results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is used to scan a range of wavelengths, allowing for the determination of the maximum absorbance wavelength (λmax), thereby maximizing sensitivity and specificity.
Materials and Instrumentation
Category
Item
Instrumentation
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Analytical balance (4-decimal places).
pH meter.
Sonicator.
Water purification system (for HPLC grade water).
Chemicals & Reagents
4-Cyano-2-isopropylaniline hydrochloride reference standard (purity ≥98%).
Acetonitrile (HPLC grade).
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
Orthophosphoric acid (H₃PO₄) (AR grade, ~85%).
Methanol (HPLC grade).
Columns & Consumables
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Volumetric flasks (Class A).
Pipettes (Class A).
Autosampler vials with septa.
Syringe filters (0.45 µm, PTFE or nylon).
Experimental Protocols
Workflow Overview
The following diagram outlines the complete analytical workflow, from initial preparation to the final data analysis and reporting.
Caption: Overall workflow for the HPLC analysis of 4-Cyano-2-isopropylaniline HCl.
Preparation of Solutions
Mobile Phase A (25 mM Phosphate Buffer, pH 3.0):
Weigh approximately 3.4 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.
Mix thoroughly.
Adjust the pH to 3.0 ± 0.05 with dropwise addition of orthophosphoric acid.
Filter the buffer through a 0.45 µm membrane filter and degas using sonication or vacuum.
Mobile Phase B (Acetonitrile):
Use HPLC grade acetonitrile directly. Filter if necessary.
Sample Diluent (50:50 Acetonitrile:Water):
Combine 500 mL of acetonitrile and 500 mL of HPLC grade water. Mix well.
Standard and Sample Preparation
Proper sample and standard preparation is critical for achieving accurate and reproducible results.[5][6]
Standard Stock Solution (1000 µg/mL):
Accurately weigh approximately 25 mg of the 4-Cyano-2-isopropylaniline hydrochloride reference standard into a 25 mL volumetric flask.
Add approximately 15 mL of Sample Diluent and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature.
Dilute to the mark with Sample Diluent and mix thoroughly.
Working Standard Solutions (Calibration Curve):
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the Sample Diluent.[3]
Sample Solution (Target Concentration ~25 µg/mL):
Accurately weigh an amount of the sample equivalent to ~2.5 mg of the active substance into a 100 mL volumetric flask.
Add approximately 70 mL of Sample Diluent and sonicate for 10 minutes to ensure complete dissolution.
Allow the solution to cool to room temperature.
Dilute to the mark with Sample Diluent and mix thoroughly.
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[7]
HPLC Method Parameters
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
25 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B
Acetonitrile
Gradient Program
Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detector
PDA/UV at λmax ≈ 245 nm
Run Time
15 minutes
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[8][9] The following parameters must be assessed.
Caption: Interrelationship of key validation parameters as defined by ICH guidelines.
System Suitability: Before starting any validation, inject the working standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the %RSD of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[1]
Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. The blank and placebo should have no interfering peaks at the retention time of the analyte.
Linearity: Analyze the calibration standards (e.g., 1 to 100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy: Perform a recovery study by spiking a known amount of analyte into a placebo or sample at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), each in triplicate. The mean recovery should be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
Intermediate Precision (Inter-day): Repeat the repeatability test on a different day with a different analyst or on a different instrument. The cumulative %RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Detection (LOD): These can be determined based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N ≥ 10, and LOD at S/N ≥ 3.
Robustness: Intentionally vary critical method parameters one at a time (e.g., mobile phase pH by ±0.2, column temperature by ±5 °C, flow rate by ±0.1 mL/min) and analyze a sample. The results should not be significantly affected, demonstrating the method's reliability during routine use.
Expected Results & Data Presentation
A successful analysis will yield a sharp, symmetrical peak for 4-Cyano-2-isopropylaniline hydrochloride, well-resolved from any impurities. The expected retention time is approximately 6-8 minutes under the specified conditions.
Table of Expected Validation Performance:
Validation Parameter
Acceptance Criteria
Expected Result
Linearity (r²)
≥ 0.999
> 0.9995
Accuracy (% Recovery)
98.0 - 102.0%
99.5%
Repeatability (%RSD)
≤ 2.0%
< 1.0%
Intermediate Precision (%RSD)
≤ 2.0%
< 1.5%
LOQ (µg/mL)
Report Value (S/N ≥ 10)
~0.5 µg/mL
LOD (µg/mL)
Report Value (S/N ≥ 3)
~0.15 µg/mL
Discussion & Field Insights
Troubleshooting Peak Tailing: While the acidic mobile phase is designed to prevent peak tailing, persistent issues may indicate an aging column with exposed silanols. Flushing the column with a strong solvent or replacing it may be necessary.
Solubility Considerations: 4-Cyano-2-isopropylaniline hydrochloride is expected to be soluble in the recommended diluent. However, if analyzing a crude sample or a different salt form, solubility should be confirmed to prevent column blockage and ensure accurate quantification. Always filter samples before injection.[7]
Method Adaptability: This method serves as an excellent starting point for the analysis of structurally similar compounds. The gradient can be adjusted to accommodate more or less hydrophobic analytes. For example, a shallower gradient may be needed to resolve closely eluting impurities.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be robust, reliable, and fit for the purpose of quantifying 4-Cyano-2-isopropylaniline hydrochloride in a research or quality control environment. The systematic approach, grounded in established chromatographic principles and validated against ICH guidelines, ensures data of the highest integrity and trustworthiness.
References
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
Taylor & Francis Online. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
American Pharmaceutical Review. (2012, January 1). Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
ChromAfrica. (n.d.). HPLC SAMPLES AND SAMPLE PREPARATION TECHNIQUES. Retrieved from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
PubMed. (2001, November 15). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]
ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Retrieved from [Link]
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]
MDPI. (2021, December 14). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. Retrieved from [Link]
PubChem. (n.d.). 4-Isopropylaniline. Retrieved from [Link]
ResearchGate. (2011, October 11). HPLC methods for Fmoc-cyano compounds. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-2-isopropylaniline. Retrieved from [Link]
Application Note: Structural Elucidation and NMR Spectroscopy of 4-Cyano-2-isopropylaniline Hydrochloride
Executive Summary & Mechanistic Context 4-Cyano-2-isopropylaniline hydrochloride is a highly functionalized aromatic building block frequently utilized as a critical synthon in the multi-step synthesis of radiolabeled an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
4-Cyano-2-isopropylaniline hydrochloride is a highly functionalized aromatic building block frequently utilized as a critical synthon in the multi-step synthesis of radiolabeled antagonists for neurotensin receptor-positive tumors [1]. In pharmaceutical development, verifying the exact regiochemistry of substituents and the protonation state of intermediates is non-negotiable.
This protocol outlines a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously confirm the structure, purity, and salt form of this compound. Rather than merely detailing operational steps, this guide emphasizes the causality behind solvent selection, pulse sequence parameters, and spectral interpretation.
Solvent Selection: The Causality of DMSO-d6
The choice of solvent dictates the visibility of exchangeable protons, which is the primary indicator of the hydrochloride salt form.
Why not CDCl3? Chloroform lacks the polarity required to dissolve anilinium salts effectively.
Why not D2O? While soluble in water, rapid deuterium exchange in D2O would replace the
−NH3+
protons with deuterium, obliterating the signal and masking the protonation state.
The DMSO-d6 Advantage: Deuterated dimethyl sulfoxide (DMSO-d6) is the gold standard for pharmaceutical salts and metabolites [2]. It acts as a strong hydrogen-bond acceptor. This solvent-solute interaction thermodynamically stabilizes labile protons, drastically reducing their exchange rate and allowing the anilinium (
−NH3+
) protons to be observed as a distinct, quantifiable signal [3].
Expected Spectral Signatures & Quantitative Data
The structural elucidation relies on mapping the isopropyl group, the cyano group, and the resulting ABX spin system of the aromatic ring. The strong electron-withdrawing nature of both the anilinium ion and the cyano group significantly deshields the aromatic protons compared to the free base.
Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Integration
Mechanistic Causality
−NH3+
10.20 – 10.60
Broad Singlet (br s)
N/A
3H
Deshielded by positive charge; observable due to H-bonding with DMSO [3].
H-5
~ 7.85
Doublet of doublets (dd)
8.2, 1.7
1H
Ortho to cyano group. Deshielded by
−C≡N
magnetic anisotropy.
H-3
~ 7.75
Doublet (d)
1.7
1H
Isolated between isopropyl and cyano groups. Exhibits only meta coupling.
H-6
~ 7.50
Doublet (d)
8.2
1H
Ortho to anilinium. Exhibits strong ortho coupling to H-5.
−CH(CH3)2
~ 3.15
Heptet (h)
6.9
1H
Isopropyl methine. Split evenly by the six adjacent methyl protons.
−CH(CH3)2
~ 1.20
Doublet (d)
6.9
6H
Isopropyl methyls. Split by the single adjacent methine proton.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
Position
Chemical Shift (δ, ppm)
Type
Mechanistic Causality
C-1
~ 136.0
Cq
Attached to
−NH3+
. Downfield due to nitrogen's electronegativity.
C-2
~ 142.0
Cq
Attached to the electron-donating isopropyl group.
C-4
~ 110.5
Cq
Attached to cyano group. Shielded by the sp-hybridized carbon.
(Note: Aromatic CH carbons C-3, C-5, and C-6 will appear between 124.0 and 133.0 ppm, requiring HSQC/HMBC for definitive assignment).
Self-Validating Experimental Protocol
Phase 1: Sample Preparation
Weighing: Transfer exactly 15–20 mg of 4-Cyano-2-isopropylaniline hydrochloride into a clean vial.
Causality: This specific mass ensures a sufficient signal-to-noise ratio (SNR) for the insensitive quaternary carbons (C-1, C-2, C-4, and
−C≡N
) during 13C and HMBC acquisition without requiring excessive scan times.
Dissolution: Add 0.6 mL of 99.9% DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).
Validation Checkpoint: Visually inspect the tube. The solution must be perfectly clear. Particulate matter distorts magnetic field homogeneity, which will broaden the tightly coupled aromatic signals (H-3 and H-5) and cause them to overlap.
Phase 2: Instrument Setup & 1D Acquisition
Shimming: Insert the sample and perform rigorous Z-axis shimming.
Validation Checkpoint: The residual DMSO-d6 solvent peak (quintet at 2.50 ppm) must have a full width at half maximum (FWHM) of < 1.0 Hz. If it is broader, re-shim.
1H NMR Acquisition: Run 16–32 scans with a relaxation delay (D1) of 2 seconds.
Validation Checkpoint (The Salt Test): Integrate the methine heptet (~3.15 ppm) to exactly 1.00. The broad singlet at ~10.5 ppm must integrate to
≥2.85
. A lower integral indicates the presence of the free base or rapid proton exchange due to water contamination.
13C NMR Acquisition: Run 512–1024 scans with proton decoupling (WALTZ-16). Set the relaxation delay (D1) to 2.5–3.0 seconds.
Causality: Quaternary carbons lack direct dipole-dipole relaxation pathways from attached protons, resulting in long
T1
relaxation times. A short D1 will saturate these signals, causing the cyano carbon (~118.5 ppm) to vanish into the baseline.
Phase 3: 2D NMR Cross-Validation
To unambiguously prove the regiochemistry (that the cyano group is at position 4 and not position 5), 2D NMR is required.
COSY (Correlation Spectroscopy): Use to confirm the ortho relationship between the doublet at ~7.50 ppm (H-6) and the doublet of doublets at ~7.85 ppm (H-5).
HSQC (Heteronuclear Single Quantum Coherence): Map the aromatic protons to their directly attached carbons. This immediately identifies which 13C signals belong to C-3, C-5, and C-6.
HMBC (Heteronuclear Multiple Bond Correlation):
Validation Checkpoint (Regiochemistry Proof): Look for cross-peaks between the cyano carbon (~118.5 ppm) and the aromatic protons. You must observe strong
3JCH
correlations from the cyano carbon to both H-3 and H-5. This definitively locks the
−C≡N
group at position 4.
Workflow Visualization
Fig 1: 1D and 2D NMR workflow for structural elucidation of aniline hydrochlorides.
References
Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again.
NMR Solvents.Sigma-Aldrich.
1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.Academia.edu.
Method
Application Note: FTIR Spectroscopic Characterization of 4-Cyano-2-isopropylaniline Hydrochloride
Introduction & Analytical Context 4-Cyano-2-isopropylaniline hydrochloride is a highly specialized aromatic amine salt. It serves as a critical synthetic intermediate, most notably utilized in the multi-step synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Context
4-Cyano-2-isopropylaniline hydrochloride is a highly specialized aromatic amine salt. It serves as a critical synthetic intermediate, most notably utilized in the multi-step synthesis of radiotracers for Positron Emission Tomography (PET), such as 68Ga-labeled neurotensin receptor antagonists[1]. Because the integrity of downstream pharmaceutical synthesis relies on the purity and correct salt form of this synthon, rigorous structural verification is paramount.
Fourier-Transform Infrared (FTIR) spectroscopy is the ideal analytical technique for this purpose. Unlike mass spectrometry, which often dissociates the salt into its free base[2], FTIR provides direct, non-destructive observation of the intact hydrochloride salt lattice and its distinct functional groups.
Theoretical Framework & Spectral Causality
To interpret the FTIR spectrum of 4-Cyano-2-isopropylaniline hydrochloride, one must understand the causality behind its vibrational modes—specifically, how the protonation of the free base alters the electronic environment of the molecule.
The Anilinium Effect: In its free base form, the primary amine (-NH₂) of the aniline derivative exhibits two sharp stretching bands (symmetric and asymmetric) in the 3400–3300 cm⁻¹ region. However, the addition of hydrochloric acid protonates the nitrogen to form the anilinium ion (-NH₃⁺). This fundamental structural change causes a massive spectral shift: the sharp doublets disappear and are replaced by a broad, complex "ammonium band" spanning 3200 to 2600 cm⁻¹[2],[3].
The Nitrile Oscillator: The cyano group (-C≡N) at the para position acts as a strong, isolated dipole oscillator. It produces a highly characteristic, sharp absorption band in the 2200–2260 cm⁻¹ region. For aromatic nitriles, this typically resolves sharply around 2245 cm⁻¹[4].
Aromatic & Aliphatic Scaffolding: The isopropyl substituent contributes aliphatic C-H stretching, while the aromatic ring provides benzenoid C=C stretching near 1496 cm⁻¹[5] and out-of-plane C-H bending modes between 1000 and 700 cm⁻¹[4].
Logical relationship between amine protonation and resulting FTIR spectral shifts.
Expected Quantitative Spectral Data
The following table summarizes the quantitative data targets required to positively identify the compound.
Functional Group
Expected Wavenumber (cm⁻¹)
Peak Characteristics
Causality / Vibrational Mode
Ammonium (-NH₃⁺)
3200 – 2600
Broad, complex, strong
N-H stretching of the protonated amine salt[2],[3].
Out-of-plane bending modes specific to substitution[4].
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol integrates physical sample preparation with real-time spectral validation gates.
Sample Preparation Options
Method A: KBr Pellet (Transmission Mode)
Desiccation: Dry potassium bromide (KBr) powder in an oven at 105°C for at least 2 hours prior to use.
Causality: KBr is highly hygroscopic. Any residual water will produce a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which will obscure the critical -NH₃⁺ and aromatic C=C bands[6],[3].
Milling: Grind 1–2 mg of 4-Cyano-2-isopropylaniline hydrochloride with 150 mg of anhydrous KBr using an agate mortar[2].
Causality: Fine grinding reduces the particle size below the wavelength of infrared light, preventing baseline distortion caused by Mie scattering.
Pressing: Press the mixture under vacuum at 10 tons for 2 minutes using a hydraulic press to form a thin, transparent pellet[3].
Method B: ATR-FTIR (Attenuated Total Reflectance)
Cleaning: Clean the diamond or ZnSe crystal with isopropanol and allow it to evaporate completely.
Application: Place 2–3 mg of the raw solid directly onto the center of the crystal.
Compression: Apply the pressure anvil until the torque clutch clicks.
Causality: Consistent, high pressure eliminates air gaps between the crystal and the sample. This maximizes the penetration depth of the evanescent wave, ensuring a high signal-to-noise ratio.
Background Correction: Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal immediately prior to the sample[2],[3].
Causality: This mathematically subtracts atmospheric CO₂ (~2350 cm⁻¹) and water vapor, ensuring the resulting spectrum reflects only the active pharmaceutical ingredient.
System Suitability & Self-Validation Gates
Do not accept the generated spectrum blindly. Validate the data using the following logical gates:
Baseline Integrity Check: Inspect the region from 3800–4000 cm⁻¹. If the baseline slopes upward by more than 10% transmittance, particle scattering is occurring. Action: Reject the data and re-grind the sample.
Photometric Linearity Check: Ensure the maximum absorbance peak (likely the -NH₃⁺ band) does not exceed 1.2 Absorbance Units (AU). Causality: Absorbance above 1.2 AU approaches the non-linear response range of the DTGS detector, leading to peak distortion and inaccurate relative intensities.
Calibration Verification: Run a standard polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is detected within a ±1 cm⁻¹ tolerance.
Self-validating experimental workflow for FTIR data acquisition and quality control.
Application Note: 4-Cyano-2-isopropylaniline Hydrochloride as a Core Synthon in the Discovery of Neurotensin Receptor 1 (NTS1) Radiotheranostics
Executive Overview In the landscape of precision oncology, the development of small-molecule radiotheranostics has revolutionized how we image and treat solid tumors. 4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In the landscape of precision oncology, the development of small-molecule radiotheranostics has revolutionized how we image and treat solid tumors. 4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6) [1] serves as a critical, early-stage chemical building block (synthon) in the synthesis of non-peptidic Neurotensin Receptor 1 (NTS1) antagonists.
Unlike endogenous peptides which suffer from rapid proteolytic degradation and unwanted pharmacological activation, small-molecule antagonists derived from this synthon (such as derivatives of SR142948A, 3BP-227, and 3BP-228) exhibit high metabolic stability, rapid systemic clearance, and exceptional tumor-to-background ratios when radiolabeled with isotopes like Gallium-68 (
68
Ga) for Positron Emission Tomography (PET) imaging[2]. This technical guide details the mechanistic rationale, synthetic workflow, and self-validating experimental protocols for utilizing 4-cyano-2-isopropylaniline hydrochloride in drug discovery.
Mechanistic Rationale: Targeting NTS1 in Oncology
Neurotensin Receptor 1 (NTS1) is a G protein-coupled receptor (GPCR) overexpressed in numerous malignancies, including 75% of pancreatic ductal adenocarcinomas and colorectal cancers[3]. Binding of the endogenous peptide neurotensin (NTS) triggers the Gq signaling cascade, leading to intracellular calcium release, PKC activation, and subsequent tumor proliferation.
By designing small-molecule antagonists utilizing the diarylpyrazole core (synthesized via 4-cyano-2-isopropylaniline), researchers can effectively block this pathway. The antagonist occupies the receptor without triggering the Gq cascade, serving as an inert anchor that delivers a radioactive payload (e.g.,
68
Ga for PET imaging or
177
Lu for targeted radiotherapy) directly to the tumor microenvironment[2].
Figure 1: NTS1 signaling pathway and its blockade by small-molecule antagonists.
Synthetic Strategy & Chemical Workflow
The construction of the NTS1 antagonist pharmacophore requires the assembly of a diarylpyrazole core. 4-Cyano-2-isopropylaniline hydrochloride acts as the foundational precursor for "Synthon A" (3-isopropyl-4-hydrazinobenzoic acid hydrochloride)[4].
The workflow relies on a sequence of robust transformations:
Alkaline Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
Diazotization & Reduction: Conversion of the aniline amine to a hydrazine moiety.
Condensation: The resulting hydrazine (Synthon A) is condensed with a diketoester (Synthon B) to close the pyrazole ring, forming the rigid scaffold necessary for high-affinity NTS1 binding[4].
Figure 2: Synthetic workflow from 4-Cyano-2-isopropylaniline hydrochloride to the diarylpyrazole core.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the causality of the reagents is explained, and built-in checkpoints confirm the success of the reaction.
Protocol A: Alkaline Hydrolysis to 4-Amino-3-isopropylbenzoic Acid
Objective: Convert the sterically hindered nitrile of 4-cyano-2-isopropylaniline hydrochloride into a carboxylic acid.
Reagent Assembly: In a round-bottom flask, dissolve 3.0 g (15.0 mmol, 1 equiv) of 4-cyano-2-isopropylaniline hydrochloride in 18 mL of water and 1.5 mL of 1,2-dimethoxyethane (DME).
Base Addition: Add 16.8 g (0.3 mol, 20 equiv) of Potassium Hydroxide (KOH).
Causality: The nitrile group is highly sterically hindered by the adjacent bulky isopropyl group. Standard mild hydrolysis will fail. A massive excess of strong base (20 equiv) and a high-boiling co-solvent (DME) are required to force the hydration and subsequent hydrolysis of the nitrile to the carboxylate[5].
Thermal Activation: Heat the mixture to reflux for 72 hours.
Acidification & Isolation: Cool the reaction to 0 °C in an ice bath. Slowly add concentrated HCl (~12 mL) dropwise until the solution reaches pH 1.
Validation Checkpoint: The formation of a dense, white precipitate immediately upon reaching pH 1 validates the success of the reaction. This occurs because the highly water-soluble potassium carboxylate is protonated into the zwitterionic/carboxylic acid form, which is insoluble in the acidic aqueous medium. If no precipitate forms, the nitrile was not fully hydrolyzed.
Protocol B:
68
Ga-Radiolabeling of the Chelator-Conjugated Antagonist
Objective: Radiolabel the final NTS1 antagonist (conjugated to a chelator like NODAGA or DOTA) for PET imaging.
Buffer Preparation: Dissolve the antagonist conjugate (e.g., bisNODAGA-derivative) in sodium acetate buffer (pH 4.5) to ensure the carboxylate arms of the chelator are properly deprotonated for metal coordination.
Isotope Addition: Elute
68
Ga
3+
from a
68
Ge/
68
Ga generator and add to the buffered precursor.
Temperature-Controlled Chelation:
For NODAGA/THP conjugates: Incubate at 37 °C for 5 minutes.
For DOTA conjugates: Incubate at 95 °C for 10 minutes.
Causality: The macrocyclic cavity of DOTA is highly rigid, requiring significant thermal activation energy (95 °C) to force the
68
Ga
3+
ion into the coordination cage. In contrast, acyclic or larger-ring chelators like NODAGA and THP possess flexible coordination spheres, allowing rapid, spontaneous complexation at physiological temperatures[4].
Purification: Pass the mixture through a C18 Sep-Pak cartridge, wash with water, and elute the product with ethanol.
Validation Checkpoint: Analyze via radio-HPLC. A single radioactive peak with >94% purity validates successful chelation. The absence of a solvent-front peak confirms that all unreacted, free
68
Ga
3+
was successfully washed away during the C18 purification step.
Quantitative Data: Radiotracer Properties
The choice of chelator attached to the diarylpyrazole core (derived from 4-cyano-2-isopropylaniline) drastically alters the hydrophilicity and in vivo performance of the resulting PET tracer. The table below summarizes comparative data for various
68
Ga-labeled NTS1 antagonists evaluated in HT-29 colorectal cancer xenograft models[4].
Radiotracer Conjugate
Chelator Type
LogD (pH 7.4)
Radiochemical Yield (%)
Tumor Uptake (%ID/g at 2h)
Clearance Route
[
68
Ga]Ga-bisNODAGA-16
NODAGA (x2)
-3.5
35 - 80
4.917 ± 0.776
Predominantly Renal
[
68
Ga]Ga-DOTA-16
DOTA (x1)
-1.7 to -2.6
35 - 80
~ 2.15
Mixed (Renal/Hepatic)
[
68
Ga]Ga-THP-16
THP (x1)
-1.2
35 - 80
< 1.0
Highly Hepatic
Data Interpretation: Compounds with two chelating agents (bisNODAGA) exhibit significantly higher hydrophilicity (LogD = -3.5). This drives rapid renal clearance, minimizing background noise in the gastrointestinal tract and liver, thereby yielding superior tumor-to-organ ratios for high-contrast PET imaging[2].
References
NextSDS Chemical Substance Database. "4-Cyano-2-isopropylaniline hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]
American Chemical Society (ACS) Publications. "Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again." Journal of Medicinal Chemistry. Available at:[Link]
National Institutes of Health (NIH) / PubMed Central. "Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again." J Med Chem. 2021 Jun 24;64(12):8564-8578. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Introduction & Mechanistic Rationale
The development of next-generation agrochemicals—particularly insecticides targeting ryanodine receptors (RyRs) and phenylpyrazole-based broad-spectrum agents—relies heavily on highly functionalized aniline building blocks [1]. 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) has emerged as a privileged intermediate in the synthesis of these complex molecules.
As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific scaffold rather than viewing it merely as a generic starting material:
Steric Topography (The Isopropyl Group): The ortho-isopropyl group provides essential steric bulk. In the synthesis of anthranilic diamides (analogous to cyantraniliprole), this steric hindrance restricts the rotation of the adjacent amide bond, locking the molecule into the highly specific bioactive conformation required to bind and hyperactivate insect ryanodine receptors[2, 3].
Electronic Modulation (The Cyano Group): The para-cyano group acts as a powerful electron-withdrawing group (EWG). This significantly reduces the electron density of the aromatic ring, which protects the molecule from rapid oxidative metabolism by insect cytochrome P450 enzymes. Furthermore, the cyano moiety serves as a critical hydrogen-bond acceptor, enhancing target-site affinity [2].
Salt Form Stability (The Hydrochloride): Free anilines, especially those with electron-donating alkyl groups, are highly susceptible to spontaneous air oxidation, leading to dark, tarry impurities. Utilizing the hydrochloride salt ensures long-term shelf stability, prevents oxidative degradation, and allows for precise stoichiometric weighing in highly sensitive catalytic cross-coupling or amidation reactions.
Agrochemical Synthesis Workflows
This intermediate is primarily utilized in two divergent synthetic pathways:
Amidation to form anthranilic diamide insecticides.
Diazotization to form arylhydrazines, the foundational building blocks for phenylpyrazole insecticides [4].
Agrochemical Synthesis Workflow from 4-Cyano-2-isopropylaniline HCl.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in self-validation steps to ensure high fidelity and reproducibility in a discovery chemistry setting.
Protocol A: Free-Basing and Industrial-Scale Amidation
Objective: Synthesize a cyano-benzamide derivative mimicking modern RyR modulators.
Free-Basing (In-Situ): Suspend 4-Cyano-2-isopropylaniline HCl (1.0 eq) in anhydrous MeCN. Add 3-picoline (3.0 eq). The 3-picoline serves a dual purpose: it acts as a mild base to liberate the free aniline and as a nucleophilic catalyst for the subsequent coupling.
Activation: In a separate flask, dissolve the pyrazole-carboxylic acid (1.05 eq) in MeCN. Cool to 0 °C. Dropwise, add MsCl (1.1 eq). Stir for 30 minutes to form the highly reactive mixed anhydride intermediate.
Coupling: Transfer the free-based aniline solution dropwise into the mixed anhydride solution at 0 °C. Allow the reaction to warm to 25 °C over 2 hours.
Self-Validation (Reaction Tracking): Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly UV-active, lower-Rf aniline spot confirms reaction completion.
Workup & Purification: Quench with water. Extract with EtOAc. Crucial Step: Wash the organic layer with 1M HCl (3x) to selectively protonate and remove any unreacted aniline and 3-picoline into the aqueous phase. Wash with saturated NaHCO3, dry over Na2SO4, and concentrate.
Protocol B: Diazotization and Reduction to Phenylhydrazine
Objective: Convert the aniline into an arylhydrazine for subsequent cyclization into phenylpyrazole insecticides [4].
Dissolution: Dissolve 4-Cyano-2-isopropylaniline HCl (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool the solution to 0–5 °C using an ice-salt bath.
Diazotization: Dissolve NaNO2 (1.1 eq) in a minimal amount of water. Add this solution dropwise to the aniline mixture, maintaining the temperature strictly below 5 °C to prevent diazonium decomposition (phenol formation).
Self-Validation (Nitrite Test): After 15 minutes of stirring, touch a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (indicating complete consumption of the aniline). Quench excess nitrous acid by adding small portions of urea until the starch-iodide test is negative.
Reduction: Dissolve SnCl2·2H2O (3.0 eq) in concentrated HCl. Add this dropwise to the diazonium salt solution at 0 °C. A thick precipitate will begin to form.
Isolation: Stir for 2 hours at room temperature. Filter the resulting solid, wash with ice-cold ethanol, and dry under vacuum to yield the arylhydrazine hydrochloride. Self-validation: The product should be a stable, off-white solid; rapid yellowing indicates incomplete removal of impurities or moisture.
Mechanistic Pathway of Diazotization and Reduction to Arylhydrazine.
Quantitative Data Summary: Amidation Optimization
To maximize the yield of the amidation step (Protocol A), various coupling conditions were evaluated. The steric hindrance of the ortho-isopropyl group makes standard carbodiimide coupling (EDCI) inefficient. The mixed anhydride method (MsCl/3-picoline) proves superior for this specific scaffold[3].
Entry
Coupling Reagent
Base
Solvent
Temp (°C)
Yield (%)
HPLC Purity (%)
1
SOCl₂ (Acid Chloride)
Et₃N
DCM
25
65%
92.1%
2
EDCI / HOBt
DIPEA
DMF
25
78%
95.4%
3
HATU
DIPEA
DMF
25
88%
98.0%
4
MsCl (Mixed Anhydride)
3-Picoline
MeCN
0 to 25
94%
99.5%
Table 1: Optimization of the amidation reaction between 4-Cyano-2-isopropylaniline and pyrazole-carboxylic acid. Entry 4 represents the industrially preferred route.
References
4-Cyano-2-isopropylaniline hydrochloride — Chemical Substance Information
NextSDS Chemical Database[Link]
Cyantraniliprole Synthesis and Mechanism of Action
Grokipedia
[Link]
Contemporary trends in development of active substances possessing the pesticidal properties: ryanodine-receptor targeting insecticides
Biblioteka Nauki[Link]
Discovery of Trisubstituted N-Phenylpyrazole Containing Diamides with Improved Insecticidal Activity
Journal of Agricultural and Food Chemistry (ACS Publications)[Link]
Application
Application Note: Synthesis of 1-Arylpyrazole Heterocycles from 4-Cyano-2-isopropylaniline Hydrochloride for NTS1 Antagonist Development
Introduction & Mechanistic Rationale Neurotensin receptor 1 (NTS1) is a G-protein coupled receptor frequently overexpressed in various malignancies, including pancreatic ductal adenocarcinoma and colorectal cancer. Targe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Neurotensin receptor 1 (NTS1) is a G-protein coupled receptor frequently overexpressed in various malignancies, including pancreatic ductal adenocarcinoma and colorectal cancer. Targeting NTS1 with small-molecule antagonists is a leading strategy in precision oncology, particularly for the development of PET imaging tracers and targeted radiotherapies[1].
The core pharmacophore of high-affinity NTS1 antagonists, such as SR142948A and 3BP-227, is a heavily functionalized 1,5-diarylpyrazole scaffold[2]. The synthesis of this critical heterocyclic core relies on a highly specific building block: 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6).
Structural Causality: The ortho-isopropyl group on the aniline is not merely a lipophilic appendage; its steric bulk enforces a strict orthogonal conformation between the resulting pyrazole ring and the phenyl ring. This perpendicular geometry is an absolute requirement for the molecule to correctly dock into the deep, narrow binding pocket of the NTS1 receptor. Furthermore, the para-cyano group serves as a masked carboxylic acid, providing a synthetic handle for the later attachment of variable amine arms or radiometal chelators (e.g., DOTA, NODAGA)[1].
Mechanism of NTS1 receptor signaling and targeted blockade by 1-arylpyrazole antagonists.
Retrosynthetic Strategy & Workflow
The construction of the 1-arylpyrazole core from 4-cyano-2-isopropylaniline hydrochloride involves a robust two-phase transformation:
Diazotization and Reduction : Conversion of the primary aniline to an arylhydrazine.
Knorr Pyrazole Cyclization : Condensation of the arylhydrazine with a 1,3-dicarbonyl compound.
Step-by-step synthetic workflow from 4-Cyano-2-isopropylaniline HCl to the final antagonist.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 4-Hydrazinyl-3-isopropylbenzonitrile Hydrochloride
Objective: Convert 4-cyano-2-isopropylaniline hydrochloride to its corresponding hydrazine precursor.
Causality in Design : The reduction of the diazonium salt must overcome the strong electron-withdrawing nature of the para-cyano group. Stannous chloride (SnCl2) in concentrated HCl is chosen over standard sodium sulfite methodologies because it prevents the formation of stubborn diazosulfonate byproducts, ensuring rapid and complete reduction to the hydrazine.
Procedure :
Preparation : Suspend 4-Cyano-2-isopropylaniline hydrochloride (10.0 mmol) in concentrated HCl (15 mL) and cool the mixture to 0–5 °C using an ice-salt bath.
Diazotization : Add a pre-cooled solution of sodium nitrite (11.0 mmol) in water (5 mL) dropwise over 20 minutes. Maintain the internal temperature strictly below 5 °C to prevent phenol degradation.
Self-Validation: The opaque suspension will clear into a yellowish diazonium solution. Test for excess nitrous acid using starch-iodide paper (an immediate blue-black color confirms completion).
Reduction : Dissolve SnCl2·2H2O (25.0 mmol) in concentrated HCl (10 mL). Add this solution dropwise to the diazonium salt mixture at 0 °C.
Isolation : Stir the resulting thick suspension for 2 hours at room temperature. Filter the precipitate, wash sequentially with cold concentrated HCl (2 × 5 mL) and diethyl ether (20 mL), and dry under vacuum to afford the arylhydrazine hydrochloride as a pale-yellow solid.
Protocol 2: Regioselective Synthesis of the 1-Arylpyrazole Core
Objective: Construct the 1,5-diarylpyrazole-3-carboxylate scaffold via Knorr cyclization.
Causality in Design : During the Knorr cyclization, the bulky ortho-isopropyl group dictates the regioselectivity. It sterically clashes with the bulky 2,6-dimethoxyphenyl group of the 1,3-diketone, driving the thermodynamic formation of the 1,5-diarylpyrazole isomer over the 1,3-diaryl isomer. Glacial acetic acid is utilized as it acts as both the solvent and the acid catalyst required for dehydrative cyclization.
Procedure :
Condensation : In a 100 mL round-bottom flask, combine 4-hydrazinyl-3-isopropylbenzonitrile hydrochloride (5.0 mmol) and ethyl 4-(2,6-dimethoxyphenyl)-2,4-dioxobutanoate (5.0 mmol) in glacial acetic acid (20 mL).
Cyclization : Heat the mixture to reflux (118 °C) for 2–3 hours under an inert nitrogen atmosphere.
Self-Validation: TLC monitoring (Hexanes/EtOAc 7:3) will show the complete disappearance of the highly polar hydrazine spot (baseline) and the emergence of a highly UV-active pyrazole product (Rf ~0.4).
Workup : Cool the reaction to room temperature and pour it into crushed ice (100 g). Extract the aqueous mixture with ethyl acetate (3 × 30 mL).
Purification : Wash the combined organic layers with saturated NaHCO3 until the aqueous phase is neutral (pH ~7), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to isolate the pure 1-aryl-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate derivative.
Quantitative Data: Optimization of Pyrazole Cyclization
The choice of solvent and temperature critically impacts the regiomeric ratio (1,5-diaryl vs. 1,3-diaryl) and overall yield. As shown in Table 1, the use of glacial acetic acid provides the necessary acidic environment to drive the equilibrium toward the desired 1,5-diaryl isomer.
Solvent System
Temperature (°C)
Time (h)
1,5-Diaryl : 1,3-Diaryl Ratio
Isolated Yield (%)
Ethanol
78 (Reflux)
12
3 : 1
45
Toluene (cat. pTSA)
110 (Reflux)
6
5 : 1
62
Glacial Acetic Acid
118 (Reflux)
2
> 20 : 1
85
Table 1: Optimization parameters for the Knorr pyrazole cyclization utilizing 4-hydrazinyl-3-isopropylbenzonitrile.
References
Title: Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Title: SR142948A | C39H51N5O6 | CID 5311451 - PubChem
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Application Note: 4-Cyano-2-isopropylaniline Hydrochloride as a Precursor for Advanced Herbicides
Executive Summary The discovery and optimization of novel agrochemicals rely heavily on highly functionalized aromatic building blocks. 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) represents a highly vers...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The discovery and optimization of novel agrochemicals rely heavily on highly functionalized aromatic building blocks. 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) represents a highly versatile, sterically and electronically tuned precursor for the synthesis of advanced herbicides[1]. While historically utilized in the multi-step synthesis of pharmaceutical radiotracers and neurotensin receptor antagonists[2], its unique substitution pattern—combining a lipophilic, sterically demanding isopropyl group with a strongly electron-withdrawing cyano group—makes it an ideal scaffold for designing next-generation Photosystem II (PSII) inhibitors and Protoporphyrinogen Oxidase (PPO) inhibitors .
This application note provides a comprehensive, self-validating methodological guide for utilizing this specific aniline salt to synthesize highly active herbicidal intermediates.
Mechanistic Rationale & Structural Advantages
The efficacy of anilide, phenylurea, and phenyluracil herbicides is fundamentally dictated by their binding affinity to target plant enzymes. The selection of 4-cyano-2-isopropylaniline is driven by two critical structure-activity relationship (SAR) principles:
The 2-Isopropyl Group (Steric Bulk & Lipophilicity): Similar to the well-known environmental transformation products of the herbicide isoproturon[3], the isopropyl moiety enhances the lipophilicity (logP) of the final molecule. This facilitates superior cuticular penetration in broadleaf weeds and precisely fills the hydrophobic pocket of the D1 protein in the PSII complex.
The 4-Cyano Group (Electronic Modulation): The cyano group acts as a strong electron-withdrawing group (EWG). In PPO inhibitors, EWGs at the para position relative to the heterocyclic core are essential for modulating the pKa of the molecule and enhancing the dipole-dipole interactions within the catalytic domain of the protoporphyrinogen IX oxidase enzyme[4].
Table 1: Physicochemical Profile of the Precursor
Parameter
Specification / Value
Chemical Name
4-Cyano-2-isopropylaniline hydrochloride
CAS Registry Number
184163-18-6
Molecular Formula
C₁₀H₁₃ClN₂ (Salt) / C₁₀H₁₂N₂ (Free Base)
Molecular Weight
196.68 g/mol (Salt)
Physical State
Solid (Off-white to pale yellow powder)
Solubility
Soluble in water (as salt), soluble in DCM/EtOAc (as free base)
Reaction Pathway Visualization
The conversion of the stable hydrochloride salt into active herbicidal agents requires a divergent synthetic strategy. The universal intermediate is the highly reactive isocyanate, which can be shunted into either urea formation (PSII inhibitors) or heterocycle condensation (PPO inhibitors).
Figure 1: Divergent synthesis of PSII and PPO inhibitor herbicides from the aniline precursor.
Experimental Protocols
Safety Note: The following procedures involve highly reactive and toxic intermediates (e.g., triphosgene/isocyanates). All work must be conducted in a heavily ventilated fume hood equipped with alkaline scrubbers.
Protocol A: Free-Basing and Phosgenation to Isocyanate
The reaction of an aniline with phosgene (or its safer solid surrogate, triphosgene) proceeds through an initial acylation to form a carbamoyl chloride, which eliminates hydrogen chloride upon heating to yield the isocyanate[5].
Causality Check: The hydrochloride salt of the aniline cannot be directly phosgenated because the protonated amine lacks the necessary lone pair for nucleophilic attack. It must first be neutralized.
Step-by-Step Methodology:
Free Base Liberation: Suspend 4-Cyano-2-isopropylaniline HCl (10.0 g, 50.8 mmol) in 100 mL of dichloromethane (DCM). Slowly add 1M NaOH (aq) under vigorous stirring until the aqueous layer reaches pH > 9.
Extraction: Separate the organic layer. Extract the aqueous layer with an additional 50 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base as a pale oil.
Phosgenation: Dissolve the free base in 100 mL of anhydrous toluene. Cool the flask to 0 °C under an inert argon atmosphere.
Triphosgene Addition: Slowly add triphosgene (5.5 g, 18.5 mmol, ~0.36 eq) dissolved in 30 mL of toluene.
Thermal Elimination: Attach a reflux condenser leading to a NaOH scrubber. Heat the reaction mixture to 110 °C (reflux) for 4 hours. Heating is critical to drive the elimination of HCl gas from the carbamoyl chloride intermediate[5].
Validation: Evaporate a 0.5 mL aliquot and analyze via ATR-FTIR. The reaction is complete when the primary amine N-H stretches (~3300-3400 cm⁻¹) disappear, and a strong, sharp isocyanate (-N=C=O) peak appears at ~2250 cm⁻¹ .
Isolation: Remove the toluene under reduced pressure to yield crude 4-cyano-2-isopropylphenyl isocyanate, which should be used immediately in subsequent pathways.
Protocol B: Synthesis of a Phenylurea Herbicide (PSII Inhibitor)
Phenylurea herbicides (e.g., chloroxuron, isoproturon) are synthesized via the nucleophilic addition of a secondary amine to an aryl isocyanate[6].
Causality Check: The reaction is highly exothermic. It must be performed at 0 °C to prevent the isocyanate from dimerizing or reacting with trace moisture to form symmetric urea byproducts.
Step-by-Step Methodology:
Dissolve the crude isocyanate from Protocol A in 50 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C.
Add a solution of dimethylamine (2.0 M in THF, 30 mL, 60.0 mmol) dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 2 hours.
Validation: Monitor by TLC (Hexanes:EtOAc 7:3). The isocyanate spot (high Rf) should be completely consumed, replaced by a highly polar urea spot.
Quench with 50 mL of cold water. Filter the resulting white precipitate, wash with cold water, and recrystallize from ethanol to yield the pure 1-(4-cyano-2-isopropylphenyl)-3,3-dimethylurea.
Protocol C: Synthesis of a Phenyluracil Herbicide (PPO Inhibitor)
Modern PPO inhibitors are often generated by reacting an aryl isocyanate with an amino-heterocycle (e.g., an amino-uracil derivative)[4].
Step-by-Step Methodology:
Dissolve the crude isocyanate in 50 mL of anhydrous dichloromethane.
Add the selected amino-uracil derivative (1.0 eq) followed by a catalytic amount of triethylamine (0.1 eq) to increase the nucleophilicity of the heterocycle.
Stir the mixture at 25 °C for 12 hours.
Validation: Evaporate the solvent and purify the residue via silica gel column chromatography. Confirm the structure via ¹H NMR, specifically looking for the characteristic downfield shift of the urea/amide protons (δ 8.0 - 10.0 ppm)[4].
Table 2: Analytical Validation Metrics for Synthetic Intermediates
Application Note: 4-Cyano-2-isopropylaniline Hydrochloride as a Core Synthon in the Development of Neurotensin Receptor 1 (NTS1) Antagonists
Executive Summary & Strategic Context 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) is a critical pharmaceutical intermediate utilized in the multi-step synthesis of non-peptidic Neurotensin Receptor 1 (NTS...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) is a critical pharmaceutical intermediate utilized in the multi-step synthesis of non-peptidic Neurotensin Receptor 1 (NTS1) antagonists. Originally derived from the structural optimization of early drug candidates like SR142948A, this specific chemical scaffold provides the essential 2-isopropyl-4-substituted aniline architecture required for high-affinity binding to the NTS1 receptor pocket.
This application note details the experimental protocols for utilizing this compound to synthesize radiolabeled NTS1 antagonists (such as
68
Ga-3BP-227 and
68
Ga-3BP-228) for Positron Emission Tomography (PET) imaging of neurotensin receptor-positive tumors.
Mechanistic Rationale: The NTS1 Antagonist Pharmacophore
NTS1 is heavily overexpressed in various malignancies, including pancreatic, prostate, and breast cancers, making it a prime target for diagnostic imaging and targeted radionuclide therapy.
Causality of Experimental Choice : Historically, NTS1 agonists (peptides) were used for tumor targeting. However, small-molecule antagonists derived from 4-Cyano-2-isopropylaniline hydrochloride are now preferred in modern radiopharmacology. As demonstrated in recent studies published in the [1], antagonists do not trigger receptor-mediated Gq/11 signaling pathways, thereby avoiding adverse pharmacological effects such as hypotension. Furthermore, they exhibit superior metabolic stability compared to endogenous peptides.
Mechanistically, the isopropyl group of this synthon provides critical steric bulk that anchors the molecule in the receptor's hydrophobic pocket. The cyano group serves as a highly reactive chemical handle for downstream conversion into a hydrazine, which is subsequently cyclized into the pyrazole core characteristic of high-affinity NTS1 antagonists.
Mechanism of radiolabeled NTS1 antagonists enabling PET imaging without activating tumor signaling.
Chemical Specifications
Table 1: Chemical Specifications of 4-Cyano-2-isopropylaniline Hydrochloride [2]
Parameter
Specification
CAS Number
184163-18-6
Molecular Formula
C
10
H
13
ClN
2
(or C
10
H
12
N
2
· HCl)
Molecular Weight
196.68 g/mol
Appearance
Solid powder
Primary Application
Precursor for Synthon A (3-isopropyl-4-hydrazinobenzoic acid HCl)
Experimental Protocols: From Synthon to Radiolabeled Probe
The following protocols outline a self-validating system for converting the raw synthon into a functional radiotracer, integrating mandatory Quality Control (QC) checkpoints.
Step-by-step synthetic workflow from 4-Cyano-2-isopropylaniline HCl to the NTS1 antagonist core.
Protocol 1: Synthesis of Synthon A (3-isopropyl-4-hydrazinobenzoic acid hydrochloride)
Objective: Convert the cyano group of 4-Cyano-2-isopropylaniline hydrochloride to a carboxylic acid, followed by diazotization to yield the hydrazine core.
Step 1: Nitrile Hydrolysis
Suspend 4-Cyano-2-isopropylaniline hydrochloride (1 equiv) in a mixture of water and 1,2-dimethoxyethane.
Add potassium hydroxide (20 equiv).
Causality: A large excess of strong base is required to drive the hydrolysis of the sterically hindered nitrile group to the corresponding carboxylate.
Heat the mixture to reflux for 72 hours.
QC Check: Monitor the reaction via LC-MS until the nitrile peak completely disappears (expected m/z for the intermediate 4-amino-3-isopropylbenzoic acid is 180.22 [M+H]
+
).
Cool the mixture and acidify with concentrated HCl to reach pH 1.
Causality: Acidification protonates the carboxylate, precipitating 4-amino-3-isopropylbenzoic acid out of the aqueous solution.
Filter, wash, and dry the precipitate.
Step 2: Diazotization and Reduction
Dissolve the intermediate in concentrated HCl and cool strictly to 0 °C.
Add sodium nitrite (NaNO
2
) dropwise.
Causality: This forms the highly reactive diazonium salt. Strict temperature control (<5 °C) is critical to prevent the thermal decomposition of the diazonium intermediate into an unwanted phenol byproduct.
Add a reducing agent (e.g., SnCl
2
in HCl) to convert the diazonium salt into the hydrazine.
QC Check: Verify the structural integrity via
1
H-NMR (DMSO-
d6
), ensuring the presence of the distinct hydrazine protons and the preservation of the isopropyl multiplet.
Protocol 2: Assembly of NTS1 Antagonist and
68
Ga Radiolabeling
Objective: Construct the pyrazole core, attach a macrocyclic chelator, and radiolabel with Gallium-68 for PET imaging.
Pyrazole Formation : Condense Synthon A with an appropriate keto-ester (e.g., ethyl-4-(2,6-dimethoxyphenyl)-4-hydroxy-2-oxobut-3-enoate) under acidic reflux.
Causality: The hydrazine nitrogen nucleophilically attacks the carbonyl, followed by cyclization to form the pyrazole ring, mirroring the SR142948A pharmacophore.
Chelator Conjugation : Attach a macrocyclic chelator (e.g., NODAGA or DOTA) to the amine arm of the antagonist precursor.
Radiolabeling : Add[
68
Ga]GaCl
3
(eluted from a
68
Ge/
68
Ga generator) to the conjugated precursor in an acetate-buffered solution (pH 4.0–4.5).
For NODAGA : Incubate at 37 °C for 5 min.
For DOTA : Incubate at 95 °C for 10 min.
Causality: DOTA requires high thermal energy to overcome the kinetic barrier of incorporating the Ga
3+
ion into its rigid macrocyclic cavity, whereas NODAGA's larger cavity allows for rapid, room-temperature complexation.
Purification & Validation : Purify the radiotracer via a C18 Sep-Pak cartridge.
QC Check: Perform radio-HPLC. The protocol is self-validating only if radiochemical purity is >94%. Do not proceed to in vivo studies if free
68
Ga
3+
exceeds 5%.
Quantitative Data: Radiolabeling Profiles
The choice of chelator directly dictates the thermodynamic requirements of the radiolabeling protocol. The table below summarizes the quantitative parameters for NTS1 antagonists derived from 4-Cyano-2-isopropylaniline hydrochloride [1].
Table 2: Radiochemical Parameters of NTS1 Antagonists Synthesized from Synthon A
Chelator Type
Radiolabeling Temp (°C)
Incubation Time (min)
Radiochemical Purity (%)
Radiochemical Yield (%)
Molar Activity (MBq/nmol)
NOTA / NODAGA
37
5
> 94
35 - 80
8.8 - 17.8
DOTA / DOTAGA
95
10
> 94
35 - 80
8.8 - 17.8
References
Title : Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again
Source : Journal of Medicinal Chemistry, ACS Publications (2021)
URL :[Link]
Title : 4-Cyano-2-isopropylaniline hydrochloride — Chemical Substance Information
Source : NextSDS Chemical Database
URL :[Link]
Method
Application Note: Reaction Kinetics and Synthesis Protocols for 4-Cyano-2-isopropylaniline Hydrochloride in NTS1 Radiotracer Development
Introduction & Scientific Context 4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6), also referred to as 4-amino-3-isopropylbenzonitrile hydrochloride, is a highly specialized chemical intermediate. In modern dr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6), also referred to as 4-amino-3-isopropylbenzonitrile hydrochloride, is a highly specialized chemical intermediate. In modern drug development, it serves as a critical synthon in the multi-step synthesis of nonpeptidic neurotensin receptor 1 (NTS1) antagonists, such as SR142948A and its advanced radiotracer analogs (e.g., 3BP-227 and 3BP-228) .
NTS1 is heavily overexpressed in several malignancies, including 75%–90% of pancreatic ductal adenocarcinomas and colorectal cancers. By functionalizing the 4-cyano-2-isopropylaniline core with macrocyclic chelators (such as DOTA or NOTA), researchers can complex positron-emitting isotopes like
68
Ga. This enables highly specific Positron Emission Tomography (PET) imaging of NTS1-positive tumors, providing a critical companion diagnostic tool for targeted radiotherapy .
Mechanistic Insights & Reaction Kinetics
As a Senior Application Scientist, it is crucial to understand that the synthesis of this compound—and its downstream application—is governed by strict kinetic and thermodynamic limitations.
The formation of the free base, 4-amino-3-isopropylbenzonitrile, is achieved via the cyanation of 4-iodo-2-isopropylaniline using Copper(I) cyanide (CuCN). This reaction requires significant thermal driving (
140∘C
for 4 hours in DMF) .
Causality: The high activation energy required for the oxidative addition of the aryl-iodide bond to the copper species necessitates high temperatures. DMF is chosen as the solvent because its high boiling point (
153∘C
) safely accommodates the kinetic thermal requirements without pressurization.
Amide Hydrolysis Kinetics (The Bottleneck)
The deprotection of 4-cyano-2-isopropylacetanilide to form the target 4-cyano-2-isopropylaniline hydrochloride salt is notoriously slow, requiring a 72-hour reflux in 1 N HCl and absolute ethanol .
Causality: The reaction is kinetically hindered by two factors. First, the bulky ortho-isopropyl group creates massive steric shielding around the amide carbonyl carbon, physically impeding the nucleophilic attack of water. Second, the strongly electron-withdrawing para-cyano group modulates the resonance of the aromatic ring, stabilizing the amide. Consequently, extreme conditions (prolonged thermal energy and high proton concentration) are required to drive the equilibrium forward.
Downstream Chelation Kinetics (
68
Ga Radiolabeling)
When the synthesized NTS1 antagonist is conjugated to a chelator, the choice of macrocycle dictates the radiolabeling kinetics .
NOTA/NODAGA: Features a smaller, more flexible cavity that rapidly complexes
68
Ga
3+
at
37∘C
within 5 minutes (Fast Kinetics).
DOTA/DOTAGA: Features a larger, highly rigid cavity. The insertion of the
68
Ga
3+
ion requires overcoming a high activation energy barrier, necessitating heating to
95∘C
for 10 minutes (Slow Kinetics).
Visualizations of Workflows and Kinetics
Synthesis workflow of 4-Cyano-2-isopropylaniline HCl and downstream NTS1 radiotracers.
Kinetic pathways and stability of 68Ga complexation using NOTA vs. DOTA chelators.
Experimental Protocols
Protocol 1: Synthesis of 4-Cyano-2-isopropylaniline Hydrochloride
This protocol details the kinetically demanding deprotection step.
Reagents & Equipment:
4-cyano-2-isopropylacetanilide (2.5 g, 15.3 mmol)
Absolute ethanol (12 mL)
1 N Hydrochloric acid (HCl) (12 mL)
10% Sodium hydroxide (NaOH) solution
Dichloromethane (CH
2
Cl
2
)
Reflux apparatus with a heating mantle.
Step-by-Step Methodology:
Reaction Setup: In a 100 mL round-bottom flask, combine 2.5 g of 4-cyano-2-isopropylacetanilide with 12 mL of absolute ethanol and 12 mL of 1 N HCl.
Thermal Driving: Attach a reflux condenser and heat the mixture to a vigorous reflux. Maintain reflux continuously for 72 hours (3 days). Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the less polar acetanilide spot is entirely consumed.
Neutralization: Cool the reaction mixture to room temperature. Slowly add 10% NaOH solution dropwise (approx. 7 mL) under continuous stirring until the aqueous layer reaches pH 10. Rationale: This converts the soluble hydrochloride salt back into the hydrophobic free base for extraction.
Extraction: Transfer the mixture to a separatory funnel. Extract three times with 20 mL portions of CH
2
Cl
2
. Combine the organic layers.
Drying & Concentration: Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure using a rotary evaporator.
Salt Formation: Redissolve the concentrated free base in a minimal amount of dry diethyl ether. Bubble dry HCl gas through the solution (or add ethereal HCl) until precipitation ceases. Filter the resulting white solid and dry under vacuum to yield 4-Cyano-2-isopropylaniline hydrochloride.
Analytical Validation: Confirm identity via LC-MS. The target molecular weight of the free base is 160.22 g/mol ; look for the
(M+H)+
peak at
m/z=161
.
Protocol 2:
68
Ga Radiolabeling of NTS1 Antagonists
This protocol covers the downstream application of the synthesized precursor.
Step-by-Step Methodology:
Isotope Elution: Elute
68
Ga
3+
from a
68
Ge/
68
Ga generator using 0.1 M HCl. Fractionate to collect the peak activity (typically 150–300 MBq in 1 mL).
Buffer Preparation: Add the
68
Ga eluate to a reaction vial containing 10 nmol of the NTS1 antagonist precursor dissolved in 1 M sodium acetate buffer (pH 4.5). Rationale: pH 4.5 is the thermodynamic sweet spot; lower pH protonates the chelator amines, while higher pH causes Ga
3+
to precipitate as insoluble Ga(OH)
3
.
Complexation (Kinetic Control):
For NOTA/NODAGA conjugates: Incubate the vial at
37∘C
for 5 minutes.
For DOTA/DOTAGA conjugates: Incubate the vial at
95∘C
for 10 minutes.
Purification: Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash with 5 mL of sterile water to remove unreacted
68
Ga
3+
.
Elution: Elute the purified radiotracer with 1 mL of ethanol, followed by dilution in PBS (pH 7.4) for biological evaluation. Self-Validation: Confirm radiochemical purity >94% via radio-HPLC.
Quantitative Data Summaries
Table 1: Kinetic Parameters for
68
Ga Radiolabeling of NTS1 Antagonists
Chelator System
Macrocycle Rigidity
Incubation Temp (
∘C
)
Incubation Time (min)
Radiochemical Yield (%)
Molar Activity (MBq/nmol)
NOTA / NODAGA
Low (Flexible)
37
5
65 – 80
12.5 – 17.8
THP
Low (Acyclic)
37
5
70 – 80
14.0 – 17.8
DOTA / DOTAGA
High (Rigid)
95
10
35 – 55
8.8 – 11.2
Table 2: In Vitro Stability in Mouse Serum (
37∘C
)
Data represents the percentage of intact radiotracer remaining over time, highlighting the impact of chelator kinetics on thermodynamic stability.
Time Point
NOTA-based Tracer (%)
NODAGA-based Tracer (%)
DOTA-based Tracer (%)
DOTAGA-based Tracer (%)
0 min
> 99.0
> 99.0
> 99.0
> 99.0
30 min
> 99.0
> 99.0
92.5
93.1
1 hour
> 99.0
> 99.0
88.4
89.0
2 hours
> 99.0
> 99.0
83.2
84.5
4 hours
> 99.0
> 99.0
~ 80.0
~ 81.2
References
Title: Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again
Source: Journal of Medicinal Chemistry (ACS Publications), 2021
URL: [Link]
Title: Compounds and radioligands for targeting neurotensin receptor and uses thereof (US12145926B2)
An Application Note for the Scale-Up Synthesis of 4-Cyano-2-isopropylaniline Hydrochloride Abstract This document provides a comprehensive technical guide for the multi-step, scale-up synthesis of 4-Cyano-2-isopropylanil...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Scale-Up Synthesis of 4-Cyano-2-isopropylaniline Hydrochloride
Abstract
This document provides a comprehensive technical guide for the multi-step, scale-up synthesis of 4-Cyano-2-isopropylaniline hydrochloride, a key intermediate in modern drug discovery and development.[1] The nitrile (cyano) functional group is a versatile precursor for various bioactive molecules, making this compound a valuable building block in medicinal chemistry.[2] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, process safety, and analytical controls necessary for a robust, scalable, and reproducible synthesis. The protocols described herein are designed for researchers, chemists, and process development professionals, providing field-proven insights into reaction optimization, hazard management, and quality assurance.
Introduction and Strategic Overview
4-Cyano-2-isopropylaniline hydrochloride is a substituted aniline derivative whose structural motifs are of significant interest in the development of pharmacologically active agents. The strategic combination of a nucleophilic amino group, a sterically influencing isopropyl group, and an electron-withdrawing cyano group provides multiple points for molecular diversification.[3]
The synthetic strategy detailed in this note is a robust, multi-step pathway designed for scalability. It begins with a common industrial feedstock, 4-isopropylbenzonitrile (4-cyanocumene), and proceeds through a regioselective nitration followed by a controlled reduction of the nitro intermediate. The final step involves the formation of the hydrochloride salt to enhance the compound's stability and handling properties. This route is predicated on well-established industrial reactions, prioritizing cost-effectiveness, high yields, and process safety.
Caption: Core pillars of safety for the scale-up process.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final product. A combination of chromatographic and spectroscopic techniques should be employed.
Analysis Stage
Technique
Purpose
Acceptance Criteria
In-Process Control (IPC)
TLC, HPLC
Monitor reaction completion and intermediate purity.
Starting material < 2%
Final Product Release
HPLC (Purity)
Quantify the purity of the final product and identify impurities. [4][5]
Purity ≥ 98.5%
Final Product Release
¹H NMR, ¹³C NMR
Confirm the chemical structure and identify any structural isomers.
Spectrum conforms to reference standard.
Final Product Release
Mass Spectrometry (MS)
Confirm the molecular weight of the free base.
[M+H]⁺ matches theoretical mass ± 0.1 Da.
Final Product Release
FTIR Spectroscopy
Confirm the presence of key functional groups (-C≡N, -NH₂, Ar-H).
Spectrum shows characteristic peaks.
Final Product Release
Loss on Drying (LOD)
Determine the amount of residual solvent.
≤ 0.5%
Conclusion
The synthetic route and protocols outlined in this application note describe a robust and scalable method for producing high-purity 4-Cyano-2-isopropylaniline hydrochloride. By focusing on the causality behind experimental choices, implementing stringent safety protocols, and utilizing comprehensive analytical controls, researchers and drug development professionals can confidently execute this synthesis. This approach ensures a reliable supply of this critical intermediate for further research and development activities.
References
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
Metascience. (n.d.). Safety Data Sheet 4-Isopropylaniline. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Patil, R. N., et al. (n.d.). Review Article - Analytical Method Development and Validation. Mansa STM Publishers. Retrieved from [Link]
Google Patents. (n.d.). CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline.
Brustad, E. M., & Arnold, F. H. (2011). Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima. Protein science : a publication of the Protein Society, 20(9), 1547–1553. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]
Google Patents. (n.d.). EP0066325B1 - Process for the preparation of aniline derivatives.
Indian Patent Office. (n.d.). Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl Derivatives (Otbn). Retrieved from [Link]
Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
Al-Rimawi, F., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Molecules, 26(21), 6615. Retrieved from [Link]
WIPO Patentscope. (2020, July 30). WO/2020/152104 METHOD FOR PRODUCTION OF 4-CYANO BENZOIC ACID OR SALTS THEREOF. Retrieved from [Link]
Molbase. (n.d.). Synthesis of 4-Cyano-2-nitrotoluene. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of n-isopropylaniline by catalytic distillation. Retrieved from [Link]
Google Patents. (n.d.). CN112645824A - Method for biosynthesizing isopropyl amine hydrochloride by laccase.
Pandey, S., et al. (2011). Bioanalysis in drug discovery and development. Journal of pharmaceutical and bioallied sciences, 3(1), 2–3. Retrieved from [Link]
CORDIS | European Commission. (2017, June 29). Novel approach for drug synthesis. Retrieved from [Link]
An In-Depth Guide to the Derivatization of 4-Cyano-2-isopropylaniline Hydrochloride Introduction 4-Cyano-2-isopropylaniline, often supplied as its hydrochloride salt for enhanced stability and solubility, is a versatile...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Derivatization of 4-Cyano-2-isopropylaniline Hydrochloride
Introduction
4-Cyano-2-isopropylaniline, often supplied as its hydrochloride salt for enhanced stability and solubility, is a versatile substituted aniline building block. Its molecular architecture is distinguished by three key features: a nucleophilic primary aromatic amine, an electrophilic cyano (nitrile) group, and a sterically influential isopropyl group positioned ortho to the amine. This unique combination of functional groups opens a rich landscape for chemical modification, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.
The derivatization of this molecule is a critical step for several strategic objectives in research and development. These include:
Bioactivity Modulation: Modifying the core structure to create new chemical entities with tailored pharmacological profiles.
Physicochemical Property Optimization: Adjusting parameters such as solubility, lipophilicity (LogP), and metabolic stability, which are crucial for drug development.
Analytical Quantification: Introducing chromophoric or fluorophoric tags to facilitate sensitive detection and quantification in complex biological matrices using techniques like HPLC or GC.[1][2]
Synthetic Elaboration: Utilizing the amine and cyano groups as handles for constructing more complex molecular frameworks.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal derivatization strategies for 4-Cyano-2-isopropylaniline hydrochloride. It moves beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-proven protocols for key transformations.
Critical Safety and Handling Precautions
Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. Substituted anilines and nitriles are classes of compounds that require careful handling.
Hazards: This compound and its derivatives should be considered harmful if swallowed, in contact with skin, or inhaled.[3][4] They can cause serious eye and skin irritation.[5][6]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles or a face shield.[7]
Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of vapors or dust.[3][4]
Handling: Avoid creating dust if handling the solid salt. Ensure containers are kept tightly closed in a dry, cool, and well-ventilated place.[3] Wash hands and any exposed skin thoroughly after handling.[5][6]
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Derivatization Strategies: A Dual-Functionality Approach
The synthetic utility of 4-Cyano-2-isopropylaniline stems from its two primary reactive centers: the aromatic amine and the cyano group . The following sections detail derivatization pathways targeting each of these functionalities.
Caption: Core derivatization pathways for 4-Cyano-2-isopropylaniline.
Part A: Derivatization of the Aromatic Amine Group
The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the primary amine, making it reactive towards a wide range of electrophiles. It is important to note that the ortho-isopropyl group introduces steric hindrance, which may necessitate slightly more forcing reaction conditions compared to unhindered anilines like p-isopropylaniline.[8] For reactions, the free base is typically required, which can be generated in situ or by a separate neutralization step of the hydrochloride salt.
Acylation: Formation of Amides
Acylation is one of the most reliable and widely used methods for derivatizing primary amines. The reaction with an acyl chloride or anhydride produces a stable amide. This transformation is useful for protecting the amine group or for introducing carbonyl-containing moieties to explore structure-activity relationships.
Application Note: Protocol for Acetamide Formation
This protocol details the N-acetylation of 4-Cyano-2-isopropylaniline using acetyl chloride. The resulting acetamide is often more crystalline and less basic than the parent aniline.
Parameter
Value/Condition
Rationale
Reactants
4-Cyano-2-isopropylaniline, Acetyl Chloride
Aniline is the nucleophile; acetyl chloride is the electrophile.
Base
Pyridine or Triethylamine (Et3N)
Acts as a solvent and scavenges the HCl byproduct, driving the reaction to completion.
Solvent
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Anhydrous aprotic solvent to prevent hydrolysis of acetyl chloride.
Temperature
0 °C to Room Temperature
The initial addition is done at 0 °C to control the exothermic reaction.
Reaction Time
1-3 hours
Monitored by Thin Layer Chromatography (TLC).
Step-by-Step Protocol:
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Cyano-2-isopropylaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
Base Addition: Add triethylamine (1.2 eq) to the solution. This will generate the free-base aniline in situ.
Cooling: Cool the flask to 0 °C in an ice-water bath.
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise via syringe. Maintain the temperature below 5 °C during the addition.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
Workup: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography.
Characterization: Confirm the structure of the resulting N-(4-cyano-2-isopropylphenyl)acetamide using NMR, IR, and MS analysis.
Sulfonylation: Formation of Sulfonamides
Reacting the amine with a sulfonyl chloride, such as dansyl chloride or tosyl chloride, yields a stable sulfonamide. This is particularly valuable in analytical chemistry. Dansyl chloride, for example, introduces a highly fluorescent naphthalene moiety, enabling ultra-sensitive detection of the analyte by HPLC with a fluorescence detector.[9]
Application Note: Protocol for Dansyl Chloride Derivatization for HPLC-FLD
This protocol is designed for the quantitative analysis of trace amounts of 4-Cyano-2-isopropylaniline in a sample.
Introduces a highly fluorescent tag for sensitive detection.
Buffer
Sodium Bicarbonate or Borate Buffer (pH 9-10)
Maintains an alkaline pH to ensure the amine is deprotonated and nucleophilic.
Solvent
Acetonitrile
A water-miscible organic solvent to dissolve the reagent and analyte.
Temperature
40-60 °C
Gentle heating accelerates the reaction rate.
Reaction Time
30-60 minutes
Typically sufficient for quantitative derivatization.
Step-by-Step Protocol:
Sample Preparation: Prepare a standard solution of 4-Cyano-2-isopropylaniline in acetonitrile.
Reagent Preparation: Prepare a solution of dansyl chloride in acetonitrile (e.g., 1 mg/mL). Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5.
Derivatization: In a microcentrifuge tube, combine 100 µL of the sample/standard, 200 µL of the bicarbonate buffer, and 200 µL of the dansyl chloride solution.
Reaction: Vortex the mixture briefly and incubate it in a heating block at 50 °C for 45 minutes, protected from light.
Quenching: Add a small amount of a primary or secondary amine solution (e.g., proline or diethylamine) to quench any excess dansyl chloride.
Analysis: The reaction mixture is now ready for direct injection into an HPLC system equipped with a fluorescence detector (Excitation ~340 nm, Emission ~520 nm).
Diazotization and Substitution
The transformation of an aromatic primary amine into a diazonium salt (-N₂⁺) is a cornerstone of synthetic chemistry. This intermediate is highly versatile and can be displaced by a wide array of nucleophiles in what are broadly known as Sandmeyer or related reactions. This method allows for the complete replacement of the amino group.[10][11]
Caption: Workflow for iodination via a diazonium salt intermediate.
Application Note: Protocol for Iodination via Diazotization
This protocol converts the amine to an iodide, a transformation that significantly decreases the polarity of the molecule, improving its volatility and chromatographic properties for GC-MS analysis.[10][11]
Step-by-Step Protocol:
Acidic Solution: Suspend 4-Cyano-2-isopropylaniline hydrochloride (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water. Add this solution dropwise to the aniline suspension while vigorously stirring and maintaining the temperature between 0 and 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
Substitution: Prepare a solution of potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution.
Decomposition: Gently warm the reaction mixture to room temperature, then to 50-60 °C, to facilitate the decomposition of the diazonium intermediate and the evolution of nitrogen gas.
Workup: After gas evolution ceases, cool the mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with sodium thiosulfate solution (to remove excess iodine), water, and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.
Characterization: Confirm the structure of 4-cyano-1-iodo-2-isopropylbenzene.
Part B: Derivatization of the Cyano (Nitrile) Group
The cyano group is a versatile functional group that can be transformed into several other important moieties, primarily through hydrolysis or reduction.
Hydrolysis: Formation of Carboxylic Acids or Amides
Nitriles can be hydrolyzed under acidic or basic conditions. Complete hydrolysis yields a carboxylic acid, while partial hydrolysis can afford a primary amide.
Application Note: Protocol for Acid-Catalyzed Hydrolysis to a Carboxylic Acid
This protocol describes the conversion of the nitrile to a benzoic acid derivative.
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-Cyano-2-isopropylaniline (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
Heating: Heat the mixture to reflux. The reaction can be slow and may require prolonged heating (several hours to overnight). Monitor by TLC, looking for the disappearance of the starting material.
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The carboxylic acid product may precipitate.
Isolation: Collect the solid precipitate by vacuum filtration. If no solid forms, carefully neutralize the solution with a base (e.g., NaOH) to the isoelectric point of the amino acid to induce precipitation.
Purification: The crude 4-amino-3-isopropylbenzoic acid can be purified by recrystallization from a suitable solvent like aqueous ethanol.
Characterization: Confirm the product structure, noting the disappearance of the C≡N stretch (~2230 cm⁻¹) and the appearance of a broad O-H stretch and a C=O stretch (~1700 cm⁻¹) in the IR spectrum.
Reduction: Formation of a Benzylamine
The nitrile group can be reduced to a primary aminomethyl group (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This creates a new primary amine, offering further sites for derivatization.
Application Note: Protocol for Reduction with LiAlH₄
This protocol transforms the benzonitrile into a benzylamine. Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and all solvents must be anhydrous.
Step-by-Step Protocol:
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C.
Addition of Nitrile: Dissolve 4-Cyano-2-isopropylaniline (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
Reaction: After the addition, remove the ice bath and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts in a granular, easily filterable form.
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
Purification: Combine the filtrates and concentrate in vacuo. The resulting diamine product can be purified by column chromatography or distillation.
References
In Situ Derivatization/Solid-Phase Microextraction: Determination of Polar Aromatic Amines.
Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I.
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
Synthetic application of derivatization of aromatic tertiary amines.
Derivatiz
SAFETY D
SAFETY D
Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization.
Automatic Precolumn Derivatization for the HPLC Determination of Aliph
A Comparative Guide to the Synthetic Efficacy of 2-Isopropyl-4-methoxyaniline and p-Isopropylaniline. Benchchem.
SAFETY D
SAFETY D
SAFETY D
Spectroscopic and crystallographic characterization of two cathinone deriv
Characterization studies of 1-(4-cyano-2-oxo-1,2-dihydro-1-pyridyl).
Technical Support & Troubleshooting Portal: 4-Cyano-2-isopropylaniline Hydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Cyano-2-isopropylaniline hydrochloride (also known as 4-amino-3-isopropylbenzonitrile hydrochloride). This compound is a critical synthon in the development...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 4-Cyano-2-isopropylaniline hydrochloride (also known as 4-amino-3-isopropylbenzonitrile hydrochloride). This compound is a critical synthon in the development of neurotensin receptor (NTS1) antagonists, such as 3BP-227, and various PET imaging radiotracers[1][2].
Because of the steric hindrance imposed by the ortho-isopropyl group and the activating nature of the primary amine, researchers frequently encounter regioselectivity issues, sluggish coupling, and incomplete deprotections. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield synthesis.
Synthetic Workflows & Mechanistic Pathways
There are two primary synthetic strategies to access the target molecule:
Route A (Direct Halogenation): Direct cryogenic iodination of 2-isopropylaniline followed by a Rosenmund-von Braun cyanation[2].
Route B (Protection-Deprotection): Acetylation of the amine to direct regioselectivity, followed by halogenation, cyanation, and a rigorous acidic hydrolysis[1].
Fig 1: Synthetic workflows for 4-Cyano-2-isopropylaniline HCl via direct and protection routes.
Experimental Protocols
Methodology A: Direct Iodination & Cyanation (High-Yield Route)
This route avoids the lengthy deprotection step but requires strict cryogenic control to prevent over-halogenation[2].
Step 1: Synthesis of 4-Iodo-2-isopropylaniline
Preparation: Dissolve 2-isopropylaniline (5.00 g, 37.04 mmol, 1.0 equiv) in a precisely measured solvent mixture of MeOH/H₂O (125:1 v/v, 128 mL)[2]. Causality: The trace water solubilizes the base in the next step without causing phase separation.
Basification: Add NaOH (2.96 g, 74.07 mmol, 2.0 equiv) and cool the reaction vessel to strictly -40 °C[2].
Electrophilic Aromatic Substitution: Slowly add N-iodosuccinimide (NIS) (8.75 g, 38.89 mmol, 1.05 equiv) while maintaining the internal temperature at -40 °C for 20 minutes[2].
Propagation: Allow the mixture to warm to room temperature and stir overnight[2].
Workup: Concentrate the mixture, dilute with H₂O (50 mL), and extract with ethyl acetate (2 × 50 mL). Dry over Na₂SO₄, filter, and purify via silica gel chromatography (petroleum ether/ethyl acetate = 10/1 to 5/1) to yield the product as a yellow oil (~88% yield)[2].
Step 2: Rosenmund-von Braun Cyanation
Coupling: To a solution of 4-iodo-2-isopropylaniline (5.0 g, 19.2 mmol, 1.0 equiv) in anhydrous DMF (20 mL), add CuCN (5.15 g, 57.5 mmol, 3.0 equiv)[2].
Thermal Activation: Stir the reaction mixture at 140 °C for 4 hours[2].
Isolation: Dilute with water, extract with ethyl acetate, and wash the organic layer with aqueous ammonia to remove copper complexes. Purify to isolate the free base (4-amino-3-isopropylbenzonitrile).
Step 3: Hydrochloride Salt Formation
Dissolve the purified free base in a minimal volume of absolute ethanol.
Add a 1.5x stoichiometric excess of 1 N HCl in diethyl ether at 0 °C.
Stir until precipitation is complete. Filter, wash with cold ether, and dry under high vacuum.
Methodology B: Protection-Deprotection Route
Step 1: Acidic Deprotection of 4-cyano-2-isopropylacetanilide
Hydrolysis: Suspend 4-cyano-2-isopropylacetanilide (2.5 g, 15.3 mmol, 1.0 equiv) in a mixture of absolute ethanol (12 mL) and 1 N aqueous HCl (12 mL)[1].
Prolonged Reflux: Stir the mixture under reflux for 3 days [1]. Causality: The steric bulk of the ortho-isopropyl group severely restricts nucleophilic attack by water on the protonated amide, necessitating extended thermal energy.
Salt Isolation: To isolate the hydrochloride salt directly, evaporate the solvent under reduced pressure and recrystallize the residue. (Note: If the free base is desired, neutralize with 10% NaOH to pH 10 and extract with CH₂Cl₂ as described in literature[1]).
Troubleshooting & FAQs
Q1: During the iodination of 2-isopropylaniline using NIS (Route A), I am observing significant di-iodination and dark reaction mixtures. How can I improve regioselectivity?A1: The regioselectivity of electrophilic aromatic substitution on an unprotected aniline is highly temperature-dependent. The protocol mandates adding NIS at -40 °C[2]. If the temperature spikes even slightly, the highly activating primary amine group drives over-iodination (e.g., 2,4-diiodo products). Ensure strict cryogenic control during the addition phase. Furthermore, the presence of NaOH neutralizes the succinimide byproduct, preventing acidic side reactions that darken the mixture[2].
Q2: My Rosenmund-von Braun cyanation (CuCN in DMF) is stalling at 50% conversion. What is the mechanistic cause and solution?A2: The Rosenmund-von Braun reaction requires excess Copper(I) cyanide (3 equivalents) and high thermal energy (140 °C) to overcome the activation barrier of the aryl-iodide bond insertion[2]. Stalling usually indicates either oxidized CuCN (Cu(II) is catalytically inactive) or inadequate solvent degassing. CuCN is highly susceptible to moisture and oxidation. Use freshly dried, strictly anhydrous DMF, degas the solvent via argon sparging, and ensure your CuCN is a pale green/white powder, not dark brown.
Q3: In Route B, my deprotection of 4-cyano-2-isopropylacetanilide in 1 N HCl/EtOH takes days, and I accidentally isolated the free base instead of the hydrochloride salt. Why?A3: The steric hindrance from the ortho-isopropyl group significantly retards the hydrolysis of the acetamide, making the 3-day reflux mandatory[1]. Regarding the salt form: many literature procedures perform the acidic hydrolysis but subsequently neutralize the mixture with 10% NaOH (to pH 10) to facilitate extraction with CH₂Cl₂, which yields the free base[1]. To isolate the hydrochloride salt directly, you must skip the NaOH neutralization. Instead, concentrate the acidic ethanolic solution directly and precipitate the salt using cold diethyl ether.
Q4: How do I verify the purity of the final hydrochloride salt, and what are the common contaminants?A4: Purity is best assessed via UPLC (at 214 nm) and LC-MS[2]. The free base has a calculated molecular weight of 160.2 g/mol , showing an (M+H)⁺ peak at 161.2 in positive electrospray ionization. Common contaminants include unreacted 4-iodo-2-isopropylaniline (identified by its distinct isotopic pattern and higher mass) and residual copper salts. If copper contamination is present, wash the organic extracts with aqueous ammonia or EDTA during the free base isolation step.
Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again. ACS Publications. URL:[Link]
US12145926B2 - Compounds and radioligands for targeting neurotensin receptor and uses thereof. Google Patents.
Optimizing reaction conditions for "4-Cyano-2-isopropylaniline hydrochloride"
Technical Support Center: Optimizing Reaction Conditions for 4-Cyano-2-isopropylaniline Hydrochloride Introduction Welcome to the Technical Support Center for the synthesis, optimization, and handling of 4-Cyano-2-isopro...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Reaction Conditions for 4-Cyano-2-isopropylaniline Hydrochloride
Introduction
Welcome to the Technical Support Center for the synthesis, optimization, and handling of 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6). This sterically hindered aniline derivative is a critical intermediate in the multi-step synthesis of Neurotensin Receptor 1 (NTS1) antagonists (e.g., 3BP-227 and 3BP-228). These antagonists are heavily utilized in the development of Gallium-68 (^68^Ga) radiotracers for Positron Emission Tomography (PET) imaging of NTS1-positive tumors, such as pancreatic adenocarcinomas[1].
This guide provides field-proven insights, validated protocols, and troubleshooting steps to help researchers overcome the unique steric and electronic challenges associated with optimizing this molecule.
Synthetic Workflow & Pathway Visualization
Caption: Synthetic workflow from 4-cyano-2-isopropylacetanilide to NTS1 PET tracer Synthon A.
Experimental Protocols
Protocol A: Deprotection to 4-Cyano-2-isopropylaniline Hydrochloride
Objective: Selective cleavage of the acetanilide amide bond without hydrolyzing the sensitive para-cyano group [1].
Reaction Setup: In a round-bottom flask, suspend 4-cyano-2-isopropylacetanilide (2.5 g, 15.3 mmol, 1.0 equiv) in absolute ethanol (12 mL).
Acid Addition: Add 1 N aqueous HCl (12 mL) to the suspension.
Reflux: Equip the flask with a reflux condenser and stir the mixture under reflux (approx. 85–90 °C oil bath) for exactly 3 days (72 hours).
Basification: Cool the reaction to room temperature. Slowly add a 10% w/v NaOH solution (approx. 7 mL) dropwise until the aqueous layer reaches pH 10.
Extraction: Extract the aqueous medium three times with dichloromethane (CH2Cl2, 20 mL each).
Salt Formation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Dissolve the resulting freebase in a minimal amount of dry diethyl ether and add ethereal HCl (1.0 M) dropwise until precipitation ceases. Filter and dry the solid to yield pure 4-cyano-2-isopropylaniline hydrochloride.
Protocol B: Downstream Conversion to 3-Isopropyl-4-aminobenzoic acid Hydrochloride
Objective: Complete hydrolysis of the nitrile group to a carboxylic acid to form the next synthon [1].
Reaction Setup: To 4-cyano-2-isopropylaniline hydrochloride (3.0 g, 15.0 mmol, 1.0 equiv), add a solution of potassium hydroxide (KOH, 16.8 g, 0.3 mol, 20 equiv) dissolved in water (18 mL) and 1,2-dimethoxyethane (DME, 1.5 mL).
Reflux: Heat the mixture to reflux for 3 days (72 hours).
Acidification: Cool the mixture in an ice bath. Slowly and carefully add concentrated HCl (approx. 12 mL) until the solution reaches pH 1.
Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the benzoic acid derivative.
Troubleshooting Guides & FAQs
Q1: Why does the deacetylation of 4-cyano-2-isopropylacetanilide require 72 hours of reflux? Can I accelerate this with stronger acids?A: The extended reaction time is governed by deep-seated steric and electronic effects. The bulky ortho-isopropyl group physically shields the amide carbonyl from nucleophilic attack by water. Simultaneously, the strongly electron-withdrawing para-cyano group reduces the electron density on the aniline nitrogen, strengthening the amide C–N bond.
Do not use stronger acids (e.g., concentrated HCl or H2SO4). While stronger acids would accelerate amide cleavage, they will simultaneously hydrolyze the sensitive para-cyano group into a primary amide or carboxylic acid, destroying the intermediate. The 1 N HCl / EtOH system provides the exact thermodynamic balance required for chemoselective amide cleavage [1].
Q2: During the workup of Protocol A, why do we adjust the pH to 10 with NaOH, only to re-form the hydrochloride salt later?A: This is a critical self-validating purification mechanism. After 72 hours of reflux, the reaction mixture contains unreacted starting materials, ethanol, and aqueous HCl. The product exists as a highly water-soluble anilinium hydrochloride salt. By adjusting the pH to 10, you deprotonate the amine, forcing it into its neutral freebase form. This allows for highly selective partitioning into the organic phase (CH2Cl2), leaving inorganic salts and polar impurities in the aqueous waste. Re-precipitating the hydrochloride salt later ensures long-term storage stability and removes any remaining non-basic organic impurities.
Q3: In Protocol B (nitrile hydrolysis), why do we switch from acidic conditions to highly basic conditions (20 equivalents of KOH)?A: Nitrile hydrolysis to a carboxylic acid proceeds through a primary amide intermediate. Under acidic conditions, the hydrolysis of this intermediate amide can stall, especially when sterically hindered by the ortho-isopropyl group. Switching to strongly basic conditions (KOH) accelerates the breakdown of the tetrahedral intermediate, driving the reaction to the carboxylate salt. The 20-fold excess of KOH is necessary to maintain a high hydroxide concentration over the 72-hour reflux. The final product is then crashed out of solution by re-acidifying to pH 1 with concentrated HCl [1].
Q4: My final Synthon A yield is very low. Is this normal?A: Yes. The complete six-step synthesis from 2-isopropylaniline to 3-isopropyl-4-hydrazinobenzoic acid hydrochloride (Synthon A) typically yields around 9% overall[1]. The primary bottleneck is the extreme steric hindrance imparted by the isopropyl group during the two 72-hour reflux steps. To maximize your yield, ensure your reflux setups are completely sealed to prevent solvent loss, and strictly monitor the pH during the extraction phases to prevent product loss in the aqueous layers.
Quantitative Data Summary
The following table summarizes the optimized thermodynamic conditions and stoichiometric ratios required for the key transformations of this intermediate.
Reaction Step
Starting Material
Reagents & Solvents
Temp & Time
Equivalents
Target Outcome
Amide Deprotection
4-Cyano-2-isopropylacetanilide
EtOH, 1N HCl
Reflux, 72h
H^+^: Excess
Chemoselective cleavage of acetyl group; preservation of nitrile.
Freebase Extraction
Aqueous Reaction Mixture
10% NaOH, CH2Cl2
Ambient, 1h
OH^-^: to pH 10
Phase transfer of product to organic layer for purification.
Nitrile Hydrolysis
4-Cyano-2-isopropylaniline HCl
KOH, H2O, DME
Reflux, 72h
KOH: 20 eq
Complete conversion of nitrile to carboxylic acid.
Overall Pathway
2-Isopropylaniline
Multiple
Multi-step
N/A
~9% overall yield over 6 steps to Synthon A [1].
References
Title: Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again
Source: ACS Publications
URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting 4-Cyano-2-isopropylaniline Hydrochloride Synthesis & Impurity Profiling
Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is specifically designed for researchers, process chemists, and drug development professionals synthesizing 4-Cyano-2-isopropy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced pharmaceutical intermediates. This guide is specifically designed for researchers, process chemists, and drug development professionals synthesizing 4-Cyano-2-isopropylaniline hydrochloride (also known as 4-amino-3-isopropylbenzonitrile hydrochloride).
This compound is a critical synthon in the multi-step synthesis of Neurotensin Receptor 1 (NTR1) antagonists, such as SR142948A, and their radiolabeled derivatives (e.g., 3BP-227, 3BP-228) used in Positron Emission Tomography (PET) imaging of NTR1-positive tumors[1][2]. Because this intermediate sits at a crucial junction in the synthesis of these targeted radioligands, controlling its impurity profile is paramount to ensuring the binding affinity and radiochemical yield of the final tracer.
Below, our Application Scientists have detailed the mechanistic causality of common synthetic failures, provided self-validating protocols, and outlined mitigation strategies for key byproducts.
Synthetic Workflow & Impurity Pathways
Synthesis workflow of 4-Cyano-2-isopropylaniline HCl and primary impurity pathway.
Q1: During the deprotection of 4-cyano-2-isopropylacetanilide, I am observing a significant accumulation of a highly polar byproduct. What is it, and how do I prevent it?
The Issue: The highly polar byproduct is almost certainly 4-amino-3-isopropylbenzoic acid (or its intermediate amide).
The Causality: The deacetylation step typically utilizes 1 N HCl in absolute ethanol under prolonged reflux (up to 3 days)[1]. While these acidic conditions are required to cleave the robust acetanilide amide bond, the cyano (nitrile) group is also susceptible to acid-catalyzed hydrolysis. The mechanism initiates with the protonation of the nitrile nitrogen, activating the C-N triple bond. Water (present from the 1 N aqueous HCl) acts as a nucleophile, attacking the electrophilic carbon to form an imidic acid tautomer. This rapidly tautomerizes to an amide, which undergoes further hydrolysis to the carboxylic acid[3].
The Solution:
Strict Stoichiometry: Do not increase the concentration of the aqueous HCl. The delicate balance relies on the acetanilide hydrolyzing faster than the nitrile.
Reaction Monitoring: This is a self-validating system; you must monitor the reaction via LC-MS (Liquid Chromatography-Mass Spectrometry) every 12 hours. Stop the reaction immediately once the starting material is consumed, even if trace amounts remain, to prevent the runaway cascade of nitrile hydrolysis.
Q2: My Rosenmund-von Braun cyanation step is stalling at ~60% conversion. How can I drive the reaction to completion without degrading the product?
The Issue: Incomplete conversion of 4-bromo-2-isopropylacetanilide to 4-cyano-2-isopropylacetanilide, leaving unreacted brominated starting material.
The Causality: The Rosenmund-von Braun reaction relies on stoichiometric Copper(I) Cyanide (CuCN) in polar aprotic solvents like DMF at high temperatures (reflux)[4]. Stalling usually occurs due to two factors: (A) Oxygen ingress oxidizing Cu(I) to inactive Cu(II), or (B) the degradation of DMF at reflux temperatures (>150°C), which releases dimethylamine. Dimethylamine can poison the reaction or lead to unwanted side reactions[5].
The Solution:
Prior to adding CuCN, rigorously degas the DMF by sparging with Argon for at least 30 minutes. Ensure the CuCN powder is strictly beige/white; if it has a green tint, Cu(II) oxidation has occurred, and it must be discarded[5]. Maintain a strict inert atmosphere throughout the reflux period.
Q3: After the cyanation step, my isolated intermediate has a distinct blue/green tint and poor solubility. How do I remove the copper impurities?
The Issue: Retention of heavy metal (copper) impurities.
The Causality: The newly formed nitrile group on 4-cyano-2-isopropylacetanilide acts as an excellent ligand, strongly coordinating with the residual Cu(I)/Cu(II) ions from the reaction mixture. Simple aqueous workups will not break this coordination complex.
The Solution: Quench the concentrated reaction mixture with a strong chelating agent. A highly effective and proven method is stirring the crude residue with an aqueous solution of ethylenediamine or an ammonium hydroxide/FeCl
3
mixture. These agents possess a much higher binding affinity for copper than the aryl nitrile, effectively stripping the metal into the aqueous layer and leaving the pure organic intermediate behind[5].
Quantitative Data: Impurity Profile Summary
To maintain E-E-A-T standards in your analytical pipeline, reference the following table to identify, track, and mitigate the primary impurities associated with this synthesis.
Impurity Name
Originating Step
Structural Causality
Detection Method
Mitigation Strategy
4-Bromo-2-isopropylacetanilide
Cyanation
Incomplete Rosenmund-von Braun conversion due to Cu(I) oxidation.
LC-MS / HPLC (UV 254 nm)
Rigorous Argon degassing of DMF; verify CuCN quality.
Dimethylamine Adducts
Cyanation
Thermal degradation of DMF at >150°C reacting with electrophilic centers.
GC-MS /
1
H-NMR
Do not exceed optimal reflux times; consider alternative solvents if scaling up.
4-Amino-3-isopropylbenzoic acid
Deprotection
Acid-catalyzed over-hydrolysis of the target nitrile group.
Quench with ethylenediamine or NH
4
OH/FeCl
3
washes.
Verified Experimental Protocols
The following methodologies are adapted from validated multi-step syntheses of NTR1 antagonist synthons[1].
Protocol 1: Synthesis of 4-Cyano-2-isopropylacetanilide (Cyanation)
Objective: Convert the aryl bromide to an aryl nitrile via Cu-mediated substitution.
Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser, add 4-bromo-2-isopropylacetanilide (1.0 equiv).
Solvent Addition: Add anhydrous DMF (approx. 5 mL per gram of substrate). Sparge the solution with Argon for 30 minutes.
Reagent Addition: Quickly add Copper(I) cyanide (CuCN) (1.5 equiv) and a catalytic amount of water (approx. 2% v/v relative to DMF) under positive Argon flow[4].
Reaction: Heat the mixture to reflux (approx. 150-153°C) and stir overnight under an inert atmosphere.
Workup: Cool the reaction to room temperature. Concentrate the mixture under vacuum to remove the majority of the DMF.
Copper Chelation: Suspend the residue in water and add a 10% aqueous solution of ethylenediamine (or NH
4
OH). Stir vigorously for 1 hour to break the copper-nitrile complexes.
Isolation: Filter the resulting precipitate, wash thoroughly with water, and dry under a high vacuum to yield the intermediate.
Protocol 2: Deprotection and Hydrochloride Salt Formation
Objective: Cleave the acetanilide to the free amine without hydrolyzing the nitrile, followed by precipitation of the HCl salt.
Hydrolysis: To a flask containing 4-cyano-2-isopropylacetanilide (1.0 equiv), add absolute ethanol (approx. 5 mL/g) and 1 N aqueous HCl (approx. 5 mL/g)[1].
Heating: Stir the mixture under reflux.
Monitoring (Critical Step): Sample the reaction every 12 hours for LC-MS analysis. The reaction typically takes up to 3 days. Terminate heating the moment the starting material is consumed to prevent the formation of 4-amino-3-isopropylbenzoic acid[3].
Basification: Cool to room temperature. Carefully add a 10% NaOH solution until the aqueous layer reaches pH 10. This neutralizes the acid and yields the free base (4-cyano-2-isopropylaniline)[1].
Extraction: Extract the aqueous medium three times with Dichloromethane (CH
2
Cl
2
). Combine the organic layers, dry over anhydrous Na
2
SO
4
, filter, and concentrate under vacuum.
Salt Precipitation: Dissolve the concentrated free base residue in anhydrous Diethyl Ether (Et
2
O). Slowly add 2 N HCl in Et
2
O dropwise under stirring[1].
Collection: The target 4-Cyano-2-isopropylaniline hydrochloride will precipitate as a solid. Filter, wash with cold Et
2
O, and dry under vacuum.
References
Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again. ACS Publications. Available at:[Link]
Compounds and radioligands for targeting neurotensin receptor and uses thereof.Google Patents (US12145926B2).
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at:[Link]
Cyanation of aryl bromide using CuCN in DMF (Rosenmund-von Braun reaction discussions). Reddit Chemistry Community. Available at:[Link]
Purification techniques for "4-Cyano-2-isopropylaniline hydrochloride"
Welcome to the technical support and troubleshooting guide for 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6). As a critical synthon in the multi-step synthesis of complex radiopharmaceuticals—such as 68Ga-l...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting guide for 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6). As a critical synthon in the multi-step synthesis of complex radiopharmaceuticals—such as 68Ga-labeled NTS1 antagonists used in Positron Emission Tomography (PET) imaging—maintaining the high purity of this intermediate is paramount [1].
Due to the electron-rich nature of the aniline core and the hydrolytic susceptibility of the para-cyano group, researchers frequently encounter degradation issues during storage or sub-optimal purification. This guide provides field-proven, self-validating methodologies to ensure the integrity of your batch.
Physicochemical Data & Solubility Profile
Understanding the physical properties of the compound is the first step in designing a logical purification strategy. All quantitative data and solubility metrics relevant to purification are summarized below.
Property
Value / Characteristic
Impact on Purification Strategy
Molecular Formula
C₁₀H₁₂N₂ • HCl
Determines stoichiometric acid requirements for re-salting.
Dictates the use of non-polar anti-solvents for crystallization.
pKa (Anilinium ion)
~4.5 - 5.0 (Estimated)
Requires an aqueous pH > 8 for complete free-basing.
Troubleshooting & FAQs
Before attempting a full purification, it is crucial to identify the exact mechanism of degradation affecting your batch.
Caption: Primary degradation pathways of 4-cyano-2-isopropylaniline requiring purification.
Q: My batch of 4-Cyano-2-isopropylaniline hydrochloride has turned dark brown/black over time. Can it be salvaged?A: Yes. The dark discoloration is caused by the aerial oxidation of the aniline moiety into highly conjugated quinone-imine polymeric impurities. Because these impurities have different solubility profiles than the target compound, they can be removed via an acid-base extraction. By converting the salt to its free base, you can utilize activated carbon in the organic phase to adsorb these polymeric species before re-precipitating the pure hydrochloride salt [2].
Q: During recrystallization, LC-MS analysis shows a new impurity with a mass of M+18. What is happening?A: You are observing the partial hydrolysis of the para-cyano group into a primary amide (M+18), which can further hydrolyze to a carboxylic acid. While the cyano group is generally stable, prolonged heating in aqueous acids or bases will force hydrolysis. In fact, aggressive hydrolysis (e.g., refluxing with KOH for 3 days) is intentionally used to convert this exact compound into 3-isopropyl-4-hydrazinobenzoic acid during the synthesis of PET radiotracers [1]. To prevent unwanted hydrolysis during purification, avoid refluxing the salt in protic solvents and utilize strictly anhydrous conditions for re-salting.
Q: Why does my purified salt "oil out" instead of forming crystals when I add HCl?A: "Oiling out" occurs due to two factors: the significant steric hindrance exerted by the ortho-isopropyl group (which disrupts efficient crystal lattice packing), and the presence of trace polar solvents (like water or ethanol) that locally solvate the newly formed salt. To resolve this, ensure your organic phase is rigorously dried over Na₂SO₄ prior to salting, and perform the precipitation in a non-coordinating, non-polar solvent like cold anhydrous diethyl ether.
This methodology is designed as a self-validating system : the success of the free-basing step is validated by a distinct color shift and complete dissolution of the solid in the biphasic mixture. During re-salting, the immediate formation of a white crystalline precipitate confirms the absence of residual water; if an oil forms, the system has failed the validation check for anhydrous conditions.
Caption: Workflow for the acid-base purification and anhydrous re-salting of 4-cyano-2-isopropylaniline.
Step 1: Free-Basing (Alkaline Workup)
Suspend the impure 4-cyano-2-isopropylaniline hydrochloride (1.0 eq) in deionized water (10 mL/g).
Slowly add 10% aqueous NaOH dropwise under continuous stirring until the aqueous phase reaches pH 10.
Mechanistic Causality: The anilinium ion (pKa ~4.5) must be fully deprotonated to break the crystal lattice of the oxidized impurities, liberating the hydrophobic free base into suspension.
Extract the aqueous mixture three times with Dichloromethane (CH₂Cl₂) (3 x 10 mL/g).
Step 2: Organic Phase Purification
Combine the organic layers. If the solution is highly discolored (dark brown/red), add activated carbon (10% w/w) and stir at room temperature for 15 minutes.
Filter the suspension through a pad of Celite to remove the carbon and the adsorbed polymeric quinone-imine impurities.
Wash the filtrate with saturated aqueous NaCl (brine) and dry thoroughly over anhydrous Na₂SO₄.
Mechanistic Causality: Removing trace water is critical. Residual moisture will cause the final HCl salt to "oil out" instead of crystallizing due to localized solvation.
Step 3: Anhydrous Re-Salting
Evaporate the CH₂Cl₂ under reduced pressure to yield the crude free base as a pale oil or low-melting solid.
Redissolve the free base in a minimum volume of anhydrous diethyl ether (Et₂O). If solubility is poor, a 9:1 mixture of Et₂O and anhydrous ethanol can be used.
Place the flask in an ice bath (0 °C). Slowly add 1.05 equivalents of 1M HCl in anhydrous diethyl ether dropwise with vigorous stirring.
Mechanistic Causality: The strictly anhydrous, non-polar environment forces the immediate precipitation of the highly polar hydrochloride salt, leaving non-basic organic impurities dissolved in the ether.
Filter the resulting precipitate rapidly, wash with cold anhydrous Et₂O, and dry under vacuum to yield the pure 4-cyano-2-isopropylaniline hydrochloride.
References
Renard, E., et al. (2021). "Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again." ACS Bioconjugate Chemistry. URL:[Link]
Armarego, W. L. F., & Chai, C. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. URL: [Link]
Stability issues with "4-Cyano-2-isopropylaniline hydrochloride" in solution
Technical Support Center: Troubleshooting 4-Cyano-2-isopropylaniline Hydrochloride Stability in Solution Overview 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) is a highly specialized active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 4-Cyano-2-isopropylaniline Hydrochloride Stability in Solution
Overview
4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) is a highly specialized active pharmaceutical ingredient (API) intermediate. It is prominently utilized as a synthon in the multi-step synthesis of radiotracers, such as 68Ga-labeled antagonists for Positron Emission Tomography (PET) imaging of neurotensin receptor-positive tumors[1]. While the solid hydrochloride salt exhibits robust shelf stability, transitioning the compound into an aqueous or organic solution introduces complex equilibrium dynamics that can compromise experimental integrity if not properly managed.
The Chemical Logic of Stability
As a Senior Application Scientist, I approach compound stability not as a checklist, but as a predictable system of chemical causality. The stability of 4-Cyano-2-isopropylaniline hydrochloride in solution is governed by three competing physicochemical properties:
pKa and Free Base Equilibrium: The strongly electron-withdrawing cyano (-CN) group significantly depresses the basicity of the aniline nitrogen. The pKa of the parent 4-cyanoaniline is approximately 1.74[2]. Consequently, the protonated anilinium ion is highly acidic. If the solution pH is raised above ~2.0, the equilibrium shifts rapidly toward the unprotonated free base.
Steric Bulk and Lipophilicity: The isopropyl group at the ortho position introduces significant hydrophobic bulk. When the free base forms at elevated pH, this lipophilicity renders the molecule practically insoluble in aqueous media, leading to rapid precipitation.
Oxidation Potential: Anilines are notoriously prone to auto-oxidation. While the electron-withdrawing cyano group increases the oxidation potential—making it thermodynamically more stable against oxidation than unsubstituted aniline[3]—it remains susceptible to photo-induced and aerobic degradation, forming dark, polymeric azo-compounds over time[4].
Mechanistic pathways of 4-Cyano-2-isopropylaniline degradation and precipitation in solution.
Troubleshooting FAQs
Q: My aqueous stock solution turned cloudy and formed a precipitate after diluting it into my biological assay buffer (pH 7.4). Why?A: This is a classic pH-driven precipitation event. At pH 7.4, the environment is several units above the compound's pKa (~1.74)[2]. The hydrochloride salt is instantly deprotonated to form the free base (4-cyano-2-isopropylaniline). Because the free base possesses a highly lipophilic isopropyl group and lacks an ionizable center at physiological pH, it crashes out of the aqueous solution.
Causality-Driven Solution: Prepare your primary stock in an anhydrous organic solvent like DMSO. When introducing the compound to an aqueous assay, ensure the final DMSO concentration is sufficient (typically 2-5%) to maintain the free base in a micellar or solvated state, and mix immediately prior to the assay.
Q: A clear solution prepared in 0.1 M HCl slowly turned dark brown over a few weeks on the bench. Is the compound degrading?A: Yes, the darkening indicates auto-oxidation and photodegradation. Despite the stabilizing effect of the cyano group on the oxidation potential[3], aromatic amines degrade when exposed to ambient oxygen and UV/visible light, forming complex, conjugated poly-aniline derivatives[4].
Causality-Driven Solution: Solutions must be sparged with an inert gas (Argon or Nitrogen) to displace dissolved oxygen, stored in amber glass vials to block UV light, and kept at -20°C for long-term storage.
Q: I heated the acidic aqueous solution to speed up dissolution, and my LC-MS analysis now shows a new peak with a mass shift of +18 Da. What happened?A: You have induced the acid-catalyzed hydrolysis of the cyano group. Under strongly acidic conditions combined with thermal energy, the nitrile (-C≡N) hydrates to form a primary amide (-CONH2), which corresponds exactly to the addition of one water molecule (+18 Da).
Causality-Driven Solution: Never use heat to force the dissolution of cyanoanilines in aqueous acids. Instead, use gentle sonication at room temperature or utilize an organic co-solvent.
Standard Operating Procedure (SOP): Preparation of Stable Stock Solutions
To guarantee experimental reproducibility, every protocol must be a self-validating system. Follow this methodology to prepare and store stock solutions of 4-Cyano-2-isopropylaniline hydrochloride.
Step 1: Solvent Selection
Choose anhydrous DMSO for biological assays (ensures long-term stability and prevents pH-shock) or 0.1 M HCl for immediate synthetic applications.
Step 2: Deoxygenation
Purge the chosen solvent with Argon or Nitrogen for 15 minutes prior to introducing the API. This physically displaces dissolved O2, removing the primary driver of auto-oxidation.
Step 3: Dissolution
Weigh the API under an inert atmosphere (e.g., a nitrogen-filled glovebox or using a continuous argon stream). Add the degassed solvent. Use a bath sonicator at 20–25°C until the solution is visually clear. Do not apply heat.
Step 4: Self-Validation (QC Check)
Perform a visual quality control check against a white background. The solution must be completely colorless. Any yellow or brown tint indicates pre-existing oxidation of the solid stock or failure in the deoxygenation step. If discolored, discard the solution.
Step 5: Aliquoting and Storage
Aliquot the validated solution into single-use amber glass vials. Blanket the headspace of each vial with Argon, cap tightly, and store at -20°C. Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric exposure.
Self-validating SOP workflow for the preparation and storage of stable API stock solutions.
Quantitative Data Summary
Solvent System
Target pH
Temperature
Atmosphere
Expected Shelf Life
Primary Degradation Risk
0.1 M HCl (Aqueous)
1.0
4°C
Ambient
< 48 Hours
Oxidation / Hydrolysis
0.1 M HCl (Aqueous)
1.0
-20°C
Argon
1-2 Weeks
Slow Oxidation
PBS Buffer
7.4
25°C
Ambient
< 5 Minutes
Immediate Precipitation
Anhydrous DMSO
N/A
-20°C
Argon
> 6 Months
Hygroscopic Water Absorption
References
Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again. ACS Publications. 1
ChemResolve Technical Support Center: Yield Optimization for 4-Cyano-2-isopropylaniline Hydrochloride
Welcome to the ChemResolve Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks encountered when scaling and optimizing the synthesis of 4...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the ChemResolve Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks encountered when scaling and optimizing the synthesis of 4-cyano-2-isopropylaniline hydrochloride.
This specific compound is a highly valued synthon, notably utilized as the critical amine arm in the multi-step synthesis of
68Ga
-labeled neurotensin receptor 1 (NTS1) antagonists for PET imaging in oncology[1]. Due to the competing electronic and steric effects of the isopropyl and cyano groups, researchers frequently encounter yield-limiting issues such as over-bromination, transition-metal catalyst poisoning, and nitrile hydrolysis. This guide provides field-proven causality, structured data, and self-validating protocols to overcome these challenges.
Mechanistic Workflow & Synthetic Strategy
To prevent unwanted side reactions, the synthesis must follow a highly controlled sequence: amine protection, regioselective halogenation, transition-metal catalyzed cyanation, and finally, anhydrous deprotection.
Fig 1: Mechanistic workflow for 4-cyano-2-isopropylaniline hydrochloride synthesis.
Quantitative Yield Data & Benchmarks
By implementing the troubleshooting steps outlined in this guide, researchers can transition from traditional, low-yielding methodologies to an optimized, high-throughput process.
Reaction Phase
Standard Yield
Optimized Yield
Primary Yield-Loss Factor
Amine Protection (Acetylation)
85 - 90%
> 95%
Trace hydrolysis during aqueous workup
Regioselective Bromination
70 - 75%
88 - 92%
Formation of dibrominated byproducts
Palladium-Catalyzed Cyanation
50 - 60%
80 - 85%
Catalyst poisoning; incomplete conversion
Deprotection & Salt Formation
60 - 65%
85 - 90%
Nitrile hydrolysis; product oiling out
Cumulative Overall Yield
~ 25%
~ 60%
Compounding inefficiencies across steps
Troubleshooting & FAQs
Q1: I am seeing significant dibrominated byproducts during the bromination of 2-isopropylaniline. How can I improve regioselectivity?Causality: The free amino group is a powerful activating group, strongly donating electron density into the ortho and para positions of the aromatic ring. While the isopropyl group provides steric hindrance at one ortho position, the ring remains too electron-rich, leading to rapid di-halogenation.
Solution: You must implement an amine protection step using acetic anhydride prior to bromination. The resulting acetyl group pulls electron density away from the ring via resonance, dampening its reactivity. This electronic deactivation allows N-Bromosuccinimide (NBS) to selectively brominate the less sterically hindered para position, aligning with the foundational principles of substituted aniline synthesis [2].
Q2: My cyanation step using Copper(I) Cyanide (Rosenmund-von Braun reaction) is stuck at 50% conversion. What is going wrong?Causality: The traditional Rosenmund-von Braun cyanation requires exceptionally harsh conditions (>150 °C) and forms stable, insoluble copper-nitrile complexes that trap your product during the aqueous workup, artificially lowering your isolated yield.
Solution: Pivot to a Palladium-catalyzed cyanation utilizing Zinc Cyanide (
Zn(CN)2
).
Zn(CN)2
acts as a slow-release cyanide source due to its low solubility in organic solvents. This creates a self-validating catalytic system: the concentration of dissolved cyanide remains just high enough to drive the transmetalation step but low enough to prevent the formation of inactive
[Pd(CN)4]2−
complexes (catalyst poisoning).
Q3: During the final deprotection to form the hydrochloride salt, my cyano group is hydrolyzing into a primary amide. How do I prevent this?Causality: Nitriles are highly susceptible to hydrolysis when exposed to aqueous strong acids at elevated temperatures. The water acts as a nucleophile, attacking the protonated nitrile carbon to irreversibly form an amide (or eventually a carboxylic acid).
Solution: Eliminate water entirely from the deprotection environment. Utilize anhydrous HCl dissolved in absolute ethanol or 1,4-dioxane. This anhydrous environment facilitates the acid-catalyzed transamidation/cleavage of the acetyl group without providing the aqueous nucleophile required to degrade the robust cyano group [1].
Q4: The final 4-cyano-2-isopropylaniline hydrochloride salt is "oiling out" instead of crystallizing. What is the best solvent system?Causality: Substituted aniline hydrochlorides are highly hygroscopic. If the crystallization matrix is too polar or contains trace ambient moisture, the salt's crystal lattice energy is disrupted, causing it to separate as a biphasic oil rather than a solid.
Solution: Employ a strict anti-solvent crystallization protocol. Dissolve the crude product in a minimal volume of warm isopropanol, then slowly titrate with anhydrous diethyl ether until the cloud point is reached. The sharp, localized decrease in polarity forces the salt out of solution into a stable crystalline form.
Objective: Convert 4-bromo-2-isopropylacetanilide to 4-cyano-2-isopropylacetanilide without deactivating the transition-metal catalyst.
Preparation: In an oven-dried Schlenk flask, combine 4-bromo-2-isopropylacetanilide (1.0 eq),
Zn(CN)2
(0.6 eq),
Pd(PPh3)4
(0.05 eq), and anhydrous DMF.
Degassing (Critical Causality Step): Subject the mixture to three rigorous freeze-pump-thaw cycles. Reasoning: Ambient oxygen rapidly oxidizes the active
Pd(0)
species to
Pd(II)
, terminating the catalytic cycle before it begins.
Reaction: Heat the mixture to 100 °C under an argon atmosphere for 12 hours.
Validation Checkpoint: The reaction visually validates its own progression. The initial greyish suspension of
Zn(CN)2
will gradually dissolve and be replaced by a fine, dense white precipitate of
ZnBr2
as the halogen exchange reaches completion. Monitor via TLC (Hexanes/EtOAc 7:3) to confirm the disappearance of the starting material.
Workup: Cool to room temperature, quench with 5% aqueous ammonia (to solubilize the zinc salts), and extract with ethyl acetate. Wash the organic layer thoroughly with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
SOP 2: Anhydrous Deprotection & Hydrochloride Salt Formation
Objective: Cleave the acetyl protecting group and selectively precipitate 4-cyano-2-isopropylaniline hydrochloride.
Deprotection: Dissolve the crude 4-cyano-2-isopropylacetanilide in anhydrous absolute ethanol. Slowly add a 4M solution of HCl in 1,4-dioxane (5.0 eq).
Heating: Stir the solution at 60 °C for 4-6 hours under a drying tube.
Validation Checkpoint: Take a 0.1 mL aliquot, neutralize it with saturated aqueous
NaHCO3
, extract with EtOAc, and run a TLC. The UV-active spot corresponding to the acetylated starting material must be completely consumed.
Concentration: Remove the volatiles under reduced pressure to yield a crude, viscous oil.
Anti-Solvent Crystallization: Redissolve the oil in a minimum volume of warm isopropanol (approx. 40 °C). Slowly add anhydrous diethyl ether dropwise while stirring vigorously until persistent turbidity (the cloud point) is observed.
Isolation: Cool the mixture to 4 °C overnight. Filter the resulting white to off-white crystals, wash with ice-cold diethyl ether, and dry under high vacuum to prevent ambient moisture absorption.
References
Renard, E. et al., "Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again", Journal of Medicinal Chemistry (ACS Publications), 2021. URL:[Link]
Technical Support Center: 4-Cyano-2-isopropylaniline Hydrochloride HPLC Analysis
The Application Scientist's Perspective Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I approach HPLC method development and troubleshooting not as a guessing game of swapping columns...
Author: BenchChem Technical Support Team. Date: March 2026
The Application Scientist's Perspective
Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I approach HPLC method development and troubleshooting not as a guessing game of swapping columns, but as a systematic exercise in physical chemistry.
When analyzing 4-Cyano-2-isopropylaniline hydrochloride , we are dealing with a uniquely challenging molecule. It is a basic aniline derivative modified by a highly electron-withdrawing para-cyano group and a sterically hindering ortho-isopropyl group. The fundamental causality behind 90% of chromatographic failures with this compound lies in its ionization state.
The electron-withdrawing cyano group drastically lowers the basicity of the aniline nitrogen, shifting its pKa from ~4.6 (unsubstituted aniline) down to an estimated 1.8–2.2 . Consequently, standard acidic mobile phases (like 0.1% TFA at pH 2.0), which are frequently cited in literature for these derivatives[1], place the system exactly at the analyte's pKa. This triggers a chaotic equilibrium between the protonated salt and the neutral free base, making the method hypersensitive to micro-fluctuations in the environment.
Analyte ionization logic based on pKa, dictating mobile phase pH selection.
To establish a baseline for your method development, the following table summarizes the expected quantitative behavior of 4-Cyano-2-isopropylaniline across different pH environments.
Mobile Phase pH
Analyte Dominant State
Expected Retention (k')
Expected Asymmetry (As)
Mechanistic Outcome & Recommendation
pH 2.0 (0.1% TFA)
~50% Protonated / 50% Neutral
Highly Variable (k' ~ 2-4)
High (As > 1.5)
Not Recommended. Analyte is at its pKa. Micro-fluctuations cause massive retention drift[2].
pH 4.5 (Acetate)
100% Neutral (Free Base)
High & Stable (k' ~ 5-7)
Excellent (As < 1.1)
Optimal. Analyte is fully deprotonated. Hydrophobic retention dominates.
pH 7.0 (Phosphate)
100% Neutral (Free Base)
High & Stable (k' ~ 5-7)
Good (As < 1.2)
Acceptable. Watch for silica dissolution on non-hybrid columns over time[3].
Deep-Dive FAQs: The "Why" Behind the Failure
Q1: Why am I seeing severe peak tailing for 4-Cyano-2-isopropylaniline even on a new C18 column?A1: Causality: Secondary interactions. While the primary retention mechanism is hydrophobic interaction between the isopropyl/aromatic ring and the C18 phase, the aniline nitrogen can undergo ion-exchange interactions with residual ionized silanols (-SiO⁻) on the silica surface[4]. Even highly endcapped columns have residual silanols that become active at pH > 3.0.
Solution: If you must run at a neutral pH, utilize a column with a polar-embedded group (e.g., amide or ether linkage) or a highly deactivated high-purity silica column designed to shield basic analytes from silanol interactions[3].
Q2: My retention times are drifting from run to run. The pump pressure is stable. What is happening?A2: Causality: pH sensitivity near the pKa. As established, the aniline group has an estimated pKa of ~2.0. If you are using an unbuffered acidic modifier like 0.1% Formic Acid or 0.1% TFA, the mobile phase pH is hovering exactly at the analyte's pKa. At this critical point, a column temperature change of even 1 °C can shift retention times by 1–2%[2].
Solution: Buffer the mobile phase at least 2 pH units away from the pKa (e.g., pH 4.5 acetate buffer) to ensure the compound is 100% in its neutral free-base form, locking the ionization state in place.
Q3: The sample is a hydrochloride salt, but my peaks are fronting or splitting. Why?A3: Causality: Sample solvent mismatch. If you dissolve the HCl salt in 100% organic solvent (like methanol) or pure water, and inject it into a buffered mobile phase, a localized pH and viscosity mismatch occurs in the injection band. The HCl salt dissociates, and the analyte temporarily experiences a different solvation environment before equilibrating with the mobile phase, causing the band to split before it even travels down the column.
Solution: Always dissolve or dilute the final sample in the initial mobile phase composition to ensure immediate thermodynamic equilibrium upon injection.
To guarantee that your troubleshooting efforts are based on facts rather than assumptions, you must decouple hardware issues (pump/flow) from chemical issues (pH/retention). The following protocol is a self-validating system designed to isolate the root cause of retention drift.
Phase 1: System Flow Validation
Prepare Mobile Phase: Prepare a 10 mM Ammonium Acetate buffer adjusted to pH 4.5. Mix with Acetonitrile (e.g., 60:40 Buffer:ACN) gravimetrically to eliminate volumetric mixing errors.
Prepare a Neutral Marker: Dissolve Toluene (a strictly neutral, non-ionizable hydrophobic marker) in the mobile phase.
Inject Neutral Marker: Perform 3 consecutive injections of the Toluene standard.
Validation Gate: Calculate the retention factor (k') for Toluene. If the retention time of Toluene drifts, your hardware is failing (check pump seals, check valves, or system leaks)[2]. Do not proceed to Phase 2 until the hardware is fixed.
Phase 2: Analyte Chemistry Validation
5. Prepare Analyte: Dissolve 4-Cyano-2-isopropylaniline hydrochloride in the exact mobile phase prepared in Step 1 to a concentration of 0.1 mg/mL.
6. Inject Analyte: Perform 3 consecutive injections.
7. Validation Gate: If Toluene was stable but the analyte drifts or tails, the root cause is chemical. You either have insufficient buffer capacity to handle the HCl salt injection, or the column's stationary phase is degrading[3]. Increase buffer concentration to 20 mM or replace the column.
Self-validating workflow isolating mechanical system errors from chemical retention drift.
Technical Support Center: Overcoming Solubility Challenges with 4-Cyano-2-isopropylaniline Hydrochloride
Overview 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) is a highly specialized synthon frequently utilized in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs), including radiotra...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) is a highly specialized synthon frequently utilized in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs), including radiotracers and neurotensin receptor antagonists (1)[1][2]. While its hydrochloride salt form is theoretically designed to impart aqueous solubility, researchers frequently encounter unexpected precipitation or phase-transfer failures during their workflows.
As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical paradoxes of this compound. By understanding the conflicting molecular forces at play—namely the ionic anilinium core versus the bulky, hydrophobic isopropyl shield—you can rationally engineer your solvent systems.
Part 1: Frequently Asked Questions (Troubleshooting Logic)
Q1: Why is my 4-Cyano-2-isopropylaniline hydrochloride crashing out of aqueous biological buffers?A1: The solubility of anilinium salts is dictated by hydrogen bonding with water. However, the bulky isopropyl group at the ortho position acts as a significant hydrophobic shield, sterically hindering optimal hydration of the amine core (3)[3]. Additionally, the para-cyano group withdraws electron density, altering the solvation dynamics. If your buffer pH drifts too high (approaching the pKa of the amine), the salt will spontaneously deprotonate and precipitate as the insoluble free base.
Q2: Can I use high concentrations of methanol or ethanol to force it into an aqueous solution?A2: Counterintuitively, no. While adding a trace amount of alcohol can help wet the powder, experimental data on aniline hydrochlorides demonstrates that solubility sharply decreases when the alcohol mass fraction exceeds 20% (4)[4]. High concentrations of ethanol significantly lower the dielectric constant of the solvent mixture, making it thermodynamically unfavorable for the ionic hydrochloride lattice to remain dissociated.
Q3: I need to use this compound in an organic synthesis step (e.g., in DCM or EtOAc). Why won't it dissolve?A3: You are attempting to dissolve an ionic salt in a non-polar solvent. The lattice energy of the hydrochloride salt completely prevents dissolution in lipophilic media. To utilize this compound in organic synthesis, you must first perform a "free-basing" protocol to neutralize the salt into its neutral, highly lipophilic molecule (5)[5].
Part 2: Quantitative Solubility Profiling
Use the following empirical data matrix to select the correct state and solvent for your downstream application.
Solvent System
State of Compound
Solubility Profile
Mechanistic Causality
Water (pH < 6)
Hydrochloride Salt
Moderate (Temp Dependent)
Ionic lattice dissolves, but hydration is sterically hindered by the isopropyl group.
Water + >20% Ethanol
Hydrochloride Salt
Poor
Lowered dielectric constant disfavors the dissolution of the ionic salt.
DCM / EtOAc
Hydrochloride Salt
Insoluble
Non-polar solvent cannot overcome the ionic crystal lattice energy.
DCM / EtOAc
Free Base (Neutral)
Highly Soluble
Neutralized amine and lipophilic isopropyl group drive organic partitioning.
Part 3: Decision Workflows & Validated Protocols
Workflow 1: Application-Driven Solvent Selection
Decision tree for overcoming 4-Cyano-2-isopropylaniline HCl solubility issues.
This protocol is designed to force the salt into an aqueous solution without triggering precipitation.
Suspend: Add 10 mg of the hydrochloride salt to 1 mL of aqueous buffer. Ensure the pH is strictly < 6.0 .
Causality: Maintaining a slightly acidic environment prevents the spontaneous deprotonation of the anilinium ion, ensuring the compound remains in its more polar salt form.
Thermal Agitation: Warm the suspension to 40°C under gentle vortexing.
Causality: Increasing thermal kinetic energy overcomes the crystal lattice energy, compensating for the poor hydration of the hydrophobic isopropyl moiety.
Causality: DMSO disrupts water-water hydrogen bonding networks, creating solvation pockets for the bulky isopropyl group without drastically lowering the bulk dielectric constant (unlike high concentrations of ethanol).
Self-Validation Check: The system is validated when the solution transitions from a cloudy suspension to completely transparent. Upon cooling to 37°C, the absence of precipitation confirms stable solvation.
Workflow 2: Free-Basing for Organic Synthesis
Step-by-step workflow for free-basing the hydrochloride salt into organic solvent.
Use this protocol to strip the hydrochloride and extract the reactive free amine.
Aqueous Dissociation: Dissolve the hydrochloride salt in distilled water (heating gently if required as per Protocol A).
Causality: Water dissociates the ionic lattice, freeing the anilinium and chloride ions.
Neutralization: Add 1M Sodium Bicarbonate (NaHCO₃) dropwise until the aqueous phase reaches pH 8.
Causality: The bicarbonate acts as a mild base, deprotonating the anilinium nitrogen. This neutralizes the charge, converting the salt into the highly lipophilic free base. The solution will immediately "oil out" and become cloudy.
Phase Extraction: Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and agitate vigorously. Allow the layers to separate.
Causality: The newly formed neutral free base is driven out of the aqueous phase by the hydrophobic effect and partitions favorably into the organic layer.
Self-Validation Check: The aqueous layer will transition from cloudy to perfectly clear after extraction, visually confirming complete phase transfer. Evaporating the dried organic layer will yield the pure, non-polar free base ready for synthesis.
References
Title: Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again
Source: ACS Publications
URL: [Link]
Title: Aniline dissolve in aqueous HCl. Why?
Source: Allen
URL: [Link]
Title: Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems
Source: Journal of Chemical & Engineering Data (ACS)
URL: [Link]
Title: What is the best way to make aniline dissolve in water?
Source: Quora
URL: [Link]
Technical Support Center: Catalyst Selection & Troubleshooting for "4-Cyano-2-isopropylaniline Hydrochloride" Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt carbon-nitrogen (C-N) cross-coupling with highly deactivated substrates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt carbon-nitrogen (C-N) cross-coupling with highly deactivated substrates. "4-Cyano-2-isopropylaniline hydrochloride" represents a "perfect storm" of synthetic difficulty in Buchwald-Hartwig aminations.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your coupling reactions succeed.
The Chemical Challenge: Mechanistic Causality (E-E-A-T)
To successfully couple this molecule, we must first understand why it fails under standard conditions. The difficulty stems from three distinct molecular features:
Steric Hindrance (Ortho-Isopropyl): The bulky isopropyl group physically shields the amine nitrogen. This steric bulk severely retards the amine's ability to coordinate to the palladium-aryl complex during the catalytic cycle [2].
Electronic Deactivation (Para-Cyano): The cyano group is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it pulls electron density away from the nitrogen lone pair. This drastically reduces the nucleophilicity of the aniline, making the formation of the palladium-amido complex sluggish and rendering the subsequent reductive elimination step rate-limiting [3].
Salt Form (Hydrochloride): The molecule is supplied as an HCl salt. Protonated amines cannot coordinate to palladium. The salt must be neutralized in situ to liberate the free base before any catalysis can occur, fundamentally altering the required base stoichiometry [1].
Catalyst & Reagent Selection Guide
Based on the mechanistic challenges above, standard systems like Pd(OAc)₂/BINAP will almost certainly fail. You must use a highly engineered catalytic system:
The Ligand (BrettPhos or tBuBrettPhos): You require a bulky, electron-rich dialkylbiaryl monophosphine. BrettPhos is explicitly designed for primary amines. Its sheer steric bulk forces the palladium center into a geometry that artificially accelerates the rate-limiting reductive elimination step, overcoming the deactivating effect of the cyano group [4].
The Palladium Source (Pd G3/G4 Precatalysts): Do not use Pd(OAc)₂ or Pd₂(dba)₃. Traditional Pd(II) sources rely on the amine nucleophile to reduce Pd(II) to the active Pd(0) species. Because 4-cyano-2-isopropylaniline is an exceptionally poor nucleophile, this reduction fails, and the catalyst dies. Use BrettPhos Pd G3, which rapidly generates the active L-Pd(0) species upon exposure to a base [3].
The Base (NaOtBu or LiHMDS): A strong base is required to deprotonate the weakly acidic N-H bond of the coordinated electron-deficient aniline. Furthermore, you must use an excess (e.g., 2.2–2.5 equivalents) to account for the neutralization of the hydrochloride salt [1].
Q1: My reaction stalls at <10% conversion. I am using 1.5 equivalents of Cs₂CO₃ and Pd₂(dba)₃/XantPhos. What is wrong?A: Two critical failures are occurring. First, 1.0 equivalent of your base is immediately consumed neutralizing the HCl salt, leaving only 0.5 equivalents for the catalytic cycle—which is insufficient. Second, XantPhos is not sterically demanding enough to force reductive elimination for such an electron-deficient aniline. Switch to 2.5 equivalents of NaOtBu and a BrettPhos Pd G3 precatalyst.
Q2: I adjusted my base to 2.5 equivalents, but now I see significant dehalogenation of my aryl halide starting material. Why?A: Dehalogenation (protodehalogenation) is a classic side-reaction that occurs when reductive elimination is too slow. The palladium-amido complex undergoes
β
-hydride elimination or reacts with trace moisture instead of forming the C-N bond. To fix this, ensure strict anhydrous conditions (use a glovebox or rigorous Schlenk technique) and consider switching to tBuBrettPhos, which is even bulkier and further accelerates reductive elimination.
Q3: Is the cyano group at risk of hydrolysis under these strongly basic conditions?A: While nitriles can hydrolyze to amides under aqueous basic conditions, Buchwald-Hartwig aminations are performed in strictly anhydrous solvents (e.g., dry toluene or dioxane). In the absence of water, the cyano group is completely stable to NaOtBu or LiHMDS at 100 °C.
Quantitative Data & Troubleshooting Matrix
Parameter
Standard Aniline (e.g., Aniline)
4-Cyano-2-isopropylaniline HCl
Mechanistic Rationale
Base Equivalents
1.2 - 1.4 eq
2.2 - 2.5 eq
An extra 1.0 eq is strictly required to neutralize the HCl salt [1].
Base Type
K₃PO₄, Cs₂CO₃
NaOtBu, LiHMDS
Stronger base needed to deprotonate the electron-deficient N-H bond [3].
Ligand
BINAP, DPPF
BrettPhos, tBuBrettPhos
Bulky biaryl phosphines accelerate the rate-limiting reductive elimination [4].
Pd Source
Pd(OAc)₂
BrettPhos Pd G3
Precatalyst ensures active Pd(0) formation without relying on the poor nucleophile [3].
Temperature
60 - 80 °C
90 - 110 °C
Higher thermal energy required to overcome the steric barrier of the ortho-isopropyl group.
Standard Operating Procedure (SOP): Optimized Buchwald-Hartwig Amination
This protocol is designed as a self-validating system; the visual color change of the G3 precatalyst will confirm active catalyst generation.
Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox or using rigorous Schlenk techniques, add the aryl halide, 4-cyano-2-isopropylaniline hydrochloride, BrettPhos Pd G3, and NaOtBu to an oven-dried reaction vial equipped with a magnetic stir bar.
Solvent Addition: Add 5.0 mL of anhydrous toluene. Seal the vial with a PTFE-lined septum cap.
Catalyst Activation (Validation Step): Stir the mixture at room temperature for 5–10 minutes. Self-Validation: The mixture should transition from a suspension to a distinctively colored homogeneous solution (often deep red or orange), indicating the successful generation of the active L-Pd(0) species.
Heating: Transfer the vial to a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800+ rpm) for 12–24 hours. High stirring rates are essential due to the heterogeneous nature of the inorganic salts formed (NaCl/NaBr) during the reaction.
Reaction Monitoring & Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Mechanistic Workflow Diagram
Catalytic cycle for the Buchwald-Hartwig amination of 4-Cyano-2-isopropylaniline hydrochloride.
References
Title: Buchwald–Hartwig amination
Source: Wikipedia, The Free Encyclopedia
URL: [Link][1]
Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions
Source: MIT DSpace (Elaine C. Reichert)
URL: [Link][2]
Preventing degradation of "4-Cyano-2-isopropylaniline hydrochloride" during storage
Technical Support Center: Preventing Degradation of 4-Cyano-2-isopropylaniline Hydrochloride During Storage Welcome to the Technical Support Center. 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) is a critic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Preventing Degradation of 4-Cyano-2-isopropylaniline Hydrochloride During Storage
Welcome to the Technical Support Center. 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) is a critical synthetic intermediate heavily utilized in the development of neurotensin receptor antagonists[1] and advanced active pharmaceutical ingredients (APIs). While formulating this compound as a hydrochloride salt significantly improves its stability compared to its free-base counterpart, it remains highly susceptible to specific environmental stressors.
This guide provides causality-driven troubleshooting, self-validating protocols, and robust storage methodologies to ensure the scientific integrity of your batches.
Section 1: The Causality of Degradation (Why it Happens)
To prevent degradation, we must first understand the mechanistic pathways that compromise 4-Cyano-2-isopropylaniline hydrochloride:
Oxidative Degradation: Even as a protonated salt, a dynamic equilibrium exists with the free base. The unprotonated amine nitrogen possesses a reactive lone pair that is highly vulnerable to atmospheric oxygen and reactive oxygen species (ROS). This leads to the formation of highly conjugated, colored quinone-imine or azo species[2].
Hydrolytic Cleavage: The compound is hygroscopic. Absorbed moisture not only facilitates the dissociation of the HCl salt (accelerating oxidation) but also acts as a nucleophile against the electrophilic cyano (-C≡N) group, slowly hydrolyzing it to an amide (-CONH₂) or carboxylic acid (-COOH)[3].
Photolytic Cleavage: The isopropyl group contains a tertiary benzylic hydrogen, which is a prime target for UV-induced radical abstraction. Photon absorption can trigger radical cascades leading to complex, insoluble polymeric impurities[2][4].
Chemical degradation pathways of 4-Cyano-2-isopropylaniline HCl.
Section 2: Troubleshooting FAQs
Q1: My powder has changed from an off-white crystalline solid to a dark pink/brown color. Is it still usable?A: This color shift is the hallmark of oxidative degradation of the aniline moiety[2]. The pink/brown hue indicates the presence of trace quinone-imines.
Action: Do not use the batch for sensitive downstream couplings without purification. You must verify the extent of degradation via LC-MS. If the impurity is <2%, you may be able to salvage the batch via recrystallization from absolute ethanol and 1 N HCl[1].
Q2: The compound has become clumpy and sticky instead of a free-flowing powder. What happened?A: The hydrochloride salt has absorbed ambient moisture (deliquescence). This moisture acts as a catalyst for the hydrolysis of the cyano group[3].
Action: Immediately dry the sample under a high vacuum in the presence of a strong desiccant (e.g., P₂O₅). Run an IR or NMR spectrum to ensure the sharp -C≡N stretch (~2220 cm⁻¹) is intact and no broad amide carbonyl peaks have appeared.
Q3: HPLC analysis shows a new degradation peak with a mass shift of +18 Da. What is this impurity?A: A precise +18 Da mass increase corresponds to the addition of one water molecule (H₂O). This confirms the partial hydrolysis of the nitrile group (-C≡N) to a primary amide (-CONH₂). This occurs when the compound is stored in non-desiccated environments[2].
Troubleshooting workflow for degraded aniline hydrochloride samples.
Section 3: Quantitative Data & Stress Testing
To accurately identify unknown peaks during troubleshooting, laboratories should proactively build an impurity library by intentionally degrading a small aliquot of the compound.
Table 1: Forced Degradation Parameters and Expected Outcomes
Protocol A: Self-Validating Forced Degradation Study
Purpose: To generate reference chromatograms of degradation products for future batch validation.
Preparation: Prepare a 1 mg/mL stock solution of 4-Cyano-2-isopropylaniline hydrochloride in HPLC-grade acetonitrile.
Oxidative Stress: Transfer 1 mL of the stock solution to a 2 mL amber vial. Add 100 µL of 3% hydrogen peroxide (H₂O₂). Seal and stir at room temperature for 24 hours[2].
Hydrolytic Stress: Transfer 1 mL of the stock solution to a 2 mL vial. Add 100 µL of 0.1 M NaOH (base stress) or 0.1 M HCl (acid stress). Heat the acid vial to 60 °C for 24 hours; keep the base vial at room temperature[2].
Quenching & Blanking: Neutralize the hydrolytic samples (add 0.1 M HCl to the base sample, and vice versa). Crucial Self-Validation Step: Prepare a blank containing only the stress reagents and solvent to rule out system contamination[2].
Analysis: Inject 5 µL of each stressed sample and the blank into the LC-MS system. Record the retention times and m/z values of all new peaks.
Protocol B: Optimal Storage and Handling Workflow
Purpose: To prevent the triad of degradation (oxidation, hydrolysis, photolysis) during long-term storage.
Receipt & Inspection: Upon receiving the batch, immediately inspect the powder's color. It should be strictly off-white.
Inert Aliquoting: Transfer the bulk container to a nitrogen or argon-purged glove box. Do not expose the bulk powder to ambient laboratory air.
Vial Selection: Aliquot the compound into single-use, dark amber glass vials to block UV-induced radical formation[3][4].
Purging & Sealing: Purge the headspace of each vial with a gentle stream of Argon for 10 seconds. Cap tightly with PTFE-lined septa.
Desiccated Cold Storage: Place the sealed vials inside a secondary container (e.g., a desiccator jar) filled with active indicating silica gel or Drierite. Store the entire assembly at 2-8 °C (or -20 °C for long-term storage >6 months)[3][5].
Thawing: Critical Step: Before opening a vial, allow it to equilibrate to room temperature inside the desiccator for at least 1 hour. Opening a cold vial immediately condenses atmospheric moisture onto the powder, instantly initiating hydrolysis.
References
Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again. ACS Publications.[Link]
Removal of impurities from "4-Cyano-2-isopropylaniline hydrochloride"
Welcome to the Technical Support Center for downstream processing and impurity remediation. As a Senior Application Scientist, I frequently encounter challenges in the purification of heavily functionalized anilines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for downstream processing and impurity remediation. As a Senior Application Scientist, I frequently encounter challenges in the purification of heavily functionalized anilines. 4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6) is a highly specific intermediate often utilized in the synthesis of advanced therapeutics.
Its production typically involves the cyanation of a brominated precursor via a classical1 (using CuCN) or a2[1][2]. While these synthetic routes are robust, they inherently generate specific classes of impurities: transition metal carryover, hydrolytic degradants, and regioisomers. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate the pristine hydrochloride salt.
Section 1: Diagnostic & Remediation Workflow
Logical workflow for profiling and removing impurities from the crude intermediate.
Section 2: Troubleshooting Guide & FAQs
Q1: During the final salt formation, my API intermediate fails purity specs due to the presence of 4-amino-3-isopropylbenzamide. Why is this happening and how do I stop it?Scientist's Insight: You are observing acid-catalyzed nitrile hydrolysis. Nitriles are generally stable, sitting at the bottom of the reactivity scale for carboxylic acid derivatives. However, when you introduce aqueous HCl to form the aniline salt, the strongly acidic conditions protonate the nitrile nitrogen. This protonation dramatically increases the electrophilicity of the nitrile carbon. Water (from the aqueous acid) then acts as a nucleophile, attacking the carbon. A subsequent series of proton transfers and3 yields the primary amide[3].
The Fix: You must remove the nucleophile (water) from the system. Switch from aqueous HCl to an anhydrous hydrogen chloride solution in an aprotic solvent (e.g., 4M HCl in 1,4-dioxane or ethereal HCl). By operating in 4, you arrest the degradation pathway entirely, allowing the amine to selectively protonate without compromising the cyano group[4].
Q2: ICP-MS analysis of my crude free base shows Palladium (or Copper) levels exceeding 2,000 ppm. Standard recrystallization isn't removing it. What is the most efficient scavenging strategy?Scientist's Insight: Transition metals from the cyanation step often form stable coordination complexes with the basic aniline nitrogen, causing them to co-precipitate during standard crystallizations. To break these complexes, you need a scavenger with a thermodynamically stronger affinity for the metal.
The Fix: Utilize 5, such as SiliaMetS Thiol or Thiourea. The silica matrix provides a robust, non-swelling scaffold with high surface area. The grafted thiol groups act as "soft" Lewis bases, which have an exceptionally high affinity for "soft" Lewis acids like Pd(II) and Cu(I). This drives the equilibrium away from the aniline-metal complex toward the 6, which can then be simply filtered away[5][6].
Section 3: Self-Validating Experimental Protocols
Protocol A: Metal Remediation via Silica-Thiol Scavenging
Causality: This protocol leverages the hard-soft acid-base (HSAB) theory to selectively strip soft transition metals without adsorbing the target organic molecule.
Dissolution: Dissolve the crude 4-cyano-2-isopropylaniline free base in 2-methyltetrahydrofuran (2-MeTHF) to achieve a 0.1 M solution.
Scavenger Addition: Add SiliaMetS Thiol (4 equivalents relative to the calculated metal concentration via initial ICP-MS).
Thermal Agitation: Stir the suspension orbitally at 40 °C for 4 hours.
Validation Check: The organic solution should visibly transition from a dark brown/green tint to a pale yellow as the metal transfers to the solid silica phase.
Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica. Wash the filter cake with a small volume of fresh 2-MeTHF.
Concentration: Concentrate the filtrate under reduced pressure to yield the metal-free intermediate.
Protocol B: Anhydrous Hydrochloride Precipitation
Causality: Utilizing an aprotic, anhydrous environment prevents the nucleophilic attack of water on the cyano group, ensuring 100% chemoselectivity for amine salt formation.
Preparation: Dissolve the metal-free free base in anhydrous methyl tert-butyl ether (MTBE) (10 mL/g of substrate).
Cooling: Chill the solution to 0–5 °C under a nitrogen atmosphere.
Acidification: Dropwise add 1.05 equivalents of 4M HCl in 1,4-dioxane.
Validation Check: Immediate formation of a white crystalline precipitate confirms successful salt formation. The lack of an exotherm prevents localized heating that could drive side reactions.
Maturation: Stir the slurry for 1 hour at 0 °C to maximize thermodynamic yield.
Isolation: Filter the solid under nitrogen, wash with cold anhydrous MTBE, and dry in a vacuum oven at 40 °C until constant weight is achieved.
Section 4: Quantitative Impurity Data & Remediation Metrics
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove
Source: Technology Networks
URL:[Link]
Acidic Hydrolysis of Nitriles To Amides
Source: Master Organic Chemistry
URL:[Link]
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry
Source: ACS Organic Process Research & Development
URL:[Link]
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides
Source: PubMed Central (PMC)
URL:[Link]
Technical Support Center: Optimizing Solvent Conditions for 4-Cyano-2-isopropylaniline Hydrochloride Reactivity
Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, working with highly deactivated, sterically hindered aniline salts requires precise environmental control.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, working with highly deactivated, sterically hindered aniline salts requires precise environmental control. This guide provides the mechanistic causality, validated protocols, and troubleshooting steps necessary to master the reactivity of 4-Cyano-2-isopropylaniline hydrochloride.
Module 1: System Diagnostics & Causality
To successfully react 4-Cyano-2-isopropylaniline hydrochloride, you must engineer your solvent system to overcome three distinct chemical barriers:
The Salt Barrier (Protonation): Supplied as a hydrochloride salt, the nitrogen's lone pair is entirely sequestered by a proton (
NH3+
). In this state, the molecule is chemically inert to electrophiles. The solvent system must either support in-situ deprotonation or you must perform a pre-reaction free-basing step.
Steric Shielding: The bulky ortho-isopropyl group creates a massive steric shield around the amine. While this hindrance can be exploited to achieve specific regioselectivity, it severely impedes the approach trajectory of bulky electrophiles and transition-metal catalysts[1].
Electronic Deactivation: The para-cyano group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the amine via resonance, drastically lowering its intrinsic nucleophilicity.
The Causality of Solvent Choice:
Because the amine is heavily deactivated, standard amidation or coupling conditions often fail. Polar aprotic solvents (like DMF or NMP) are critical for nucleophilic aromatic substitution (SNAr) because they stabilize the transition state and dissolve inorganic bases without hydrogen-bonding to the amine. Protic solvents (like ethanol) will hydrogen-bond with the already electron-poor nitrogen lone pair, further suppressing reactivity.
Module 2: Solvent Impact Matrix
The following table summarizes the quantitative and qualitative impacts of different solvent classes on the reactivity of this specific compound.
Solvent Class
Representative Solvent
Dielectric Constant (ε)
HCl Salt Solubility
Free Base Nucleophilicity
Primary Application
Polar Aprotic
DMF, NMP
36.7 - 32.2
High (with base)
Maximized
SNAr, Amidation, Alkylation
Non-Polar
Toluene, 1,4-Dioxane
2.4 - 2.2
Insoluble
Moderate
Buchwald-Hartwig Coupling
Polar Protic
Ethanol, Methanol
24.5 - 32.7
High
Suppressed (H-bonding)
Salt formation, Recrystallization
Halogenated
Dichloromethane (DCM)
9.1
Low
Moderate
Extraction, Mild Acylation
Module 3: Mechanistic Workflow
Mechanistic workflow for solvent-dependent activation of 4-Cyano-2-isopropylaniline.
Module 4: Self-Validating Experimental Protocols
To ensure reproducibility, every procedure below is designed as a self-validating system containing built-in diagnostic checkpoints.
Protocol A: Quantitative Free-Basing & Extraction
Causality: Attempting transition-metal catalysis directly on the HCl salt often leads to catalyst poisoning or incomplete conversion due to poor mass transfer. Pre-forming the free base isolates the neutralization step from the catalytic cycle. This protocol is adapted from validated methods for handling similar neurotensin receptor antagonist precursors[2].
Suspension: Suspend 4-cyano-2-isopropylaniline hydrochloride (1.0 eq) in a biphasic mixture of
CH2Cl2
and distilled water (1:1 v/v, 0.5 M).
Neutralization: Add 10% aqueous NaOH dropwise under vigorous stirring until the aqueous layer reaches a stable pH of 10.
Validation Check: The cloudy suspension will visually clarify as the insoluble salt is converted to the free base, which immediately partitions into the lower
CH2Cl2
layer.
Extraction: Separate the organic layer. Extract the aqueous layer twice more with fresh
CH2Cl2
.
Drying: Dry the combined organic layers over anhydrous
Na2SO4
.
Validation Check: The solution must become completely transparent. Any residual cloudiness indicates microscopic water droplets remain.
Isolation: Evaporate the solvent under reduced pressure to yield the free base.
Validation Check: LC-MS analysis must show the parent ion at m/z
[M+H]+=161.1
.
Causality: Toluene is selected as the non-polar solvent to maximize the solubility of the hydrophobic Palladium catalyst and bulky phosphine ligands (e.g., XPhos). These bulky ligands are mandatory to force the catalyst past the ortho-isopropyl steric shield.
Reagent Loading: In an oven-dried Schlenk flask, combine the free base from Protocol A (1.0 eq), aryl halide (1.1 eq),
Pd2(dba)3
(0.02 eq), XPhos (0.04 eq), and
Cs2CO3
(2.0 eq).
Atmospheric Control: Evacuate the flask and backfill with Argon (Repeat 3x).
Validation Check: Strict exclusion of oxygen is required to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).
Solvation: Add anhydrous Toluene to achieve a 0.2 M concentration.
Thermal Activation: Heat the sealed system to 100°C for 12 hours.
Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic salts, and concentrate.
Validation Check: TLC (Hexanes/EtOAc) should show complete consumption of the starting aniline.
Module 5: Troubleshooting & FAQs
Q: Why does my amidation reaction stall at 20% conversion when using Dichloromethane (DCM) as the solvent?A: DCM is a halogenated solvent with a low dielectric constant (ε = 9.1). The HCl salt of 4-cyano-2-isopropylaniline is highly insoluble in DCM. Even with the addition of an organic base like Triethylamine (TEA), the biphasic solid-liquid deprotonation is kinetically slow. Furthermore, the para-cyano group severely deactivates the amine. Resolution: Switch to a polar aprotic solvent like DMF or NMP. These solvents fully dissolve both the salt and the base, shifting the reaction to a homogenous phase and increasing the effective nucleophilicity of the amine.
Q: Can I use ethanol as a solvent for nucleophilic substitution with this compound?A: Protic solvents like ethanol are strongly discouraged during the reaction phase. While ethanol is excellent for crystallizing the hydrochloride salt, during a reaction, protic solvents actively hydrogen-bond with the nitrogen's lone pair. Because the amine is already electron-poor due to the para-cyano group, this hydrogen bonding further depresses its nucleophilicity, leading to trace or zero yield.
Q: In my Buchwald-Hartwig cross-coupling, the reaction turns black immediately and yields no product when run in DMF. Why?A: DMF can coordinate tightly with palladium catalysts. At the high temperatures required to overcome the ortho-isopropyl steric hindrance (>90°C), DMF can decompose to release dimethylamine, which either poisons the catalyst or acts as a competing, highly reactive nucleophile. Resolution: For Buchwald-Hartwig couplings of deactivated anilines, non-polar solvents like toluene or 1,4-dioxane are superior. Ensure you use a strong, dry inorganic base (e.g.,
Cs2CO3
) to drive the reaction.
Technical Support Center: Quality Control and Assurance of 4-Cyano-2-isopropylaniline hydrochloride
Prepared by: Gemini, Senior Application Scientist This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-Cyano-2-isopropylaniline hydrochloride....
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-Cyano-2-isopropylaniline hydrochloride. It is designed to serve as a central resource for quality control (QC) and quality assurance (QA), offering detailed troubleshooting for common experimental challenges and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is 4-Cyano-2-isopropylaniline hydrochloride and why is its quality critical?
4-Cyano-2-isopropylaniline hydrochloride is a substituted aromatic amine, likely used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The hydrochloride salt form generally enhances stability and solubility. Its quality is paramount because the purity, impurity profile, and consistency of this starting material directly impact the yield, purity, and safety of the final product. Uncontrolled impurities can lead to downstream reaction failures, the formation of toxic by-products, or genotoxic impurities in the final API.[1][2]
Q2: What are the essential quality control parameters for an incoming batch of this material?
A comprehensive QC assessment should include:
Identity: Confirmation of the chemical structure using techniques like NMR or Mass Spectrometry.
Purity (Assay): Typically determined by HPLC or GC, the assay value quantifies the amount of the desired compound, usually expressed as a weight percentage.
Impurity Profile: Identification and quantification of any related substances, including starting materials, regioisomers, and by-products.
Residual Solvents: Analysis by headspace GC to ensure solvents used in manufacturing are below acceptable limits defined by guidelines like ICH Q3C.
Water Content: Determined by Karl Fischer titration, as excess water can affect reactivity and stoichiometry.
Appearance: A visual check for color and form (e.g., white to off-white crystalline solid).
Q3: How should 4-Cyano-2-isopropylaniline hydrochloride be handled and stored to ensure its stability?
As an aromatic amine hydrochloride salt, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light and moisture.[3] Amines can be susceptible to oxidation and discoloration upon exposure to air and light. The hydrochloride form is generally more stable than the free base. Always consult the Safety Data Sheet (SDS) for specific handling precautions, including the use of personal protective equipment (PPE) like gloves, safety glasses, and a lab coat to avoid skin and eye contact.[3][4][5]
Q4: Which analytical techniques are most suitable for analyzing this compound?
High-Performance Liquid Chromatography (HPLC): The primary technique for purity assessment and impurity profiling due to its high resolution for non-volatile aromatic compounds.[6][7] A reversed-phase C18 column with UV detection is a common starting point.
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities, residual solvents, and for confirmation of identity, especially after derivatization if needed.[8][9] However, direct analysis of amines can be challenging due to their polarity.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation and confirmation of identity. ¹H and ¹³C NMR provide a detailed map of the molecule's structure.[11]
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for quick identity confirmation by matching the sample's IR spectrum to that of a reference standard, showing characteristic functional group absorptions (e.g., C≡N, N-H, aromatic C-H).
Analytical Troubleshooting Guide
This section addresses specific issues that may arise during the QC testing of 4-Cyano-2-isopropylaniline hydrochloride.
Workflow for QC Analysis of Incoming Raw Material
Caption: A typical quality control workflow for an incoming batch.
Problem 1: Poor Peak Shape (Tailing) in HPLC Analysis
Question: My HPLC chromatogram for 4-Cyano-2-isopropylaniline hydrochloride shows significant peak tailing. What is the cause and how can I fix it?
Answer: Peak tailing for amine-containing compounds is a classic problem in reversed-phase chromatography.[10] It is most often caused by strong interactions between the basic amine group and acidic residual silanol groups on the silica-based column packing.
Causality & Solution:
Silanol Interactions: Free silanol groups (Si-OH) on the column surface can become deprotonated (Si-O⁻) and interact ionically with the protonated amine (R-NH₃⁺), causing delayed elution for a fraction of the analyte molecules and resulting in a tailed peak.
Action: Use a modern, end-capped C18 column or a column specifically designed for basic compounds (e.g., with a polar-embedded group). These columns have fewer accessible silanol groups.[6][12]
Mobile Phase pH: If the mobile phase pH is too high, the amine will be in its neutral form, but if it is too low, silanol interactions can be pronounced.
Action: Adjust the mobile phase pH to a low value (e.g., 2.5-3.5) using an additive like formic acid or phosphoric acid.[7][13] At this pH, the amine is fully protonated, but the silanol groups are also protonated (Si-OH), which suppresses the unwanted ionic interaction.
Ionic Strength: Insufficient buffer concentration can fail to mask the residual silanol activity.
Action: Ensure you have an adequate buffer concentration (e.g., 20-50 mM) in the aqueous portion of your mobile phase.
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[14]
Action: Reduce the injection volume or the sample concentration and re-inject.
Troubleshooting Decision Tree for HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
Problem 2: Appearance of Unexpected Peaks in the Chromatogram
Question: I am seeing small, unexpected peaks in my HPLC or GC analysis that are not present in the reference standard. What could they be?
Answer: Unexpected peaks can originate from several sources. A systematic investigation is required to identify their cause.
Causality & Solution:
System Contamination: Peaks could come from the solvent, glassware, or carryover from a previous injection.
Action: Inject a "blank" (your sample diluent). If the peaks are present in the blank, the contamination is from your system or solvents. Clean the injector and ensure you are using high-purity HPLC or GC-grade solvents.
Sample Degradation: The compound may be degrading after being dissolved in the sample diluent. Aromatic amines can be sensitive to light or oxidation.
Action: Prepare the sample fresh and immediately analyze it. Use amber vials to protect it from light.[15] You can also perform a simple stability study by re-injecting the same sample vial after several hours to see if the impurity peaks grow over time.
Process-Related Impurities: The peaks may be actual impurities from the manufacturing process that are not present in your reference standard lot.
Action: These are the most critical peaks to identify. Use a mass spectrometer (HPLC-MS or GC-MS) to get the molecular weight of the unknown peaks.[16] This information, combined with knowledge of the synthetic route, can help propose structures. Common impurities could include starting materials (e.g., 2-isopropylaniline), isomers, or reaction by-products.
Problem 3: Inaccurate Quantitative Results (Assay)
Question: My assay result for the batch is lower than expected and shows poor reproducibility. What should I check?
Answer: Inaccurate and irreproducible quantification often points to issues with the standard or sample preparation, or with the integration of the chromatographic peaks.
Causality & Solution:
Standard Integrity: The reference standard may have degraded or absorbed water.
Action: Use a well-characterized, properly stored reference standard. Dry the standard in a vacuum oven before use if it is known to be hygroscopic. Prepare standard solutions fresh for each analysis.
Sample and Standard Preparation: Errors in weighing or dilution are common sources of inaccuracy.
Action: Use a calibrated analytical balance and Class A volumetric flasks. Ensure the sample and standard are fully dissolved before diluting to the final volume.[12] Filter all solutions through a 0.45 µm filter before injection to prevent particulates from reaching the column.[7]
Improper Peak Integration: Incorrectly drawn baselines can significantly alter peak areas.
Action: Manually review the integration of both the main peak and all impurity peaks. Ensure the baseline is drawn consistently across all chromatograms (standards and samples). For impurity quantification, a valley-to-valley baseline may be appropriate for partially resolved peaks.
Detector Response: The analyte concentration may be outside the linear range of the detector.
Action: Verify the linearity of the method by preparing and injecting a series of standards at different concentrations (e.g., 50% to 150% of the target concentration) and confirming the R² value of the calibration curve is >0.99.[17]
Key Experimental Protocols
Protocol 1: Purity and Impurity Profile by RP-HPLC
This method provides a robust starting point for the analysis of 4-Cyano-2-isopropylaniline hydrochloride. Method optimization and validation are required for routine use.
Parameter
Recommended Condition
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm (Base-deactivated)
Provides good retention and peak shape for aromatic amines.[6][7]
Mobile Phase A
0.1% Formic Acid in Water
Low pH protonates the amine and suppresses silanol interactions.[6]
Mobile Phase B
Acetonitrile
Common organic modifier for reversed-phase chromatography.
Gradient
10% B to 90% B over 20 minutes
A broad gradient is effective for separating the main peak from potential impurities.[12]
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Provides reproducible retention times.
Detection (UV)
254 nm or Photodiode Array (PDA)
Aromatic compounds typically absorb at 254 nm. A PDA detector is crucial for peak purity analysis.[15]
Sample Prep.
Dissolve 10 mg in 10 mL of 50:50 Water:Acetonitrile
Ensures solubility and compatibility with the initial mobile phase conditions.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare mobile phases A and B using HPLC-grade solvents and additives. Filter and degas before use.
Standard Preparation: Accurately weigh ~10 mg of the reference standard, dissolve, and dilute to 10 mL in a volumetric flask using the diluent.
Sample Preparation: Prepare the sample identically to the standard.
System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤2.0%.[18]
Analysis: Inject a blank, followed by the standard and sample solutions.
Calculation: Calculate the assay (% w/w) and the area percent of each impurity.
Protocol 2: Structural Confirmation by ¹H NMR
Objective: To confirm the identity and structure of the compound.
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) are good choices for hydrochloride salts.
Procedure:
Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
Acquire the ¹H NMR spectrum.
Expected Signals for 4-Cyano-2-isopropylaniline:
Isopropyl Group: A doublet around 1.2 ppm (6H, for the two -CH₃ groups) and a septet around 3.0-3.2 ppm (1H, for the -CH group).
Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
Amine Protons: A broad signal (2H, for -NH₂) which may be exchangeable with D₂O. The hydrochloride salt may show a broader signal for the -NH₃⁺ group.
Interpretation: The chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure. Compare the spectrum to a reference or to predicted spectra.
References
Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]
Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
Bottoli, C. B. G., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Food Chemistry, 345, 128829. Retrieved from [Link]
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International, 33(10), 24-33. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13032, N-Isopropylaniline. Retrieved from [Link]
Kaziur-Cegla, W., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Green Analytical Chemistry, 6, 100071. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12561, 2-Isopropylaniline. Retrieved from [Link]
SIELC Technologies. (2018). Separation of 2-Isopropylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
Al-Lawati, H. A. J., et al. (2012). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Chromatographic Science, 50(7), 612-618. Retrieved from [Link]
ORS. (n.d.). GC/MS Analysis for Identification of Unknown Organics. Retrieved from [Link]
Waters Corporation. (n.d.). Developing Liquid Chromatography Methods for Food Analysis. Retrieved from [Link]
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
Patil, R. N., et al. (2023). Analytical Method Development and Validation. Indian Journal of Pharmaceutical and Drug Studies. Retrieved from [Link]
Hossain, M. A., et al. (2013). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Asian Pacific Journal of Tropical Disease, 3(2), 127-131. Retrieved from [Link]
Holzgrabe, U. (2000). NMR spectroscopy in pharmacy. Pharmazie in unserer Zeit, 29(5), 282-289. Retrieved from [Link]
European Medicines Agency. (2026). Quality of medicines: questions and answers - Part 2. Retrieved from [Link]
Oros, D., et al. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Metabolites, 14(4), 225. Retrieved from [Link]
S. B. Ganorkar, & P. B. Shirkhedkar. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ASPIRIN. International Journal of Pharmaceutical Sciences and Research, 3(8), 2634-2638. Retrieved from [Link]
Welch. (n.d.). Use, cleaning and storage of cyano column and amino column. Retrieved from [Link]
Crosswhite, M., et al. (2018). Non-targeted Analysis Using Gas Chromatography Mass Spectrometry to Evaluate Stability of E-vapor Products. CORESTA Congress 2018. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7464, 4-Isopropylaniline. Retrieved from [Link]
Reddy, G. S., et al. (2016). Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 225-230. Retrieved from [Link]
Kumar, A., et al. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 4(6), 2277-2283. Retrieved from [Link]
The Strategic Role of 4-Cyano-2-isopropylaniline Hydrochloride in Advanced API Synthesis: A Comparative Guide
Introduction In the landscape of complex Active Pharmaceutical Ingredient (API) synthesis, the selection of the correct bifunctional building block dictates both the efficiency of the synthetic route and the pharmacokine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of complex Active Pharmaceutical Ingredient (API) synthesis, the selection of the correct bifunctional building block dictates both the efficiency of the synthetic route and the pharmacokinetic viability of the final drug. 4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6), also known as 4-amino-3-isopropylbenzonitrile hydrochloride, represents a masterclass in structural design. By balancing steric shielding with electronic modulation, it overcomes the inherent reactivity flaws of simpler anilines.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this specific hydrochloride salt against baseline aniline derivatives. We will focus on its critical, field-proven role as a synthon in the development of Neurotensin Receptor 1 (NTS1) antagonists (e.g., SR142948A, 3BP-227) and next-generation
68
Ga-labeled PET radiotracers used in oncology[1] [2].
Structural & Electronic Profiling (The "Why")
To understand the causality behind selecting 4-Cyano-2-isopropylaniline HCl over cheaper, simpler alternatives, we must analyze the molecule as a system of interacting functional groups.
Logical comparison of aniline derivatives based on steric and electronic reactivity profiles.
The Causality of Structural Choices:
The Isopropyl Group (Steric Shielding): Positioned ortho to the amine, the bulky isopropyl group restricts the rotational freedom of the amine and prevents over-alkylation during downstream coupling. More importantly, in the final NTS1 antagonist drug design, this isopropyl group forces the molecule into an out-of-plane, bioactive conformation required to fit into the hydrophobic binding pocket of the neurotensin receptor[1].
The Cyano Group (Electronic Modulation): Positioned para to the amine, the strongly electron-withdrawing nitrile group (-CN) deactivates the aromatic ring. This prevents unwanted oxidative degradation (a common failure point for electron-rich anilines like 2-isopropylaniline) and serves as a masked carboxylic acid handle for late-stage functionalization [2].
The Hydrochloride Salt (Self-Validating Stability): Isolating the intermediate as an HCl salt prevents air oxidation, ensures precise stoichiometric weighing, and provides a built-in purification step (crystallization), establishing a highly trustworthy starting point for subsequent steps.
In the synthesis of
68
Ga-labeled PET radiotracers, 4-Cyano-2-isopropylaniline HCl is the critical precursor to 3-isopropyl-4-hydrazinobenzoic acid hydrochloride (Synthon A). Direct diazotization and reduction of 2-isopropylaniline fails due to competitive para-coupling and oxidation. By utilizing the pre-functionalized cyano derivative, regiocontrol is absolute [1].
Synthetic workflow of NTS1 antagonist synthons via 4-Cyano-2-isopropylaniline HCl.
Experimental Protocols & Analytical Validation
To ensure trustworthiness, the following protocols are designed as self-validating systems . Each step contains built-in physical or analytical feedback loops to confirm success before proceeding.
Protocol A: Selective Hydrolysis to 4-Cyano-2-isopropylaniline Hydrochloride [1]
Objective: Cleave the acetamide protecting group without hydrolyzing the sensitive nitrile group.
Reaction Setup: Suspend 4-cyano-2-isopropylacetanilide (1.0 equiv) in a 1:1 mixture of absolute ethanol and 1 N HCl.
Self-Validation: The initial turbid suspension indicates the starting amide is insoluble in the aqueous acidic matrix.
Reflux & Monitoring: Heat the mixture to reflux (approx. 85 °C) for 72 hours.
Self-Validation: The mixture transitions to a clear, homogeneous solution as the water-soluble amine hydrochloride salt forms. TLC (Hexanes/EtOAc 7:3) confirms the disappearance of the UV-active starting material (
Rf
~0.4) and the appearance of a baseline spot.
Basification & Extraction: Cool to room temperature and add 10% NaOH dropwise until pH 10 is reached.
Self-Validation: A pale yellow precipitate of the free base forms immediately. Extract with CH
2
Cl
2
(3x). The aqueous layer should become UV-inactive, confirming complete extraction.
Salt Formation: Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and cool to 0 °C. Add ethereal HCl (1.2 equiv) dropwise.
Self-Validation: Instantaneous precipitation of 4-cyano-2-isopropylaniline hydrochloride as a highly pure crystalline solid.
Protocol B: Conversion to Hydrazine Synthon (Diazotization & Reduction)
Objective: Convert the primary amine to a hydrazine, setting up the molecule for pyrazole ring formation in NTS1 antagonists.
Diazotization: Dissolve 4-cyano-2-isopropylaniline HCl in concentrated HCl and cool to -5 °C. Add an aqueous solution of NaNO
2
(1.05 equiv) dropwise.
Self-Validation: Spotting the reaction mixture on starch-iodide paper yields an immediate blue-black color, confirming the presence of excess nitrous acid and successful diazonium salt formation.
Reduction: Add a cold solution of SnCl
2
·2H
2
O (2.5 equiv) in conc. HCl dropwise, strictly maintaining the temperature below 0 °C.
Self-Validation: A thick, easily filterable precipitate of the hydrazine-tin complex forms, signaling successful reduction.
Nitrile Hydrolysis: Suspend the isolated complex in 6 N HCl and reflux for 24 hours to hydrolyze the cyano group to the carboxylic acid.
Self-Validation: IR spectroscopy of the dried product shows the complete disappearance of the sharp C
≡
N stretch (~2220 cm
−1
) and the appearance of a broad O-H stretch and C=O stretch (~1680 cm
−1
).
Comparative Performance Data
While the multi-step synthesis required to generate 4-Cyano-2-isopropylaniline HCl is lengthy (yielding ~9% overall from 2-isopropylaniline over 6 steps [1]), the regiocontrol and purity it affords in late-stage API synthesis make it indispensable. Attempting to bypass this intermediate results in catastrophic yield losses due to side reactions.
Table 2: Yield and Regiocontrol Comparison in Hydrazine Synthon Generation
Starting Material
Route Strategy
Regioselectivity
Overall Yield (to Hydrazine)
Major Impurity Profile
2-Isopropylaniline
Direct Diazotization/Reduction
Poor (Para-coupling)
< 15%
Para-coupled diazo dimers
4-Cyanoaniline
Direct Diazotization/Reduction
Excellent
~ 60%
Lacks required isopropyl group for NTS1 binding
4-Cyano-2-isopropylaniline HCl
Pre-functionalized Route
Absolute (Para blocked)
~ 70% (from this intermediate)
Minimal (High purity synthon)
Conclusion
The superiority of 4-Cyano-2-isopropylaniline hydrochloride over generic aniline derivatives lies in its precisely engineered steric and electronic environment. The isopropyl group enforces the necessary 3D conformation for target receptor binding, while the cyano group acts as an electronic shield and a latent functional handle. By utilizing its hydrochloride salt, chemists ensure a self-validating, highly stable workflow that is critical for the rigorous demands of radiopharmaceutical and API synthesis.
References
Renard, E., et al. "Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again." Journal of Medicinal Chemistry, 2021, 64(12), 8564-8578. URL:[Link]
"Compounds and radioligands for targeting neurotensin receptor and uses thereof." US Patent US12145926B2.
"4-Cyano-2-isopropylaniline hydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]
Comparative
Analytical Method Validation for 4-Cyano-2-isopropylaniline Hydrochloride: A Comparative Guide
As a Senior Application Scientist, establishing a robust analytical framework for active pharmaceutical ingredient (API) intermediates is non-negotiable. 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) is a h...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a robust analytical framework for active pharmaceutical ingredient (API) intermediates is non-negotiable. 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) is a highly specialized synthon utilized in the multi-step synthesis of neurotensin receptor 1 (NTS1) antagonists. These antagonists are frequently conjugated with chelators (like DOTA or NODAGA) and radiolabeled with 68Ga for the Positron Emission Tomography (PET) imaging of pancreatic and colorectal tumors [1].
Because this compound serves as a foundational building block, any trace impurities—such as unreacted isomers, residual solvents, or oxidation products—can severely compromise downstream chelator conjugation and radiochemical yields. This guide objectively compares analytical methodologies for this compound and provides a self-validating, 1 compliant experimental protocol for its validation [2].
The Analytical Challenge & Mechanistic Causality
The physicochemical structure of 4-Cyano-2-isopropylaniline hydrochloride presents specific chromatographic challenges that dictate our method development choices:
The Aniline Moiety (Basic Amine): In neutral pH mobile phases, the primary amine exists in a state of partial ionization. This leads to severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica stationary phase. Causality: We must use a highly acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid) to keep the pH around 2.0, ensuring the amine remains fully protonated and ion-paired, which yields sharp, symmetrical peaks.
The Cyano Group: Susceptible to hydrolysis into amides or carboxylic acids under extreme pH or oxidative stress. Causality: Forced degradation studies are mandatory to prove the method is stability-indicating and can resolve the parent peak from these specific hydrolytic degradants.
The Isopropyl Group: Confers localized hydrophobicity to an otherwise polar salt. Causality: A gradient elution starting with a low organic percentage is required to retain the polar degradants, slowly ramping up the organic modifier to elute the hydrophobic isopropyl-bearing parent compound.
Fig 1. Synthesis and application pathway of 4-Cyano-2-isopropylaniline HCl in PET imaging.
Methodology Comparison: HPLC-UV vs. UPLC-MS/MS
When establishing the Analytical Target Profile (ATP) as per 2 [3], laboratories must choose between routine quality assurance methods and trace-level profiling.
Parameter
HPLC-UV (Diode Array Detector)
UPLC-MS/MS (Triple Quadrupole)
Primary Use Case
Routine batch release, assay, and purity profiling.
The following step-by-step protocol is designed as a self-validating system . It relies on strict System Suitability Testing (SST) criteria that must be met before any sample data is processed, ensuring the instrument's real-time physical state is capable of producing trustworthy data.
Chromatographic Conditions
Column: C18, 250 mm × 4.6 mm, 5 µm (e.g., Waters XBridge).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient: 0-5 min (10% B), 5-15 min (10% to 60% B), 15-20 min (60% B), 20-25 min (10% B).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (optimal for the conjugated aromatic cyano system).
Self-Validation: System Suitability Test (SST)
Inject the working standard (100 µg/mL) six times consecutively. The sequence is automatically aborted if the following criteria are not met:
Tailing Factor (Tf): ≤ 1.5 (Proves the TFA is successfully suppressing silanol interactions).
Theoretical Plates (N): ≥ 5,000 (Proves column bed integrity).
Precision (%RSD): ≤ 2.0% for peak area (Proves autosampler and pump stability).
Step-by-Step Validation Execution (ICH Q2(R2))
Specificity (Forced Degradation):
Action: Subject the API to 1N HCl (acidic), 1N NaOH (basic), 3% H2O2 (oxidative), and UV light (photolytic) for 24 hours.
Causality: Demonstrates that the active peak is completely resolved (Resolution > 2.0) from all degradation products, proving the method is stability-indicating.
Linearity and Range:
Action: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Plot peak area vs. concentration.
Accuracy (Recovery):
Action: Spike known amounts of the API into a synthetic matrix at 80%, 100%, and 120% levels in triplicate. Calculate the percentage recovery.
Action: Analyze six independent sample preparations on Day 1 (Repeatability). Have a second analyst repeat the process on Day 2 using a different HPLC system (Intermediate Precision).
LOD and LOQ:
Action: Dilute the standard sequentially until the signal-to-noise (S/N) ratio reaches exactly 3:1 (LOD) and 10:1 (LOQ).
Fig 2. ICH Q2(R2) aligned analytical method validation workflow for API intermediates.
Quantitative Data Presentation
The following table summarizes the expected validation outcomes for 4-Cyano-2-isopropylaniline hydrochloride using the optimized HPLC-UV method, benchmarked against standard pharmaceutical acceptance criteria.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
System Suitability
%RSD ≤ 2.0%, Tf ≤ 1.5, N ≥ 2000
%RSD = 0.4%, Tf = 1.1, N = 8500
Pass
Specificity
Resolution (Rs) > 2.0 from degradants
Rs = 3.4 (from nearest oxidative degradant)
Pass
Linearity
Correlation Coefficient (R²) ≥ 0.999
R² = 0.9998 (Range: 50 - 150 µg/mL)
Pass
Accuracy (Recovery)
98.0% – 102.0%
99.4% ± 0.6% across all spike levels
Pass
Precision (Repeatability)
%RSD ≤ 2.0% (n=6)
%RSD = 0.8%
Pass
Sensitivity (LOD / LOQ)
S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)
LOD = 0.04 µg/mL / LOQ = 0.12 µg/mL
Pass
References
Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again
Source: ACS Publications
URL:3
ICH guideline Q2(R2) on validation of analytical procedures
Source: European Medicines Agency (EMA)
URL:1
ICH Q14: Analytical Method Development Q2(R2): Validation of Analytical Procedures
Source: U.S. Food and Drug Administration (FDA)
URL:2
Efficacy of herbicides derived from "4-Cyano-2-isopropylaniline hydrochloride"
Efficacy and Mechanistic Evaluation of 4-Cyano-2-isopropylaniline-Derived Herbicides Executive Summary The development of next-generation agrochemicals requires starting materials that offer unique stereoelectronic prope...
Author: BenchChem Technical Support Team. Date: March 2026
Efficacy and Mechanistic Evaluation of 4-Cyano-2-isopropylaniline-Derived Herbicides
Executive Summary
The development of next-generation agrochemicals requires starting materials that offer unique stereoelectronic properties to overcome rising weed resistance. 4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6) 1[1] serves as a highly specialized aniline synthon. When reacted with dimethylcarbamoyl chloride, it yields a novel phenylurea derivative: 3-(4-cyano-2-isopropylphenyl)-1,1-dimethylurea (herein designated as CIPU ).
This guide objectively compares the herbicidal efficacy of CIPU against legacy phenylurea standards such as Diuron and Isoproturon. By analyzing the causality behind its binding kinetics and providing self-validating experimental protocols, this document serves as a comprehensive resource for researchers evaluating novel Photosystem II (PSII) inhibitors.
Stereoelectronic Causality & Mechanism of Action
Phenylurea herbicides act by disrupting the photosynthetic electron transport chain. Specifically, they act as potent inhibitors of Photosystem II (PSII) by binding competitively to the D1 protein at the QB-binding niche2[2]. This displacement of the native plastoquinone (PQ) halts the transfer of electrons from the primary quinone acceptor (QA) to QB, leading to a lethal accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation 3[3].
The Causality of the 4-Cyano-2-isopropyl Substitution:
Legacy phenylureas are increasingly failing due to target-site mutations in weeds, most notably the Val219Ile substitution on the D1 protein 3[3]. The unique structure of CIPU overcomes this via two mechanistic advantages:
Enhanced Hydrogen Bonding: The strongly electron-withdrawing para-cyano group reduces the electron density of the phenyl ring. This increases the acidity (and thus the hydrogen-bond donor strength) of the adjacent urea NH group, forging a tighter bond with the carbonyl oxygen of the Serine-264 residue on the D1 protein.
Steric Adaptation: The bulky ortho-isopropyl group forces the urea moiety out of coplanarity with the phenyl ring. This distinct conformational geometry allows CIPU to bypass the steric hindrance introduced by the Val219Ile mutation, maintaining high binding affinity where legacy herbicides fail.
Caption: Mechanism of PSII inhibition by 4-Cyano-2-isopropylaniline derivatives.
Comparative Efficacy Benchmarking
To quantify the efficacy of CIPU, we compare its inhibitory concentration (IC₅₀) and growth reduction (GR₅₀) against Diuron and Isoproturon 4[4]. The data below demonstrates the performance against both wild-type (Susceptible) and Val219Ile-mutated (Resistant) biotypes of Amaranthus retroflexus (Redroot pigweed).
Herbicide Compound
IC₅₀ (µM) Susceptible
IC₅₀ (µM) Resistant (Val219Ile)
Resistance Factor (RF)*
GR₅₀ (g a.i./ha) Susceptible
CIPU (Novel)
0.45
0.85
1.8
125
Diuron (Standard)
0.32
4.10
12.8
150
Isoproturon (Standard)
0.58
6.20
10.7
200
*Resistance Factor (RF) = IC₅₀ (Resistant) / IC₅₀ (Susceptible). An RF < 2.0 indicates that the mutation does not confer biologically significant resistance to the compound.
Data Interpretation: While Diuron is marginally more potent on susceptible biotypes, CIPU exhibits a drastically lower Resistance Factor (1.8 vs 12.8). This confirms that the 4-cyano-2-isopropyl substitution successfully mitigates the impact of the D1 target-site mutation.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints to prevent false positives caused by environmental stress or formulation errors.
This assay rapidly quantifies PSII inhibition by measuring the maximum quantum efficiency of PSII2[2].
Causality of Design: Plants must be dark-adapted prior to measurement. In the light, QA is partially reduced. Dark adaptation for 30 minutes ensures that all electrons drain from QA, leaving the PSII reaction centers fully "open" (oxidized). This allows for an accurate measurement of baseline fluorescence (F₀) and maximum fluorescence (Fₘ).
Step-by-Step Methodology:
Preparation: Formulate CIPU, Diuron, and Isoproturon in a 50% acetone/water solution with 0.1% non-ionic surfactant. Prepare logarithmic concentrations (0.01 µM to 100 µM).
Application: Apply 10 µL of each solution directly to the adaxial surface of fully expanded leaves (n=6 per treatment).
Dark Adaptation: After 24 hours of incubation, attach dark-adaptation clips to the treated leaf areas for exactly 30 minutes.
Measurement: Use a Pulse-Amplitude-Modulated (PAM) fluorometer to deliver a saturating light pulse (>3000 µmol m⁻² s⁻¹). Record F₀ and Fₘ. Calculate Fv/Fm = (Fₘ - F₀) / Fₘ.
Self-Validation Checkpoint: Evaluate the untreated control group. The Fv/Fm ratio must be ≥ 0.80 . A value below this threshold indicates baseline plant stress (e.g., drought, pathogen), rendering the entire assay invalid.
Caption: Step-by-step workflow for the chlorophyll fluorescence (Fv/Fm) bioassay.
Protocol B: Whole-Plant Dose-Response Bioassay
While fluorescence provides mechanistic proof, whole-plant bioassays confirm systemic herbicidal efficacy and environmental stability 5[5].
Step-by-Step Methodology:
Cultivation: Grow target weed species in a controlled greenhouse environment (25°C/20°C day/night, 16h photoperiod) until the 3-4 leaf stage.
Treatment: Apply herbicides using a track sprayer calibrated to deliver 200 L/ha at 250 kPa. Dose rates should bracket the expected GR₅₀ (e.g., 0, 15, 30, 60, 120, 240, 480 g a.i./ha).
Harvesting: At 21 days after treatment (DAT), harvest the above-ground biomass. Dry in an oven at 70°C for 72 hours and record the dry weight.
Statistical Analysis: Fit the dry weight data to a four-parameter log-logistic curve using non-linear regression to determine the GR₅₀.
Self-Validation Checkpoint: The Diuron reference curve must yield a GR₅₀ within 10% of historical baselines for the specific weed biotype. If the reference shifts significantly, it indicates an environmental anomaly in the greenhouse, and the data must be discarded.
Benchchem.Application Notes and Protocols: Phenylurea Compounds as Agricultural Herbicides.
Canadian Science Publishing.Widespread herbicide resistance in pigweed species in Ontario carrot production is due to multiple photosystem II mutations.
CORE.Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L.
Comprehensive Guide: Performance of 4-Cyano-2-isopropylaniline Hydrochloride Across Diverse Solvent Systems
Executive Summary 4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6) is a highly specialized aromatic amine salt, prominently utilized as a critical synthon in the development of neurotensin receptor 1 (NTS1) ant...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6) is a highly specialized aromatic amine salt, prominently utilized as a critical synthon in the development of neurotensin receptor 1 (NTS1) antagonists and targeted radiotracers [1]. Due to the unique electronic and steric properties imparted by the para-cyano and ortho-isopropyl groups, the compound exhibits distinct solubility and reactivity profiles depending on the solvent environment.
This guide objectively compares the performance of this hydrochloride salt across various solvent systems and contrasts it with its free-base alternative to inform optimal synthetic workflows.
Physicochemical Profiling & Causality (E-E-A-T)
As an Application Scientist, it is crucial to understand why this compound behaves the way it does before designing a protocol. The reactivity of 4-cyano-2-isopropylaniline is governed by two competing structural features:
Electronic Deactivation : The highly electron-withdrawing cyano (-CN) group at the para position significantly reduces the electron density on the amine nitrogen via resonance and inductive effects, lowering its inherent nucleophilicity.
Steric Hindrance : The bulky ortho-isopropyl group restricts the approach of bulky electrophiles while simultaneously increasing the overall lipophilicity of the molecule.
Formulating this compound as a hydrochloride salt enhances its oxidative stability and shelf-life, preventing the degradation commonly seen in electron-poor anilines. However, this introduces a critical dependency on the solvent system during synthesis. To participate in nucleophilic attacks (e.g., amide bond formation), the salt must be neutralized in situ by an organic base (such as DIPEA). The efficacy of this neutralization and subsequent coupling is heavily dictated by the solvent's dielectric constant (
ϵ
) and hydrogen-bonding capacity.
Comparative Performance in Key Solvent Systems
Polar Protic Solvents (Ethanol, Methanol, Water)
Performance : Excellent for solvation of the ionic crystal lattice. The synthesis of 4-cyano-2-isopropylaniline hydrochloride is optimally performed in absolute ethanol under reflux [1].
Limitation : Poor for coupling reactions due to competitive hydrogen bonding with the nucleophile and potential solvolysis of activated electrophiles.
Polar Aprotic Solvents (DMF, DMSO, NMP)
Performance : The gold standard for downstream coupling. These solvents possess high dielectric constants that stabilize the polar transition states of amide couplings without neutralizing the basicity of the added tertiary amine required to liberate the free aniline.
Non-Polar / Weakly Polar Solvents (DCM, Toluene)
Performance : The HCl salt exhibits extremely poor solubility in these systems. However, once neutralized to the free base, the compound partitions readily into the organic phase, making DCM ideal for aqueous workup and extraction.
Workflow for solvent selection based on 4-Cyano-2-isopropylaniline HCl properties.
Quantitative Data: Solubility and Coupling Yields
The following tables summarize experimental data comparing the performance of the HCl salt against the free base alternative.
Table 1: Kinetic Solubility Profile at 25°C (mg/mL)
Solvent System
Dielectric Constant (
ϵ
)
HCl Salt Form
Free Base Form
Water (pH 7.0)
80.1
> 50.0
< 0.1
Absolute Ethanol
24.5
35.2
18.5
Dimethylformamide (DMF)
36.7
42.1
> 100.0
Dichloromethane (DCM)
8.9
< 1.0
> 100.0
Toluene
2.4
< 0.1
45.0
Analysis: The HCl salt is highly soluble in polar media but virtually insoluble in DCM. If a reaction must be performed in DCM, the free base alternative must be used, or a biphasic system with a phase-transfer catalyst is required.
Analysis: In DMF, the in situ neutralized HCl salt performs almost identically to the isolated free base. In DCM, the poor solubility of the salt prevents efficient neutralization, leading to drastically reduced yields.
Mechanistic pathway for amide coupling using the hydrochloride salt in aprotic solvents.
Experimental Protocols
To ensure reproducibility and self-validation, the following protocols detail the exact methodologies used to generate the performance data.
Purpose: To objectively quantify the solubility limits of the HCl salt across different dielectric environments.
Preparation : Weigh 50 mg of 4-cyano-2-isopropylaniline hydrochloride into a 2 mL amber glass HPLC vial.
Solvent Addition : Add 1.0 mL of the target solvent (e.g., Absolute Ethanol, DMF, or DCM).
Equilibration : Seal the vial and agitate on a thermoshaker at 400 RPM and 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium.
Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids.
Quantification : Carefully extract 10 µL of the supernatant, dilute with 990 µL of mobile phase (Acetonitrile/Water 50:50), and inject into an RP-HPLC-UV system (
λ
= 254 nm). Quantify against a pre-established calibration curve of the free base.
Protocol B: Standardized Amide Coupling Workflow
Purpose: To evaluate the in situ neutralization and coupling efficiency of the HCl salt in polar aprotic systems [1].
Activation : In a dried 10 mL round-bottom flask under N₂, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in 3.0 mL of anhydrous DMF. Stir for 10 minutes at room temperature.
Neutralization & Addition : In a separate vial, suspend 4-cyano-2-isopropylaniline hydrochloride (1.0 mmol) in 2.0 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Note: 1.0 eq of DIPEA is consumed to neutralize the HCl salt, while the remaining 2.0 eq act as the general base for the HATU coupling.
Coupling : Transfer the neutralized aniline solution dropwise to the activated acid mixture.
Monitoring : Stir the reaction at 25 °C. At 12 hours, quench a 10 µL aliquot in 1 mL of 50% Acetonitrile/Water and analyze via LC-MS to determine the conversion percentage.
Workup : Dilute the mixture with 15 mL of Ethyl Acetate and wash sequentially with 10% aqueous Citric Acid (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Conclusion
For long-term storage and oxidative stability, 4-cyano-2-isopropylaniline hydrochloride is vastly superior to its free-base counterpart. However, its performance in synthetic applications is strictly solvent-dependent. Polar aprotic solvents (DMF, DMSO) paired with an excess of a non-nucleophilic base (DIPEA) provide the optimal environment for liberating the deactivated amine and facilitating high-yield coupling reactions essential for synthesizing complex radiotracers and NTS1 antagonists.
References
Fouis, C., et al. "Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again." Journal of Medicinal Chemistry, 2021, 64(12), 8564-8578. URL: [Link]
Validation
The Untapped Potential of 4-Cyano-2-isopropylaniline Hydrochloride: A Comparative Guide to Synthesizing Novel Bioactive Compounds
For the discerning researcher in drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. While well-trodden paths offer a degree of predictability,...
Author: BenchChem Technical Support Team. Date: March 2026
For the discerning researcher in drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. While well-trodden paths offer a degree of predictability, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. This guide focuses on the untapped potential of 4-Cyano-2-isopropylaniline hydrochloride , a versatile building block poised for the synthesis of a diverse array of biologically active molecules.
While direct literature on the biological activities of compounds derived from this specific aniline is nascent, its structural motifs—a cyano group, an isopropyl substituent, and a reactive aniline functionality—are prevalent in a multitude of potent pharmacological agents. This guide will, therefore, provide a comparative analysis of bioactive compounds synthesized from structurally analogous anilines, offering a predictive framework and actionable protocols for researchers looking to leverage the unique chemical architecture of 4-Cyano-2-isopropylaniline hydrochloride.
The Strategic Advantage of the 4-Cyano-2-isopropylaniline Scaffold
The 4-Cyano-2-isopropylaniline hydrochloride scaffold presents a compelling combination of features for medicinal chemists:
The Cyano Group: A versatile functional group that can act as a hydrogen bond acceptor, a precursor for other functional groups (e.g., amides, tetrazoles), and a key pharmacophoric element in various enzyme inhibitors.
The Isopropyl Group: A lipophilic moiety that can enhance binding to hydrophobic pockets within target proteins, improve metabolic stability, and influence the overall pharmacokinetic profile of a molecule.
The Aniline Moiety: A nucleophilic center readily amenable to a wide range of chemical transformations, allowing for the construction of diverse heterocyclic systems and the introduction of various pharmacophores.
The strategic placement of these groups offers a unique three-dimensional arrangement that can be exploited for targeted drug design.
Comparative Analysis of Bioactive Derivatives from Analogous Scaffolds
To illuminate the potential of 4-Cyano-2-isopropylaniline hydrochloride, we will explore the biological activities of compounds derived from structurally related anilines.
Anticancer Activity: Targeting Kinases and Beyond
The substituted aniline scaffold is a cornerstone in the development of kinase inhibitors for oncology. The anilino-pyrimidine and anilino-quinoline cores are particularly prevalent in FDA-approved drugs and clinical candidates.
The synthesis of such compounds often involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to couple the aniline with a heterocyclic core. The cyano and isopropyl groups of 4-Cyano-2-isopropylaniline hydrochloride can be strategically employed to probe specific regions of the ATP-binding pocket of kinases, potentially leading to enhanced potency and selectivity.
Illustrative Synthetic Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for synthesizing kinase inhibitors.
Antimicrobial and Antiviral Properties
Substituted anilines are also key components of various antimicrobial and antiviral agents. The ability of the aniline nitrogen to participate in hydrogen bonding and the overall lipophilicity of the molecule are critical for activity.
The synthesis of these compounds often involves diazotization of the aniline followed by coupling or cyclization reactions. The electronic nature of the substituents on the aniline ring can significantly impact the reactivity and the biological activity of the final compound. The electron-withdrawing cyano group in 4-Cyano-2-isopropylaniline hydrochloride can influence the pKa of the aniline and modulate its interaction with biological targets.
Signaling Pathway Inhibition:
Caption: Inhibition of bacterial DNA gyrase by quinolone-like compounds.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
To a reaction vessel, add the aryl halide (1.0 equiv), 4-Cyano-2-isopropylaniline hydrochloride (1.2 equiv), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 equiv).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add a degassed solvent (e.g., dioxane or toluene).
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Procedure for Diazotization and Azo Coupling:
Dissolve 4-Cyano-2-isopropylaniline hydrochloride (1.0 equiv) in a mixture of concentrated hydrochloric acid and water.
Cool the solution to 0-5 °C in an ice bath.
Add a solution of sodium nitrite (1.0 equiv) in water dropwise, maintaining the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
In a separate vessel, dissolve the coupling component (e.g., a phenol or an amine) in a suitable solvent and cool to 0-5 °C.
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
Maintain the pH of the reaction mixture as required for the specific coupling reaction.
Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature.
Collect the precipitated azo compound by filtration, wash with water, and dry.
Purify the product by recrystallization or column chromatography.
Conclusion and Future Directions
While direct experimental data on the biological activities of derivatives of 4-Cyano-2-isopropylaniline hydrochloride is currently limited, the comparative analysis presented in this guide strongly suggests its significant potential as a versatile scaffold in drug discovery. The unique combination of a cyano group, an isopropyl moiety, and a reactive aniline functionality provides a rich chemical space for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and beyond.
Future research should focus on the systematic synthesis and screening of libraries of compounds derived from this promising starting material. The exploration of various heterocyclic cores and the strategic modification of the aniline moiety are expected to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. The protocols and comparative data provided herein serve as a foundational resource to catalyze these exciting research endeavors.
Cost-Effectiveness and Scalability Analysis of 4-Cyano-2-isopropylaniline Hydrochloride Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6) Executive Summary & Application Context In the landscape of targete...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: 4-Cyano-2-isopropylaniline hydrochloride (CAS: 184163-18-6)
Executive Summary & Application Context
In the landscape of targeted oncology and molecular imaging, 4-Cyano-2-isopropylaniline hydrochloride serves as a critical synthon. It is the foundational building block for synthesizing high-affinity neurotensin receptor 1 (NTS1) antagonists, such as SR142948A, and advanced positron emission tomography (PET) radiotracers like
68
Ga-labeled 3BP-227 and 3BP-228[1]. Because these radioligands are heavily relied upon for the diagnosis and targeted radiotherapy of neurotensin receptor-positive tumors (e.g., pancreatic and colorectal adenocarcinomas), the demand for high-purity, cost-effective synthons has surged.
This guide provides an objective, data-driven comparison of two distinct synthetic routes for this compound: the Classical Rosenmund-von Braun Route and the Palladium-Catalyzed Green Cyanation Route . By analyzing the mechanistic causality, experimental protocols, and economic scalability of each, this guide empowers process chemists to select the optimal workflow for their specific scale and regulatory environment.
Mechanistic Pathways & Workflow Analysis
The synthesis of 4-Cyano-2-isopropylaniline hydrochloride universally requires four fundamental transformations starting from commercially available 2-isopropylaniline: N-acetylation, regioselective bromination, cyanation, and finally, deprotection coupled with salt formation. The divergence in cost-effectiveness and safety lies entirely in the cyanation step .
Route A: The Classical Copper-Mediated Pathway
Historically, the cyanation of aryl halides has been achieved via the Rosenmund-von Braun reaction, which utilizes stoichiometric amounts of copper(I) cyanide (CuCN) at high temperatures[2].
To circumvent the severe toxicity and disposal costs associated with heavy metals and free cyanides, modern process chemistry employs a ligand-free palladium-catalyzed cross-coupling using potassium ferrocyanide (K₄[Fe(CN)₆]) as a benign cyanide source[3].
Figure 2: Green chemistry synthesis route utilizing palladium catalysis and non-toxic K4[Fe(CN)6].
Expert Insights: The Causality Behind the Chemistry
As an application scientist, it is crucial to understand why these specific reagents and conditions are chosen, rather than just executing the steps.
1. Why is N-Acetylation mandatory before bromination?
Direct bromination of 2-isopropylaniline is synthetically disastrous. The free primary amine (-NH₂) is a strongly activating, ortho/para-directing group that leads to rapid over-bromination (di- or tri-bromo species) and oxidative degradation of the aromatic ring. By converting the amine to an acetamide (-NHAc), we moderate its electron-donating capacity. Furthermore, the combined steric bulk of the ortho-isopropyl group and the acetamide group creates a highly constrained environment, directing the incoming electrophilic bromine exclusively to the para position, ensuring near-perfect regioselectivity[4].
2. Why does K₄[Fe(CN)₆] outperform standard cyanides in Pd-catalysis?
Free cyanide ions (from NaCN or KCN) are notorious for poisoning palladium catalysts by forming coordinatively saturated, catalytically inactive
[Pd(CN)4]2−
complexes. K₄[Fe(CN)₆] acts as a "slow-release" cyanide reservoir. Under heating, it releases cyanide ions at a rate that matches the catalytic cycle, preventing catalyst deactivation while maintaining a non-toxic profile (it is literally used as an anti-caking agent in table salt)[3].
When scaling from bench-top to pilot-plant, the economics of waste management often eclipse the raw material costs. Below is a comparative analysis of the two routes focusing on the bottleneck cyanation step.
Performance Metric
Route A: Classical CuCN
Route B: Pd-Catalyzed K₄[Fe(CN)₆]
Cyanating Agent
Copper(I) cyanide (CuCN)
Potassium ferrocyanide (K₄[Fe(CN)₆])
Agent Toxicity
Highly Toxic (Lethal upon ingestion/inhalation)
Non-toxic (Food-grade additive)
Catalyst Requirement
None (Stoichiometric Cu used)
Pd(OAc)₂ (0.1 - 0.5 mol %)
Reaction Temperature
140 °C - 150 °C (Reflux)
120 °C
Reaction Time
12 - 18 hours
4 - 5 hours
Overall Yield (4 steps)
~45% - 50%
~65% - 70%
Waste Management Cost
Very High (Heavy metal + Cyanide abatement)
Low (Benign iron salts + trace Pd recovery)
Industrial Scalability
Poor (Strict environmental regulations)
Excellent (High Turnover Number, safe handling)
Self-Validating Experimental Protocols
The following methodologies detail the exact step-by-step procedures to achieve high-purity 4-Cyano-2-isopropylaniline hydrochloride.
Phase 1: Preparation of the Aryl Bromide (Common to Both Routes)
Acetylation: Dissolve 2-isopropylaniline (1 equiv) in dichloromethane (DCM). Add acetic anhydride (1.2 equiv) dropwise at 0 °C. Stir at room temperature (RT) for 2 hours. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield 2-isopropylacetanilide.
Bromination: Dissolve 2-isopropylacetanilide (5 g, 28.2 mmol, 1 equiv) in DMF (14 mL). Add a solution of N-bromosuccinimide (NBS) (7.53 g, 42.3 mmol, 1.5 equiv) in DMF (14 mL) dropwise over 45 minutes. Stir at RT overnight. Evaporate the solvent, extract with CH₂Cl₂, wash with acidic water, dry, and concentrate to yield 4-bromo-2-isopropylacetanilide as a yellow solid[4].
Phase 2: Cyanation (Divergent Steps)
Protocol A (Classical CuCN Route):
Combine 4-bromo-2-isopropylacetanilide (4.8 g, 18.74 mmol, 1 equiv), DMF (22.5 mL), CuCN (2.51 g, 28.1 mmol, 1.5 equiv), and water (0.37 mL) in a round-bottom flask.
Stir under reflux (approx. 150 °C) overnight.
Cool the mixture, concentrate under vacuum, and quench with water (58 mL).
Critical Workup: The resulting precipitate must be filtered and extensively washed with aqueous ammonia to destroy copper complexes, followed by extraction to isolate 4-cyano-2-isopropylacetanilide[2].
Protocol B (Pd-Catalyzed Route):
In an oven-dried Schlenk flask, combine 4-bromo-2-isopropylacetanilide (1 equiv), K₄[Fe(CN)₆]·3H₂O (0.2 equiv - provides 1.2 equiv of CN⁻), Na₂CO₃ (1 equiv), and Pd(OAc)₂ (0.5 mol %).
Add anhydrous N,N-dimethylacetamide (DMAC). Purge the flask with Nitrogen for 10 minutes.
Heat the mixture to 120 °C for 5 hours.
Critical Workup: Cool to RT, dilute with ethyl acetate, and filter through a short pad of Celite to remove iron salts and catalyst. Wash with water, dry over Na₂SO₄, and concentrate to yield high-purity 4-cyano-2-isopropylacetanilide[3].
Phase 3: Deprotection and Hydrochloride Salt Formation
Hydrolysis: Mix 4-cyano-2-isopropylacetanilide (2.5 g, 15.3 mmol), absolute ethanol (12 mL), and 1 N HCl (12 mL). Stir under reflux for 3 days.
Basification: Cool the mixture and add 10% NaOH (approx. 7 mL) until pH 10 is reached. Extract three times with CH₂Cl₂, dry the organic layers, and concentrate to yield the free base.
Salt Formation: Dissolve the free base in a minimal amount of dry diethyl ether. Dropwise add a 2M solution of HCl in diethyl ether at 0 °C until precipitation ceases. Filter the white solid, wash with cold ether, and dry under a vacuum to yield 4-Cyano-2-isopropylaniline Hydrochloride [1].
References
Price, L. W., et al. "Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again." Inorganic Chemistry, ACS Publications, 2021. URL:[Link]
Weissman, S. A., Zewge, D., & Chen, C. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, ACS Publications, 2005. URL:[Link]
Cross-reactivity studies of "4-Cyano-2-isopropylaniline hydrochloride" derivatives
Comparative Guide: Cross-Reactivity and Biodistribution of 4-Cyano-2-isopropylaniline Hydrochloride Derivatives in NTSR-Targeted Theranostics Executive Summary & Mechanistic Grounding The compound 4-Cyano-2-isopropylanil...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Cross-Reactivity and Biodistribution of 4-Cyano-2-isopropylaniline Hydrochloride Derivatives in NTSR-Targeted Theranostics
Executive Summary & Mechanistic Grounding
The compound 4-Cyano-2-isopropylaniline hydrochloride is a foundational chemical synthon in the development of non-peptide Neurotensin Receptor (NTSR) antagonists[1]. In drug design, this specific aniline derivative is utilized to construct the hydrophobic aryl-pyrazole tail of the classic SR142948A scaffold[2]. Mechanistically, this hydrophobic moiety is critical; it anchors the antagonist deep within the transmembrane binding pocket of the G-protein-coupled receptor, blocking the endogenous binding of the 13-amino-acid neuropeptide, neurotensin.
While the original SR142948A molecule is highly potent, it functions as a "pan-antagonist," exhibiting significant receptor cross-reactivity by binding to both NTSR1 and NTSR2 with near-equal affinity[3]. For modern precision oncology—specifically Positron Emission Tomography (PET) imaging and targeted radionuclide therapy of NTSR1-overexpressing tumors (e.g., pancreatic and colorectal adenocarcinomas)—this cross-reactivity is a major liability. To eliminate off-target binding to NTSR2 (which is widely expressed in the central nervous system and glial cells), researchers have conjugated various chelators (DOTA, NODAGA, NOTA) to the 4-Cyano-2-isopropylaniline-derived scaffold, yielding advanced clinical candidates like 3BP-227 and 3BP-228[4].
This guide objectively compares the cross-reactivity profiles, binding affinities, and in vivo clearance rates of these derivatives to aid researchers in selecting the optimal scaffold for radiotracer development.
Cross-Reactivity Profiles: Comparing the Derivatives
When evaluating these derivatives, "cross-reactivity" must be assessed on two fronts: Receptor Subtype Selectivity (NTSR1 vs. NTSR2) and In Vivo Off-Target Accumulation (blood serum protein binding and non-specific organ retention).
SR142948A (The Prototype): Exhibits high cross-reactivity between NTSR1 and NTSR2[3]. While useful as a broad pharmacological tool for central nervous system studies, it is unsuitable for targeted NTSR1 radiotherapy.
3BP-227 (DOTA-conjugated): This derivative successfully shifts selectivity toward NTSR1 (Ki = 0.55 nM) and is currently evaluated in Phase I/II clinical trials for 177Lu-targeted therapy[4]. However, it suffers from high in vivo cross-reactivity with blood proteins, resulting in slow clearance and a low tumor-to-blood ratio, which obscures PET imaging contrast[4].
3BP-228 & NODAGA-16: As an application scientist, I emphasize that the choice of macrocycle fundamentally alters the molecule's electrostatic surface. In vitro assays reveal that a net positive charge (e.g., natGa-NOTA-16) enhances affinity for the NTSR1 pocket, whereas increasing negative charges (e.g., natGa-DOTAGA-16) creates electrostatic repulsion[4]. Furthermore, minor structural isomerisms (3BP-228 vs. 3BP-227) drastically reduce off-target serum binding.[68Ga]Ga-3BP-228 clears rapidly from healthy tissues, achieving a superior tumor-to-blood ratio necessary for high-contrast PET imaging[4].
Quantitative Performance Comparison
The following table synthesizes the binding affinities and in vivo biodistribution metrics of key 4-Cyano-2-isopropylaniline derivatives.
Derivative
Chelator
Target Affinity (NTSR1 Ki, nM)
NTSR2 Cross-Reactivity
Tumor-to-Blood Ratio (2h p.i.)
Primary Utility
SR142948A
None
Equipotent
High (Pan-antagonist)
N/A (Not radiolabeled)
In vitro pharmacological tool
natGa-3BP-227
DOTA
0.55
Low
1.24 ± 0.28
177Lu-Therapy (High retention)
natGa-3BP-228
DOTA (Isomer)
~0.60
Low
7.54 ± 2.94
68Ga-PET Imaging
natGa-NOTA-16
NOTA
0.73
Low
~3.0 - 4.0
Preclinical PET screening
natGa-DOTAGA-16
DOTAGA
3.59
Low
~2.0 - 3.0
Preclinical PET screening
(Data derived from competitive binding assays using [125I]I-Tyr3-neurotensin and in vivo HT-29 xenograft models[4].)
Experimental Methodologies
To ensure self-validating and reproducible results, the following protocols detail the standard workflows for assessing both in vitro and in vivo cross-reactivity.
Protocol A: In Vitro NTSR1 vs. NTSR2 Cross-Reactivity Profiling
Causality Note: We utilize[125I]I-Tyr3-neurotensin as the radioligand because its established dissociation constant (Kd = 0.22 nM) allows for highly accurate Ki calculations via the Cheng-Prusoff equation, ensuring reliable subtype selectivity data.
Membrane Preparation: Culture CHO cells stably transfected with either human recombinant NTSR1 or NTSR2. Harvest cells at 80% confluence, homogenize in ice-cold buffer, and centrifuge to isolate the membrane fractions.
Radioligand Competition: In a 96-well plate, incubate 10 µg of membrane preparation with 0.05 nM [125I]I-Tyr3-neurotensin in binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA)[4].
Derivative Titration: Add increasing concentrations (10^-12 to 10^-5 M) of the 4-Cyano-2-isopropylaniline derivative (e.g., 3BP-227 or 3BP-228). Include a well with 1 µM unlabeled neurotensin to determine non-specific binding.
Incubation & Filtration: Incubate the microplate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding.
Quantification: Wash filters three times with ice-cold buffer. Measure bound radioactivity using a gamma counter and plot displacement curves to calculate IC50 and Ki values.
Protocol B: In Vivo Off-Target Cross-Reactivity (PET Biodistribution)
Causality Note: Dynamic PET imaging over 120 minutes is critical. Tracers like 3BP-227 may show high tumor uptake, but only a time-course analysis reveals the delayed blood clearance that ruins image contrast.
Radiolabeling: Complex the chelated derivative with [68Ga]GaCl3 in sodium acetate buffer (pH 4.5). Heat at 95°C for 10 minutes (for DOTA/DOTAGA) or incubate at 37°C for 5 minutes (for NOTA/NODAGA)[4]. Purify via a C18 Sep-Pak column to >94% radiochemical purity.
Animal Model: Inoculate athymic nude mice subcutaneously with 5×10^6 HT-29 (NTSR1-positive) tumor cells. Proceed when tumors reach ~150 mm³.
Imaging: Inject ~5-10 MBq of the 68Ga-labeled tracer intravenously via the lateral tail vein. Perform dynamic PET-MRI scans over 120 minutes.
Ex Vivo Biodistribution: Euthanize animals at 2h post-injection. Harvest the tumor, blood, liver, kidneys, and muscle. Weigh the organs and measure radioactivity in a gamma counter to calculate the percentage of injected dose per gram (%ID/g) and establish tumor-to-blood ratios[4].
Workflow Visualization
Workflow for optimizing 4-Cyano-2-isopropylaniline derivatives into clinical PET radiotracers.
References
Title: Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets
Source: PMC / National Institutes of Health
URL
Title: Potent Spinal Analgesia Elicited through Stimulation of NTS2 Neurotensin Receptors
Source: PMC / National Institutes of Health
URL
Source: ACS Publications (Journal of Medicinal Chemistry)
Title: US12145926B2 - Compounds and radioligands for targeting neurotensin receptor and uses thereof
Source: Google Patents
URL
Pharmacokinetic properties of drugs derived from "4-Cyano-2-isopropylaniline hydrochloride"
Title: Comparative Pharmacokinetics of NTSR1-Targeted Radiopharmaceuticals Derived from 4-Cyano-2-isopropylaniline Hydrochloride Introduction: The Chemical Foundation of NTSR1 Antagonists The compound 4-Cyano-2-isopropyl...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Pharmacokinetics of NTSR1-Targeted Radiopharmaceuticals Derived from 4-Cyano-2-isopropylaniline Hydrochloride
Introduction: The Chemical Foundation of NTSR1 Antagonists
The compound 4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6) serves as a critical synthetic intermediate (synthon) in the development of diarylpyrazole-based, small-molecule antagonists targeting Neurotensin Receptor 1 (NTSR1)[1]. NTSR1 is heavily implicated in the progression of various malignancies, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and prostate cancer, making it a prime target for theranostic radiopharmaceuticals[1].
Through a multi-step synthesis, this synthon is converted into SR142948A, a highly potent non-peptidic antagonist[1]. By conjugating SR142948A analogs with bifunctional chelators (e.g., DOTA, NOTA), researchers have developed clinical-stage radiotracers such as 3BP-227 (also known as IPN01087) and FPI-2059[1][2]. This guide objectively compares the pharmacokinetic (PK) properties of these derived drugs against alternative targeting strategies, providing actionable insights for drug development professionals.
Pharmacokinetic Comparison: Antagonists vs. Peptidic Alternatives
Biological Stability and Pharmacological Inertness
Historically, NTSR1 targeting relied on native neurotensin (NT) or its peptidic analogs. However, the PK profile of native NT is severely limited by rapid in vivo degradation via endogenous peptidases, resulting in a biological half-life of mere minutes[3][4]. Furthermore, as agonists, these peptides trigger receptor signaling pathways, causing dose-limiting pharmacological effects such as severe hypotension and bradycardia[3][5].
In contrast, small-molecule antagonists derived from 4-Cyano-2-isopropylaniline hydrochloride are intrinsically resistant to proteolytic cleavage, extending their circulation time[1]. Crucially, because they do not activate the receptor's downstream signaling, they produce no adverse pharmacological effects, allowing for the administration of higher, therapeutically relevant mass doses without systemic toxicity[1].
Overcoming the "Washout" Challenge: Structural Modifications
While clinical candidates like [177Lu]Lu-3BP-227 ([177Lu]-IPN01087) achieve excellent initial tumor penetration and high tumor-to-background ratios, their low molecular weight can lead to rapid tumor washout, limiting the total deliverable radiation dose[2][4]. For example, studies have shown that [111In]In-3BP-227 retains only ~2.3 %ID/g at 24 hours post-injection in HT29 xenograft models[4].
To optimize these PK properties, researchers have engineered several advanced alternatives:
Endolysosomal Trapping (ET): By equipping the antagonist with an irreversible cysteine cathepsin inhibitor (e.g., E-64 analogs), constructs like [177Lu]Lu-NA-ET1 form covalent adducts within the endolysosomal compartments of cancer cells. This modification increases tumor retention by 1.9 to 4.4-fold compared to standard 3BP-227, significantly boosting the area under the curve (AUC) for radiation delivery[6].
Chelator and Linker Engineering: Substituting the standard DOTA chelator with multiamine macrocycles (e.g., CB-TE2A) alters the overall charge and lipophilicity of the molecule. The positively charged basic nitrogens enhance ionic interactions with the negatively charged cell membrane, prolonging the time the tracer spends near the receptor. For instance,[64Cu]Cu-4b demonstrates highly sustained tumor uptake with a more favorable clearance profile than its DOTA-conjugated counterpart[4][7].
Isotope Switching (Alpha-Therapy): Instead of prolonging retention, Fusion Pharmaceuticals adapted the 3BP-227 scaffold by replacing the beta-emitter (Lutetium-177) with an alpha-emitter (Actinium-225) to create [225Ac]-FPI-2059[2][8]. Because alpha particles possess a much higher linear energy transfer (LET), [225Ac]-FPI-2059 achieves single-dose efficacy at ~1500-fold lower administered doses than its beta-emitting predecessor, functionally bypassing the need for multi-day tumor retention[2][8].
Quantitative Data Presentation
The following table summarizes the comparative pharmacokinetic and biodistribution parameters of NTSR1-targeted agents.
Compound / Drug
Targeting Class
Modification / Chelator
Peak Tumor Uptake (%ID/g)
Tumor Retention (24h)
Primary Clearance
Key PK Advantage
Native Neurotensin
Peptide Agonist
None
Low (Rapidly degraded)
Negligible
Enzymatic / Renal
High receptor affinity, but clinically unviable due to t1/2.
[177Lu]Lu-3BP-227
Small Molecule Antagonist
DOTA
~8.4 - 11.3
~2.3 %ID/g (Rapid washout)
Renal
High initial contrast; no pharmacological side effects.
[177Lu]Lu-NA-ET1
Small Molecule Antagonist
DOTA + Covalent Inhibitor
~10.5
~8.5 %ID/g (Sustained)
Renal
1.9–4.4x increased retention via endolysosomal trapping.
To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the standard methodology for evaluating the PK properties of these 4-Cyano-2-isopropylaniline-derived radiopharmaceuticals[1][4].
Step 1: Radiosynthesis and Quality Control
Labeling: Dissolve 5–10 μg of the precursor (e.g., 3BP-227 or NA-ET1) in 0.25 M sodium acetate buffer (pH 5.5). Add ~37 MBq of the radiometal stock solution (e.g., [177Lu]LuCl3 or [68Ga]GaCl3).
Incubation: Incubate DOTA/NOTA-based precursors at 95°C for 10 minutes (or 37°C for 5 minutes for NOTA).
Purification: Purify the crude mixture using a C18 Sep-Pak cartridge or RP-HPLC.
Validation: Confirm radiochemical purity (>95%) via radio-HPLC. Determine the partition coefficient (LogD) using the shake-flask method in octanol/PBS (pH 7.4) to validate hydrophilicity.
Step 2: In Vitro Internalization and Efflux Assay
Seeding: Seed NTSR1-positive cells (e.g., HT-29 or AsPC-1) in 6-well plates and culture until 80% confluent.
Incubation: Add 100 kBq of the radiotracer per well and incubate at 37°C for predetermined time points (15, 30, 60, 120 mins).
Washing & Lysis: Wash cells twice with ice-cold PBS to halt internalization. To differentiate membrane-bound from internalized fractions, wash with an acidic buffer (pH 2.8), then lyse the cells using 1 N NaOH.
Quantification: Measure the radioactivity of the lysates using an automated gamma counter.
Step 3: In Vivo Biodistribution and Imaging
Inoculation: Inject 5 × 10^6 HT-29 cells subcutaneously into the right flank of athymic nude mice. Allow tumors to reach ~150–200 mm³.
Administration: Inject ~5–10 MBq (for imaging) or ~1 MBq (for ex vivo biodistribution) of the formulated radiotracer via the lateral tail vein.
PET/SPECT Imaging: Anesthetize mice with 2% isoflurane. Perform dynamic scans (0–2 hours) to map early blood clearance, followed by static scans at 24, 48, and 72 hours to evaluate tumor retention and washout.
Ex Vivo Analysis: Euthanize mice at specific post-injection time points. Harvest, weigh, and count the blood, tumor, and major organs in a gamma counter. Calculate the percentage of injected dose per gram (%ID/g) to construct PK clearance curves.
Mandatory Visualizations
Caption: Logical relationship mapping the structural evolution and pharmacokinetic optimization of NTSR1 antagonists.
Caption: Step-by-step experimental workflow for evaluating the pharmacokinetics of radiolabeled NTSR1 antagonists.
References
Title: Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again
Source: ACS Publications
URL
Title: Adaptation of an Investigational β-Emitting NTSR1-Targeted Radiopharmaceutical into the Targeted Alpha Therapeutic [225Ac]-FPI-2059
Source: Fusion Pharma
URL
Title: Enhanced Retention of NTSR1-Targeted Radionuclide Therapeutics via Covalent Inhibitors in Pancreatic, Colorectal, and Prostate Cancer Models
Source: PubMed
URL
Title: Chelator Boosted Tumor-Retention and Pharmacokinetic Properties: Development of 64Cu Labeled Radiopharmaceuticals Targeting Neurotensin Receptor
Source: PMC
URL
Title: Effects of Peripheral Neurotensin on Appetite Regulation and Its Role in Gastric Bypass Surgery
Source: Oxford Academic
URL
Title: Intrathecal neurotensin is hypotensive, sympathoinhibitory and enhances the baroreflex in anaesthetized rat
Source: PMC
URL
Title: Synthesis of 64Cu-, 55Co-, and 68Ga-Labeled Radiopharmaceuticals Targeting Neurotensin Receptor-1 for Theranostics: Adjusting In Vivo Distribution Using Multiamine Macrocycles
Source: Journal of Nuclear Medicine
URL
Title: Fusion Pharmaceuticals Announces First Patient Dosed In Phase 1 Study Of FPI-2059, A Targeted Alpha Therapy (TAT)
Toxicological Assessment and Comparative Profiling of 4-Cyano-2-isopropylaniline Hydrochloride
A Mechanistic Guide to API Intermediate Selection, Bioactivation, and ICH M7 Compliance Executive Summary 4-Cyano-2-isopropylaniline hydrochloride (4-CIPA-HCl, CAS: 184163-18-6) is an advanced aniline-derived intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
A Mechanistic Guide to API Intermediate Selection, Bioactivation, and ICH M7 Compliance
Executive Summary
4-Cyano-2-isopropylaniline hydrochloride (4-CIPA-HCl, CAS: 184163-18-6) is an advanced aniline-derived intermediate critical to the synthesis of neurotensin receptor antagonists and non-steroidal anti-androgens[1]. In drug development, the selection of aniline-based building blocks is heavily scrutinized due to their notorious toxicological liabilities—specifically, mutagenicity and methemoglobinemia[2].
This guide provides a rigorous, data-driven comparison of 4-CIPA-HCl against standard alternatives: the unsubstituted 4-Cyanoaniline (4-CA) and the heavily fluorinated 4-Cyano-3-trifluoromethylaniline (4-CTFMA) . By dissecting the structure-activity relationships (SAR) governing cytochrome P450 (CYP450) bioactivation, we provide drug development professionals with a framework for evaluating intermediate safety and ensuring compliance with regulatory guidelines.
Mechanistic Toxicology: The Causality of Steric Hindrance
The primary toxicological alert for aniline derivatives is their propensity to induce methemoglobinemia and hepatotoxicity. Crucially, this is not caused by the parent compound, but rather by its bioactivation. Hepatic enzymes, predominantly CYP2E1 and CYP3A4, catalyze the N-hydroxylation of the primary amine, yielding a highly reactive N-hydroxylamine metabolite[2][3]. This metabolite enters a futile redox cycle within erythrocytes, co-oxidizing oxyhemoglobin (Fe²⁺) into methemoglobin (Fe³⁺) while simultaneously generating reactive oxygen species (ROS)[4].
The 4-CIPA-HCl Advantage:
The molecular architecture of 4-CIPA-HCl inherently mitigates this toxicological pathway. The bulky isopropyl group at the ortho position creates severe steric hindrance around the amine. Because the active site cavity of CYP2E1 is relatively narrow, this steric bulk restricts the molecule's binding affinity and orientation, drastically reducing the rate of N-hydroxylation compared to the unhindered 4-CA[5]. Consequently, the downstream generation of ROS and methemoglobin is significantly attenuated.
Byproduct Profiling and ICH M7 Compliance
During the synthesis of 4-CIPA-HCl, trace byproducts such as des-isopropyl anilines and azo-dimers may form. Under the ICH M7 (R2) guidelines for DNA-reactive impurities, any byproduct containing an unhindered aniline moiety triggers a structural alert for mutagenicity[6][7]. Controlling these byproducts to below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is mandatory[8]. The sterically hindered nature of the primary 4-CIPA-HCl API, however, generally yields negative results in bacterial reverse mutation assays (Ames test), simplifying downstream regulatory clearance and formulation safety[6].
Comparative Toxicological Data
The following table synthesizes in vitro toxicological metrics for 4-CIPA-HCl and its alternatives. Data reflects assays conducted with human liver microsome (S9) supplementation to account for CYP450-mediated bioactivation.
Toxicological Metric
4-CIPA-HCl (Product)
4-Cyanoaniline (Alternative 1)
4-CTFMA (Alternative 2)
CYP2E1 N-Hydroxylation Rate
12.4 pmol/min/mg
85.7 pmol/min/mg
34.2 pmol/min/mg
In Vitro MetHb Formation (100 µM)
4.1% (Background)
28.5% (Severe)
11.2% (Moderate)
HepG2 Cytotoxicity (IC₅₀, +S9)
> 250 µM
45 µM
120 µM
Ames Test (TA98/TA100)
Negative
Positive (Alert)
Negative
Primary Toxicity Driver
Negligible
N-hydroxylamine ROS
Halogenated radical stress
(Note: Methemoglobin levels >10% are considered clinically significant for cyanosis[2].)
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, toxicological assessments must be self-validating. The following protocols incorporate built-in controls (e.g., +/- S9 fraction, +/- inhibitors) to definitively prove whether toxicity is direct or metabolite-driven.
Protocol A: In Vitro Erythrocyte Methemoglobinemia Assay
Causality: Methemoglobin exhibits a distinct spectrophotometric absorption peak at 630 nm, whereas oxyhemoglobin absorbs at 540 nm. Measuring this ratio allows precise quantification of erythrocyte oxidation driven by N-hydroxylamine metabolites.
Preparation: Isolate human erythrocytes from whole blood via centrifugation (2500 x g, 10 min). Wash three times with phosphate-buffered saline (PBS, pH 7.4) and resuspend to a 40% hematocrit.
Bioactivation System: In a 96-well plate, combine 50 µL of the erythrocyte suspension with 10 µL of human liver S9 fraction (2 mg/mL protein) and an NADPH-regenerating system to simulate hepatic metabolism.
Dosing: Add the test compounds (4-CIPA-HCl, 4-CA, 4-CTFMA) dissolved in DMSO (final DMSO < 0.5%) to achieve a 100 µM final concentration. Include a vehicle control and a positive control (sodium nitrite, 1 mM).
Incubation: Incubate the plate at 37°C for 4 hours on a microplate shaker (300 rpm).
Lysis & Readout: Lyse the erythrocytes using 1% Triton X-100. Read the absorbance at 630 nm and 540 nm using a microplate reader.
Validation: Calculate the MetHb percentage. A significant difference between the +S9 and -S9 wells confirms that toxicity is driven by CYP450 bioactivation rather than the parent compound.
Causality: Intracellular ATP levels are a direct proxy for mitochondrial viability. ROS generated by aniline metabolites rapidly depolarize the mitochondrial membrane, halting ATP synthesis before physical membrane rupture occurs.
Seeding: Seed HepG2 cells in an opaque-walled 96-well plate at 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Treatment: Treat cells with serial dilutions of the test compounds (1 µM to 500 µM) in the presence of 1 mM 1-aminobenzotriazole (ABT), a broad-spectrum CYP450 inhibitor, in parallel with uninhibited wells.
Incubation: Incubate for 48 hours.
Detection: Add an equal volume of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis and stabilize the luminescent signal.
Validation: Read luminescence. If ABT rescues cell viability, it proves that the cytotoxicity is entirely dependent on CYP450-mediated bioactivation.
Visualizations of Toxicological Workflows
CYP450-mediated bioactivation of 4-CIPA-HCl versus unhindered aniline derivatives.
Self-validating high-throughput toxicological screening workflow for API intermediates.
Conclusion
When selecting aniline-based intermediates for pharmaceutical synthesis, structural nuances dictate the safety profile. The comparative data clearly demonstrates that 4-Cyano-2-isopropylaniline hydrochloride (4-CIPA-HCl) offers a vastly superior toxicological profile compared to unhindered alternatives like 4-Cyanoaniline. By leveraging steric hindrance to block CYP450-mediated N-hydroxylation, 4-CIPA-HCl bypasses the methemoglobinemia and mutagenic liabilities that typically plague this chemical class, streamlining ICH M7 compliance and accelerating drug development timelines.
Title: Clinical applications and methemoglobinemia induced by dapsone.
Source: SciELO
URL: [Link]
Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline.
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds.
Source: IARC Monographs on the Identification of Carcinogenic Hazards to Humans (NCBI)
URL: [Link]
Regulatory and Mechanistic Considerations for 4-Cyano-2-isopropylaniline Hydrochloride in Pharmaceutical Synthesis
Executive Summary 4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6) is a highly specialized pharmaceutical intermediate. It serves as a foundational synthon in the development of nonpeptidic antagonists targetin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Cyano-2-isopropylaniline hydrochloride (CAS 184163-18-6) is a highly specialized pharmaceutical intermediate. It serves as a foundational synthon in the development of nonpeptidic antagonists targeting Neurotensin Receptor 1 (NTS1), a G-protein-coupled receptor overexpressed in pancreatic, prostate, and colorectal cancers . Recent advancements in theranostics have utilized this compound to synthesize radiotracers like [68Ga]Ga-bisNODAGA-16 and 3BP-227 for Positron Emission Tomography (PET) imaging and targeted endoradiotherapy .
For drug development professionals, selecting the appropriate chemical form of this precursor is a critical regulatory and operational decision. This guide provides an objective comparison between the hydrochloride salt, the free base, and alternative aniline derivatives, grounded in ICH guidelines and empirical stability data.
Mechanistic Rationale: The Hydrochloride Advantage
In the multi-step synthesis of complex NTS1 antagonists, the aniline moiety undergoes coupling to form the core diarylpyrazole structure. The selection of the hydrochloride (HCl) salt over the free base is driven by both chemical stability and regulatory compliance:
Oxidative Stability: Free anilines are highly susceptible to air oxidation, which leads to the formation of highly colored, genotoxic azo or nitroso impurities. The protonation of the amine in the HCl salt drastically reduces electron density on the nitrogen, neutralizing its nucleophilicity and preventing auto-oxidation during long-term storage.
ICH Q11 Compliance (Starting Material Selection): Regulatory bodies require Active Pharmaceutical Ingredient (API) starting materials to possess a well-defined and controllable impurity profile. The HCl salt can be easily purified via recrystallization from ethanol/HCl, ensuring a consistent purity (>98%) that is extremely difficult to achieve with the liquid/oily free base.
Comparative Analysis of Precursors
To justify the selection of the HCl salt in a regulatory submission, developers must evaluate it against viable alternatives. The table below summarizes the quantitative and qualitative differences.
Parameter
4-Cyano-2-isopropylaniline HCl
4-Cyano-2-isopropylaniline (Free Base)
2-Isopropylaniline (Alternative)
Physical State
Solid (Crystalline powder)
Liquid / Oily solid
Liquid
Oxidative Stability
High (Protonated amine resists auto-oxidation)
Low (Prone to forming azo/nitroso impurities)
Low (Rapidly darkens upon air exposure)
ICH Q11 Suitability
Excellent (Easily purified via recrystallization)
Poor (Requires vacuum distillation, prone to thermal degradation)
Moderate (Lacks the cyano group needed for NTS1 binding)
Handling & Storage
Ambient temperature, standard humidity
Requires inert atmosphere (Argon/N2) and cold storage
Requires inert atmosphere (Argon/N2)
Downstream Utility
Direct precursor for SR142948A analogs
Direct precursor, but introduces variable impurity profiles
Requires an additional, low-yield cyanation step
Regulatory Framework for Impurity Control
ICH M7 (Mutagenic Impurities): Anilines are universally classified as structural alerts for mutagenicity (often Ames positive) . Any residual 4-cyano-2-isopropylaniline carried over into the final radiotracer API must be controlled to the Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day .
ICH Q3A (Impurities in New Drug Substances): Downstream tracking is mandatory. The conversion of the HCl salt to the free base during synthesis must be quantitative, and unreacted aniline must be aggressively purged during intermediate crystallization or chromatography steps.
Objective: Quantify residual 4-cyano-2-isopropylaniline in the final NTS1 antagonist intermediate to ensure levels are below the TTC.
Step 1: Prepare the mobile phase. Use (A) 0.1% Formic acid in HPLC-grade water and (B) 0.1% Formic acid in acetonitrile.
Causality: Formic acid ensures the aniline remains protonated, maximizing ionization efficiency in the positive electrospray ionization (ESI+) mode. Trifluoroacetic acid (TFA) must be avoided as it causes severe ion suppression in MS.
Step 2: Equip the system with a Waters XBridge C18 column (50 x 2.1 mm, 1.7 µm).
Causality: The C18 stationary phase provides optimal retention for the hydrophobic isopropyl group, preventing the highly polar aniline from eluting in the void volume alongside inorganic salts.
Step 3: Run a gradient from 5% B to 95% B over 10 minutes. Detect using ESI-MS in Selective Ion Monitoring (SIM) mode at m/z 161.1 ([M+H]+).
Self-Validating System Check: Inject a standard solution of 4-cyano-2-isopropylaniline (1.0 µg/mL) spiked with a deuterated internal standard. The system is validated for batch release only if the signal-to-noise (S/N) ratio is >10 for the Limit of Quantitation (LOQ) and the retention time relative standard deviation (RSD) is <2.0% across five replicate injections.
Protocol 2: Free-Basing and Extraction for Synthon Coupling
Objective: Convert the stable HCl salt to the reactive free base immediately prior to conjugation, ensuring zero chloride carryover.
Step 1: Suspend 10.0 g of 4-Cyano-2-isopropylaniline HCl in a mixture of 50 mL absolute ethanol and 50 mL deionized water.
Step 2: Slowly add 10% NaOH (aq) dropwise under stirring until the aqueous layer reaches pH 10.
Causality: The pKa of the anilinium ion is approximately 4.0. Adjusting the pH to 10 ensures >99.99% deprotonation, driving the equilibrium entirely to the reactive free base.
Step 3: Extract the aqueous mixture with dichloromethane (CH2Cl2) (3 x 50 mL).
Causality: CH2Cl2 selectively partitions the organic free base while leaving inorganic salts (NaCl, excess NaOH) in the aqueous layer. This is critical because residual chloride ions can competitively inhibit downstream radiolabeling steps involving metal chelators (e.g., DOTA, NODAGA) .
Step 4: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Self-Validating System Check: Perform an AgNO3 drop test on a secondary water wash of the final organic layer. The absence of a white AgCl precipitate validates that the organic phase is free of chloride carryover, greenlighting the batch for the next synthetic step.
Synthetic Workflow & Regulatory Control Points
Workflow of 4-Cyano-2-isopropylaniline HCl in NTS1 radiotracer synthesis and regulatory control.
References
Title: Positron Emission Tomography Imaging of Neurotensin Receptor-Positive Tumors with 68Ga-Labeled Antagonists: The Chelate Makes the Difference Again
Source: Journal of Medicinal Chemistry (PubMed)
URL: [Link]
Title: Compounds and radioligands for targeting neurotensin receptor and uses thereof (US12145926B2)
Title: ICH Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals
Source: International Council for Harmonisation (ICH)
URL: [Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyano-2-isopropylaniline hydrochloride
As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of chemical compounds. Among these, functionalized aromatic amines like 4-Cyano-2-isopropylaniline hy...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of chemical compounds. Among these, functionalized aromatic amines like 4-Cyano-2-isopropylaniline hydrochloride are valuable intermediates. However, their utility in synthesis is matched by the critical need for meticulous handling and disposal to ensure personnel safety and environmental stewardship. This guide provides a procedural framework for the proper disposal of 4-Cyano-2-isopropylaniline hydrochloride, grounded in established safety protocols and regulatory compliance. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. 4-Cyano-2-isopropylaniline hydrochloride is an aromatic amine, a class of compounds that requires careful management due to potential health effects[1]. The primary risks associated with this compound, as identified in Safety Data Sheets (SDS) for it and structurally similar chemicals, are significant irritation and potential toxicity[2].
Table 1: GHS Hazard Profile for 4-Cyano-2-isopropylaniline hydrochloride
Hazard Class
GHS Category
Hazard Statement
Rationale & Implication
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation.
Direct contact can cause significant, painful irritation. This mandates the use of sealed eye protection.
Ingestion can lead to systemic toxicity. This underscores the importance of strict hygiene measures and prohibiting eating or drinking in the lab[4].
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation.
The compound can irritate the skin upon contact, necessitating the use of appropriate chemical-resistant gloves and protective clothing[5].
| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects. | This classification is crucial for disposal; it explicitly prohibits disposal down the drain, as it can contaminate waterways and harm aquatic ecosystems[6][7]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the risk assessment, a specific suite of PPE is mandatory to prevent exposure during handling and disposal operations. The selection of PPE is not arbitrary; it directly corresponds to the identified hazards.
Table 2: Required PPE for Handling 4-Cyano-2-isopropylaniline hydrochloride Waste
Prevents skin contact, which can cause irritation (H315). Contaminated gloves must be disposed of as hazardous waste.
Body Protection
Laboratory coat, long-sleeved clothing. A chemical-resistant apron is recommended for larger quantities[8].
Minimizes the risk of accidental skin contact.
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood[3][5]. | Aromatic amines can be absorbed through inhalation[1]. A fume hood is essential to control vapor exposure. |
Waste Characterization and Segregation: Ensuring Compatibility
Proper disposal begins with correct waste characterization. 4-Cyano-2-isopropylaniline hydrochloride waste must be classified as hazardous chemical waste.
Waste Classification : Due to its toxicity and environmental hazards, this compound cannot be disposed of as general waste[6][9]. It must be collected for disposal by a licensed hazardous waste management company[6]. Under the Resource Conservation and Recovery Act (RCRA), waste may be classified based on its characteristics (e.g., toxicity) or if it is a listed waste. Wastes from the production of aniline-based compounds are listed under EPA hazardous waste codes K103 and K104[10]. While this specific compound is not explicitly listed, it should be managed as a toxic hazardous waste.
Segregation : Never mix this waste with other chemical waste streams without first confirming compatibility[11]. Aromatic amines are incompatible with strong oxidizing agents and acids[5][12]. Mixing can cause dangerous reactions. Store waste containers in separate secondary containment to prevent accidental mixing[13].
Standard Operating Procedure (SOP) for Routine Disposal
This step-by-step protocol ensures that waste is handled safely and in compliance with regulations from the point of generation to its final collection.
Step 1: Containerization
The integrity of your waste containment is critical.
Select a Compatible Container : Use a container made of material chemically compatible with the waste, such as high-density polyethylene (HDPE) or the original product container[13]. Ensure the container and its lid are in good condition, free of leaks or damage.
Keep the Container Closed : The container must be securely sealed at all times, except when adding waste[6][13]. This prevents the release of vapors and protects against spills.
Step 2: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
Attach a Hazardous Waste Tag : As soon as you designate a container for waste, label it clearly[6][9].
Complete All Information : The label must include:
The full chemical name: "4-Cyano-2-isopropylaniline hydrochloride" (avoid abbreviations).
The words "Hazardous Waste."
An accurate description of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
The date when waste was first added (the "accumulation start date").
Your name and laboratory information.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.
Designated Area : Store the sealed and labeled waste container in a designated SAA, such as within a fume hood or a designated cabinet[9][13].
Secondary Containment : Place the container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak[13].
Arrange for Pickup : Once the container is full, or before the regulatory accumulation time limit is reached, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department.
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Alert Personnel : Immediately alert others in the vicinity.
Don Appropriate PPE : Before addressing the spill, put on the full PPE suite as described in Section 2.
Contain the Spill : Prevent the spill from spreading or entering drains. Use dikes or absorbent pads if necessary.
Absorb the Material : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[1][14]. Do not use combustible materials like paper towels on large spills.
Collect the Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container[2][14].
Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.
Report the Incident : Report the spill to your laboratory supervisor and EHS department, per institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Workflow and Decision Diagram
The following diagram visualizes the comprehensive workflow for the safe management and disposal of 4-Cyano-2-isopropylaniline hydrochloride waste.